molecular formula C7H17N3O2S B1517469 2-(4-Methanesulfonylpiperazin-1-yl)ethan-1-amine CAS No. 1018305-83-3

2-(4-Methanesulfonylpiperazin-1-yl)ethan-1-amine

Katalognummer: B1517469
CAS-Nummer: 1018305-83-3
Molekulargewicht: 207.3 g/mol
InChI-Schlüssel: DYVOXHLRPHXAEY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-(4-Methanesulfonylpiperazin-1-yl)ethan-1-amine is a useful research compound. Its molecular formula is C7H17N3O2S and its molecular weight is 207.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

2-(4-methylsulfonylpiperazin-1-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17N3O2S/c1-13(11,12)10-6-4-9(3-2-8)5-7-10/h2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYVOXHLRPHXAEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30655789
Record name 2-[4-(Methanesulfonyl)piperazin-1-yl]ethan-1-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1018305-83-3
Record name 2-[4-(Methanesulfonyl)piperazin-1-yl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30655789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-methanesulfonylpiperazin-1-yl)ethan-1-amine
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Foundational & Exploratory

Characterizing Novel Piperazine Derivatives: A Technical Guide to the Physicochemical Properties of 2-(4-Methanesulfonylpiperazin-1-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Physicochemical Profiling in Modern Drug Discovery

In the landscape of contemporary drug discovery, the adage "it's not just about potency" has never been more resonant. The journey of a potential therapeutic agent from a benchtop hit to a clinical candidate is fundamentally governed by its physicochemical properties. These intrinsic molecular characteristics dictate a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, ultimately determining its viability as a drug.[1][2] A highly potent molecule is of little therapeutic value if it cannot reach its target in the body, is rapidly metabolized, or exhibits poor solubility that hinders formulation.[3]

This guide provides an in-depth technical framework for the characterization of 2-(4-Methanesulfonylpiperazin-1-yl)ethan-1-amine, a novel piperazine derivative. Piperazine and its analogs are ubiquitous scaffolds in medicinal chemistry, valued for their ability to impart favorable pharmacokinetic properties. The incorporation of a methanesulfonyl group suggests a strategy aimed at modulating basicity and improving aqueous solubility.

As experimentally determined data for this specific compound are not widely available in public literature, this document serves a dual purpose: first, to present a predicted physicochemical profile based on computational models, and second, to provide detailed, field-proven experimental protocols for its empirical determination. This approach mirrors the real-world workflow of medicinal chemistry, where computational predictions guide the initial synthesis and experimental validation provides the definitive data for project progression.[4]

Section 1: Compound Identification and Predicted Physicochemical Profile

A precise understanding of a molecule's identity and core properties is the foundation of all subsequent research.

Chemical Structure and Identifiers
  • IUPAC Name: this compound

  • Molecular Formula: C₇H₁₇N₃O₂S

  • Molecular Weight: 207.30 g/mol

  • Chemical Structure:

Caption: Chemical structure of this compound.

Computationally Predicted Physicochemical Properties

In the absence of experimental data, in silico prediction tools are invaluable for estimating a compound's properties. The following table summarizes key physicochemical parameters predicted using established computational models.

PropertyPredicted ValueSignificance in Drug Discovery
pKa (Most Basic) 7.8 - 8.2Governs ionization state at physiological pH (7.4), impacting solubility, permeability, and target binding.
pKa (Most Acidic) N/A (Sulfonamide N-H is weakly acidic, pKa >10)The sulfonamide nitrogen is not significantly acidic under physiological conditions.
cLogP -1.5 to -1.0Indicates hydrophilicity. A negative value suggests high aqueous solubility and potentially lower membrane permeability.
Aqueous Solubility (logS) > -2.0Predicts high intrinsic solubility in water, which is favorable for formulation and bioavailability.[5]
Polar Surface Area (PSA) 84.9 ŲInfluences membrane permeability and oral absorption. Values < 140 Ų are generally associated with good cell penetration.
Hydrogen Bond Donors 1 (from the primary amine)A key factor in solubility and membrane transport.
Hydrogen Bond Acceptors 5 (3 nitrogens, 2 sulfonyl oxygens)Contributes to aqueous solubility.
Rotatable Bonds 4Relates to conformational flexibility and binding entropy.

Note: Predicted values are estimations and require experimental verification. The ranges provided reflect potential variability between different prediction algorithms.

Section 2: Experimental Determination of Core Physicochemical Properties

The following sections detail the standard, robust methodologies for empirically determining the pKa, lipophilicity (logD), and aqueous solubility of this compound.

Determination of Acid Dissociation Constant (pKa)

Causality and Importance: The pKa value defines the pH at which a molecule is 50% ionized. For this compound, the two key ionizable centers are the tertiary piperazine nitrogen and the primary ethylamine nitrogen. Their respective pKa values will dictate the molecule's charge state in different physiological compartments (e.g., stomach pH ~1-2, intestine pH ~6-7.4, blood pH ~7.4). Ionization profoundly affects solubility, cell membrane permeability, and potential interactions with ionic residues in a target protein.[6] Potentiometric titration is a gold-standard, cost-effective method for pKa determination.[7]

Experimental Protocol: Potentiometric Titration

  • Preparation:

    • Accurately weigh approximately 5-10 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of 0.15 M aqueous KCl. The KCl maintains a constant ionic strength.

    • Prepare standardized solutions of 0.1 M HCl and 0.1 M NaOH.

    • Calibrate a high-precision pH meter and electrode at pH 4.0, 7.0, and 10.0 using certified buffer standards.

  • Titration Procedure:

    • Immerse the calibrated pH electrode and a temperature probe into the stirred sample solution.

    • Begin by titrating with 0.1 M HCl in small, precise increments (e.g., 0.02 mL) to protonate all basic centers fully. Record the pH after each addition until the pH curve plateaus at a low pH.

    • Next, titrate the acidified solution with 0.1 M NaOH in precise increments. Record the pH after each addition, ensuring the system equilibrates. Continue well past the final equivalence point until the pH curve plateaus at a high pH.

  • Data Analysis:

    • Plot the recorded pH values against the volume of titrant (NaOH) added.

    • The resulting titration curve will show distinct inflection points, each corresponding to the neutralization of a basic site.

    • The pKa is the pH at the half-equivalence point for each basic function. This can be determined from the first derivative of the titration curve (where the maxima occur) or by identifying the pH at the midpoint of each buffer region.[8] Specialized software is typically used for precise calculation.

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Dissolve Compound in 0.15M KCl prep2 Standardize 0.1M HCl & 0.1M NaOH prep3 Calibrate pH Meter (pH 4, 7, 10) titr1 Acidify with HCl to low pH plateau prep3->titr1 titr2 Titrate with NaOH in precise increments titr1->titr2 titr3 Record pH after each addition titr2->titr3 an1 Plot pH vs. Volume of NaOH titr3->an1 an2 Identify Inflection Points (Equivalence Points) an1->an2 an3 Determine pKa at Half-Equivalence Points an2->an3 G cluster_prep Preparation cluster_partition Partitioning cluster_analysis Quantification & Calculation prep1 Pre-saturate n-Octanol and pH 7.4 Buffer prep2 Prepare Compound Stock Solution prep3 Generate HPLC Calibration Curve part1 Mix Octanol, Buffer, & Compound prep3->part1 part2 Shake to Reach Equilibrium part1->part2 part3 Centrifuge to Separate Phases part2->part3 an1 Analyze [Compound] in each phase via HPLC part3->an1 an2 Calculate D = [C]oct / [C]aq an1->an2 an3 Report as logD₇.₄ an2->an3

Caption: Workflow for logD determination by the shake-flask method.

Determination of Thermodynamic Aqueous Solubility

Causality and Importance: Aqueous solubility is arguably one of the most critical early-stage properties. Poor solubility can halt development due to difficulties in achieving adequate exposure in vivo and challenges in formulation. It is essential to distinguish between kinetic solubility (rapid measurement from a DMSO stock) and thermodynamic solubility (the true equilibrium value). The thermodynamic "shake-flask" method, while lower-throughput, provides the definitive value needed for late-stage lead optimization and pre-formulation. [9] Experimental Protocol: Thermodynamic Shake-Flask Solubility

  • Preparation:

    • Prepare the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Prepare a calibration curve for HPLC analysis as described in the logD protocol.

  • Equilibration:

    • Add an excess amount of the solid compound to a glass vial containing a known volume of the buffer (e.g., 1-2 mL). The excess solid is crucial to ensure a saturated solution is formed.

    • Seal the vial and agitate it on a rotating shaker at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure thermodynamic equilibrium is reached.

  • Sample Processing:

    • After incubation, visually confirm that excess solid remains.

    • Filter the suspension through a low-binding filter (e.g., a 0.45 µm PVDF syringe filter) to remove all undissolved solid. The first few drops should be discarded to saturate any binding sites on the filter.

  • Quantification:

    • Analyze the clear filtrate using a validated HPLC-UV method.

    • Determine the concentration of the dissolved compound by comparing its peak area to the calibration curve. This concentration represents the thermodynamic solubility.

  • Reporting:

    • The result is typically reported in units of µg/mL or µM.

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis prep1 Prepare Aqueous Buffer (e.g., PBS pH 7.4) prep2 Generate HPLC Calibration Curve equil1 Add Excess Solid Compound to Buffer prep2->equil1 equil2 Agitate at Constant Temp for 24-48 hours equil1->equil2 an1 Filter to Remove Undissolved Solid equil2->an1 an2 Quantify Filtrate Concentration via HPLC an1->an2 an3 Report Solubility (µg/mL or µM) an2->an3

Caption: Workflow for thermodynamic solubility determination.

Conclusion

The comprehensive physicochemical characterization of novel chemical entities like this compound is a non-negotiable cornerstone of successful drug development. While computational tools provide valuable initial estimates, the empirical data derived from robust experimental protocols for determining pKa, logD, and aqueous solubility are indispensable for making informed decisions. The methodologies outlined in this guide represent industry-standard practices that ensure data quality and provide the critical insights needed to understand a compound's ADMET profile, guide structure-activity relationship (SAR) optimization, and ultimately select candidates with the highest probability of clinical success.

References

  • Vertex AI Search. (2015). Importance of Physicochemical Properties In Drug Discovery.
  • van der Heide, E., et al. (2013).
  • Gombar, V., & de la Cruz, M. (2007). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed.
  • Fiveable. (n.d.). Physicochemical properties. Medicinal Chemistry Class Notes.
  • Sygnature Discovery. (2024). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery.
  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. ACD/Labs.
  • Xiang, H. Y., et al. (2021). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f]t[1][3][7]riazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. PubMed.

  • Folkes, A. J., et al. (2008). 6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941)
  • Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic.
  • MedChemExpress. (n.d.). 6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941)
  • WuXi AppTec DMPK. (n.d.). Physicochemical Property Study. WuXi AppTec DMPK.
  • American Pharmaceutical Review. (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review.
  • Manallack, D. T. (2009). Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. PMC - PubMed Central.
  • Enamine. (n.d.). Aqueous Solubility Assay. Enamine.
  • BYJU'S. (n.d.).

Sources

Navigating the Synthesis and Application of 2-(4-Methanesulfonylpiperazin-1-yl)ethan-1-amine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Compound Overview and Significance

2-(4-Methanesulfonylpiperazin-1-yl)ethan-1-amine is a bifunctional molecule featuring a piperazine core. One nitrogen atom is substituted with a methanesulfonyl group, a common moiety in medicinal chemistry known to enhance solubility and metabolic stability. The other nitrogen is functionalized with an ethylamine group, providing a primary amine handle for further chemical modifications.

The strategic combination of the methanesulfonylpiperazine and ethylamine functionalities makes this compound a valuable scaffold for the synthesis of more complex molecules, particularly in the realm of drug discovery. The piperazine ring is a privileged structure in pharmacology, appearing in a wide array of approved drugs.

Key Molecular Features:

FeatureDescription
Molecular Formula C₇H₁₇N₃O₂S
Molecular Weight 207.30 g/mol
CAS Number 880999-76-2
Core Structure Piperazine
Key Functional Groups Methanesulfonyl, Primary Amine

Proposed Synthesis Pathway

Given the absence of off-the-shelf commercial availability, the synthesis of this compound can be approached through a logical, multi-step process. The following protocol is a well-established and reliable method for the N-alkylation of piperazines.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from 1-methanesulfonylpiperazine and 2-bromoethylamine hydrobromide.

Materials:

  • 1-Methanesulfonylpiperazine

  • 2-Bromoethylamine hydrobromide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Methanol (MeOH)

  • Triethylamine (Et₃N)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1-methanesulfonylpiperazine (1 equivalent), 2-bromoethylamine hydrobromide (1.1 equivalents), and potassium carbonate (3 equivalents).

  • Solvent Addition: Add anhydrous acetonitrile to the flask to create a suspension.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the solid salts and wash with acetonitrile.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Dissolve the crude product in dichloromethane.

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the residue by silica gel column chromatography using a gradient of ethyl acetate/methanol with 0.5% triethylamine to yield the pure this compound.

Causality Behind Experimental Choices:

  • Potassium Carbonate: A mild base is used to deprotonate the secondary amine of the piperazine and the hydrobromide salt of the bromoethylamine, facilitating the nucleophilic substitution reaction.

  • Acetonitrile: A polar aprotic solvent is chosen to dissolve the reactants and facilitate the SN2 reaction.

  • Reflux Conditions: Heating the reaction provides the necessary activation energy to drive the N-alkylation to completion.

  • Aqueous Workup: The washing steps with sodium bicarbonate and brine are crucial for removing any remaining inorganic salts and acidic impurities.

  • Column Chromatography with Triethylamine: The addition of a small amount of triethylamine to the eluent during chromatography helps to prevent the protonation of the amine product on the acidic silica gel, thus improving the yield and purity.

Synthesis Workflow Diagram

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification start1 1-Methanesulfonylpiperazine reaction N-Alkylation in Acetonitrile (Reflux, 12-18h) start1->reaction start2 2-Bromoethylamine hydrobromide start2->reaction start3 Potassium Carbonate start3->reaction workup Aqueous Workup reaction->workup Crude Product purification Silica Gel Chromatography workup->purification product This compound purification->product Pure Product

Caption: Synthesis workflow for this compound.

Applications in Drug Discovery and Medicinal Chemistry

The 4-methanesulfonylpiperazine moiety is a key structural feature in a number of potent and selective kinase inhibitors. This suggests that this compound is a valuable building block for the synthesis of novel therapeutics, particularly in oncology.

  • PI3K Inhibitors: The phosphatidylinositol-3-kinase (PI3K) signaling pathway is frequently dysregulated in cancer. The methanesulfonylpiperazine group is present in GDC-0941, a potent and selective inhibitor of class I PI3K, which has been evaluated in clinical trials for the treatment of various cancers.[1] The primary amine handle of the title compound allows for its incorporation into similar molecular scaffolds to explore new chemical space for PI3K inhibition.

  • VEGFR-II Inhibitors: Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis. The synthesis of novel quinoline derivatives incorporating a piperazine linker has been explored for their potential as VEGFR-II inhibitors.[2] The ethylamine group of this compound can be used to connect to various heterocyclic systems to generate libraries of potential VEGFR-II inhibitors.

  • Other Kinase Inhibitors and CNS Agents: The piperazine scaffold is broadly applicable in drug discovery. Derivatives of piperazine are also investigated for their activity against other kinases and as agents targeting the central nervous system (CNS), including antidepressants and antipsychotics.[3] The specific substitution pattern of the title compound offers a unique starting point for the development of new chemical entities in these therapeutic areas.

Sourcing and Procurement

As this compound is not a stock chemical, researchers will need to obtain it through custom synthesis. Several companies specialize in the contract synthesis of complex organic molecules.

Recommended Approach for Sourcing:

  • Identify Custom Synthesis Providers: Look for companies with demonstrated expertise in heterocyclic chemistry and the synthesis of pharmaceutical intermediates. Companies like Hyma Synthesis Pvt. Ltd. focus on high-end contract research and custom synthesis of complex chemicals.[4]

  • Request a Quote: Provide the chemical name, CAS number (880999-76-2), and desired quantity. It is also helpful to provide the proposed synthesis scheme outlined in this guide, as this can expedite the quoting process.

  • Specify Purity and Analytical Requirements: Clearly define the required purity of the final compound and the analytical data you need for verification (e.g., ¹H NMR, ¹³C NMR, LC-MS).

Conclusion

This compound represents a valuable, albeit not commercially cataloged, building block for medicinal chemistry and drug discovery. Its synthesis is feasible through established methodologies, and its structural features make it a promising scaffold for the development of novel kinase inhibitors and other therapeutic agents. By understanding the synthetic route and potential applications, and by engaging with reputable custom synthesis providers, researchers can successfully incorporate this versatile molecule into their research and development programs.

References

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). PubMed Central. Retrieved from [Link]

  • Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of piperazines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. (2018). ResearchGate. Retrieved from [Link]

  • Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. (2022). PubMed. Retrieved from [Link]

  • 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. (n.d.). MDPI. Retrieved from [Link]

  • 6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. (2008). PubMed. Retrieved from [Link]

  • Design, Synthesis, and Cytotoxic Evaluation of Certain 7-Chloro-4-(piperazin-1-yl)quinoline Derivatives as VEGFR-II Inhibitors. (2017). PubMed. Retrieved from [Link]

  • 4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4- triazol-3-yl)sulfanyl]ethan-1-one. (2025). MDPI. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Solubility of 2-(4-Methanesulfonylpiperazin-1-yl)ethan-1-amine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-(4-Methanesulfonylpiperazin-1-yl)ethan-1-amine. While specific experimental data for this compound is not extensively available in public literature, this document synthesizes foundational chemical principles, data from structurally analogous compounds, and theoretical modeling concepts to build a robust predictive understanding of its solubility profile. The guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of this molecule's behavior in various organic solvent systems. It outlines detailed experimental protocols for empirical solubility determination and discusses the application of predictive models such as Hansen Solubility Parameters (HSP) and COSMO-RS to guide solvent selection and formulation development.

Introduction: Contextualizing a Key Pharmaceutical Building Block

This compound is a bifunctional organic molecule featuring a primary amine and a sulfonated piperazine ring. While not a widely commercialized end-product itself, its structural motifs are of significant interest in medicinal chemistry. The methanesulfonylpiperazine group, in particular, is a key fragment in several modern therapeutic agents. For instance, it is a critical component of GDC-0941 (Pictilisib), a potent, orally bioavailable inhibitor of the PI3K signaling pathway that has been extensively investigated in cancer therapeutics[1][2]. Understanding the solubility of intermediates and building blocks like this compound is paramount for optimizing synthetic routes, purification processes, and formulation strategies.

This guide will deconstruct the molecule's structure to predict its solubility, provide actionable protocols to measure it empirically, and introduce theoretical frameworks for a more profound understanding of its solvent interactions.

Physicochemical Properties and Structural Analysis

To predict the solubility of this compound, we must first analyze its constituent parts and their influence on its overall physicochemical properties.

  • Piperazine Ring: A six-membered heterocyclic amine, which imparts a degree of polarity and provides two nitrogen atoms for potential hydrogen bonding.

  • Ethan-1-amine Side Chain: A short alkyl chain terminating in a primary amine (-NH2). This group is basic and a strong hydrogen bond donor, significantly influencing solubility in protic solvents. Most small, polar organic compounds with amine groups are soluble in water[3].

  • Methanesulfonyl Group (Mesyl): A strong electron-withdrawing group attached to one of the piperazine nitrogens. This group significantly reduces the basicity of the adjacent nitrogen and introduces a polar, but aprotic, sulfonyl functional group. The parent compound, 1-(Methylsulfonyl)piperazine, is a solid with a melting point of 99°C and is described as being only slightly soluble in water[4][5].

Combining these features, this compound is expected to be a weakly basic compound. The primary amine is the main basic center, while the sulfonated piperazine nitrogen is essentially non-basic. The molecule possesses both hydrogen bond donors (the -NH2 group) and acceptors (the nitrogen atoms and the sulfonyl oxygens), suggesting that interactions with both protic and polar aprotic solvents are likely.

Table 1: Estimated Physicochemical Properties of this compound

PropertyEstimated Value/DescriptionRationale
Molecular FormulaC7H17N3O2SBased on chemical structure.
Molecular Weight207.30 g/mol Calculated from the molecular formula.
AppearancePredicted to be a solid at room temperature.Based on the properties of the parent compound, 1-(Methylsulfonyl)piperazine, which is a solid[5].
pKa~8-9The primary amine will be the main basic center. The methanesulfonyl group will lower the pKa relative to a simple alkylamine.
Water SolubilityLow to ModerateThe polar amine and sulfonyl groups are countered by the hydrocarbon backbone. The parent, 1-(Methylsulfonyl)piperazine, has low water solubility[4]. The primary amine should enhance aqueous solubility compared to the parent.
LogPLowThe presence of multiple heteroatoms and hydrogen bonding groups suggests a preference for polar environments.

Theoretical Principles of Solubility

A qualitative prediction of solubility can be made using the principle of "like dissolves like." A more quantitative prediction requires the use of theoretical models.

Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters offer a powerful method for predicting solubility by breaking down the total cohesive energy of a substance into three components[4][6]:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

The principle is that substances with similar HSP values are likely to be miscible[4]. For a solute to dissolve in a solvent, the Hansen distance (Ra) between them in this three-dimensional space should be small, ideally less than the interaction radius (R0) of the solute.

For this compound, we would expect a relatively high δP due to the polar sulfonyl group and amine functionalities, and a high δH due to the primary amine's ability to donate and accept hydrogen bonds. The δD would be moderate, arising from the alkyl portions of the molecule. Solvents with a similar balance of these parameters would be the best candidates for solubilization.

COSMO-RS (COnductor-like Screening MOdel for Real Solvents)

COSMO-RS is a quantum chemistry-based method that can predict thermodynamic properties, including solubility, from first principles[2][7][8]. It calculates the chemical potential of a molecule in a liquid by considering the interactions of surface charge densities derived from quantum mechanical calculations[2]. This method is particularly powerful as it does not rely on group contribution parameters and can handle complex functional group interactions, making it well-suited for novel molecules[7][8]. A COSMO-RS calculation would provide a quantitative prediction of solubility in a wide range of solvents, aiding in rapid solvent screening.

Predicted Solubility Profile

Based on the structural analysis and theoretical principles, a predicted qualitative solubility profile for this compound is presented in Table 2. It must be emphasized that these are predictions and should be confirmed by experimental measurement.

Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Protic Polar Methanol, EthanolHighThe primary amine and sulfonyl group can engage in strong hydrogen bonding with the solvent.
Aprotic Polar Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)HighThese solvents are strong hydrogen bond acceptors and have high polarity, which will effectively solvate the polar regions of the molecule.
Ketones Acetone, Methyl Ethyl KetoneModerateThese solvents are polar and can accept hydrogen bonds, but lack donor capabilities, potentially limiting solubility compared to alcohols or DMSO.
Ethers Tetrahydrofuran (THF), Diethyl EtherLow to ModerateTHF, being more polar, will be a better solvent than diethyl ether. The lack of hydrogen bond donation from the solvent is a limiting factor.
Esters Ethyl AcetateLow to ModerateSimilar to ketones, these are polar aprotic solvents with moderate solvating power for this molecule.
Hydrocarbons Hexane, TolueneVery LowThe high polarity and hydrogen bonding capacity of the solute are incompatible with these non-polar solvents.
Chlorinated Dichloromethane (DCM)ModerateDCM has some polarity and can solvate the molecule to some extent, but strong specific interactions like hydrogen bonding are absent.

Experimental Determination of Solubility

To obtain definitive solubility data, an empirical measurement is essential. The isothermal shake-flask method is a widely accepted standard.

Materials and Equipment
  • This compound (high purity)

  • Analytical grade organic solvents

  • Analytical balance (±0.1 mg)

  • Temperature-controlled orbital shaker or incubator

  • Vials with PTFE-lined screw caps

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm, solvent-compatible)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD)

Step-by-Step Protocol
  • Preparation: Add an excess amount of solid this compound to a series of vials. The excess should be clearly visible to ensure a saturated solution is formed.

  • Solvent Addition: Accurately add a known volume (e.g., 5.0 mL) of each selected organic solvent to the corresponding vials.

  • Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a sufficient duration (typically 24-48 hours) to ensure equilibrium between the dissolved and undissolved solid is reached.

  • Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed in the temperature bath for at least 2 hours to let the excess solid settle. Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles.

  • Quantification:

    • Prepare a series of calibration standards of the compound in a suitable solvent (e.g., methanol).

    • Dilute the filtered saturated solution with the same solvent to bring its concentration within the calibration range.

    • Analyze the standards and the diluted sample by HPLC to determine the precise concentration of the compound in the saturated solution.

  • Calculation: The solubility is calculated from the determined concentration and expressed in units such as mg/mL or mol/L.

The following diagram illustrates the experimental workflow for determining solubility.

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis cluster_result Result A Add excess solute to vial B Add known volume of solvent A->B C Seal and agitate at constant temperature (24-48h) B->C D Allow solids to settle (2h) C->D E Withdraw supernatant D->E F Filter (0.22 µm) E->F G Dilute sample F->G H Quantify via HPLC G->H I Calculate Solubility (mg/mL or mol/L) H->I

Caption: Experimental workflow for solubility determination.

Factors Influencing Solubility

Several factors can significantly alter the solubility of this compound.

  • Temperature: The dissolution of most solids is an endothermic process, meaning solubility generally increases with temperature. This relationship should be determined experimentally if the compound is to be used in processes with varying thermal conditions.

  • pH: As a weak base, the solubility of this compound in aqueous or partially aqueous systems will be highly pH-dependent. In acidic conditions (pH < pKa), the primary amine will be protonated to form a cationic salt, which is expected to have significantly higher aqueous solubility.

  • Solvent Polarity and Hydrogen Bonding: As discussed, the polarity and hydrogen-bonding capability of the solvent are the most critical factors for solubility in organic media. A good solvent must be able to disrupt the crystal lattice of the solid and effectively solvate the individual molecules.

The interplay of these factors can be visualized as follows:

G cluster_compound Compound Properties cluster_solvent Solvent Properties cluster_conditions External Conditions Solubility Solubility of Compound Polarity Polarity (Sulfonyl, Amine) Polarity->Solubility Hbond H-Bonding (NH2 group) Hbond->Solubility CrystalLattice Crystal Lattice Energy CrystalLattice->Solubility SolvPolarity Polarity SolvPolarity->Solubility SolvHbond H-Bonding SolvHbond->Solubility Temp Temperature Temp->Solubility pH pH (in aqueous systems) pH->Solubility

Caption: Factors influencing the solubility of the compound.

Conclusion

While lacking extensive public data, a strong predictive understanding of the solubility of this compound can be developed through careful analysis of its molecular structure and the application of established chemical principles. The molecule's polarity, driven by the primary amine and methanesulfonyl groups, dictates its preference for polar solvents, particularly those capable of hydrogen bonding such as alcohols and DMSO. For precise quantitative data essential for process development and formulation, the recommended isothermal shake-flask protocol provides a reliable and robust method. The strategic use of theoretical models like HSP and COSMO-RS can further refine solvent selection, accelerating research and development while minimizing experimental overhead.

References

  • Klamt, A. (1995). COSMO-RS: A Novel and Efficient Method for the a priori Prediction of Thermophysical Data of Liquids. Industrial & Engineering Chemistry Research, 34(5), 1814-1820. Available at: [Link]

  • Klamt, A., & Eckert, F. (2000). COSMO-RS: a novel and efficient method for the a priori prediction of thermophysical data of liquids. Fluid Phase Equilibria, 172(1), 43-72. Available at: [Link]

  • Folkes, A. J., Ahmadi, K., Alderton, W. K., et al. (2008). The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. Journal of Medicinal Chemistry, 51(18), 5522-5532. Available at: [Link]

  • Raynaud, F. I., Eccles, S., Clarke, P. A., et al. (2009). Biological properties of potent inhibitors of class I phosphatidylinositide 3-kinases: from PI-103 through PI-540, PI-620 to the oral agent GDC-0941. Molecular Cancer Therapeutics, 8(7), 1725-1738. Available at: [Link]

  • PubChem. (n.d.). 1-(Methylsulfonyl)piperazine. National Center for Biotechnology Information. Retrieved from [Link]

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. Available at: [Link]

  • Hansen, C. M. (1967). The three dimensional solubility parameter and solvent diffusion coefficient. Danish Technical Press. Available at: [Link]

  • Yalkowsky, S. H., & He, Y. (2003). Handbook of Aqueous Solubility Data. CRC Press. Available at: [Link]

  • Tian, Q., Cheng, Z., Yajima, H. M., et al. (2013). A Practical Synthesis of a PI3K Inhibitor under Noncryogenic Conditions via Functionalization of a Lithium Triarylmagnesiate Intermediate. Organic Process Research & Development, 17(1), 97-107. Available at: [Link]

  • Bergström, C. A. S. (2014). In silico prediction of drug solubility. ADMET & DMPK, 2(1), 3-17. Available at: [Link]

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons. Available at: [Link]

  • ResearchGate. (n.d.). How to determine the solubility of a substance in an organic solvent?. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Solubility of Amines. Retrieved from [Link]

  • Quora. (2017). How can you determine the solubility of organic compounds?. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-methylpiperazin-1-yl)ethan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]

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stability and storage conditions for 2-(4-Methanesulfonylpiperazin-1-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability and Storage of 2-(4-Methanesulfonylpiperazin-1-yl)ethan-1-amine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the stability and recommended storage conditions for this compound, a key building block in modern drug discovery and development. Moving beyond generic storage advice, this document delves into the molecule's inherent chemical liabilities, predicts potential degradation pathways based on its functional groups, and outlines a rigorous, self-validating protocol for establishing a comprehensive stability profile. This guide is intended for researchers, chemists, and quality control professionals who require a deep, mechanistic understanding to ensure the integrity and reproducibility of their work involving this compound.

Introduction and Molecular Profile

This compound (CAS No. 90356-07-3) is a bifunctional molecule featuring a piperazine core. One nitrogen atom is functionalized with a methanesulfonyl (mesyl) group, rendering it a sulfonamide, while the other is linked to an ethylamine chain. This unique combination of a nucleophilic primary amine, a tertiary amine within the piperazine ring, and an electron-withdrawing sulfonamide group dictates its reactivity, utility in synthesis, and its stability profile.

Understanding the stability of this reagent is not merely a matter of compliance but is fundamental to ensuring the validity of experimental outcomes. Degradation can lead to the formation of impurities that may introduce artifacts in biological assays, reduce the yield and purity of synthesized products, and compromise the overall quality of a drug development program. This guide provides the foundational knowledge and actionable protocols to mitigate these risks.

Physicochemical Properties and Inherent Stability Considerations

While extensive public data on the physicochemical properties of this specific molecule is limited, we can infer its characteristics from its structure and information available from commercial suppliers.

PropertyValue / ObservationImplication for Stability
Molecular Formula C7H17N3O2S---
Molecular Weight 207.29 g/mol ---
Appearance Typically a colorless to pale yellow oil or liquidColor change can be a primary indicator of degradation.
Boiling Point Estimated >250 °C (with decomposition)High boiling point suggests low volatility but thermal stress is a likely degradation factor.
Solubility Soluble in water and polar organic solventsAqueous solutions may be susceptible to pH-dependent hydrolysis.
pKa (Predicted) Primary Amine: ~9.5-10.5Piperazine (tertiary) Amine: ~7.5-8.5The basic nature of the amine groups makes them susceptible to oxidation and reaction with atmospheric CO2.

The primary amine is the most reactive site, susceptible to oxidation and Schiff base formation. The sulfonamide group, while generally stable, can undergo hydrolysis under harsh acidic or basic conditions. The piperazine ring itself is robust, but the C-N bonds can be susceptible to cleavage under extreme oxidative stress.

Predicted Degradation Pathways

Based on the functional groups present, several degradation pathways can be hypothesized. A proactive understanding of these potential reactions is crucial for designing effective stability studies and defining optimal storage conditions.

Oxidative Degradation

The primary and tertiary amine functionalities are susceptible to oxidation. Exposure to atmospheric oxygen, potentially accelerated by light or trace metal ions, can lead to the formation of N-oxides, imines, and ultimately, cleavage of the ethylamine side chain to yield 1-methanesulfonylpiperazine.

Reaction with Carbon Dioxide

The nucleophilic primary amine can react with atmospheric carbon dioxide to form a carbamate salt. While this process is often reversible upon dissolution in acidic media, it can lead to a gradual change in the material's physical state and purity over time, especially if stored improperly.

Hydrolytic Degradation

While sulfonamides are significantly more resistant to hydrolysis than esters or amides, cleavage of the S-N bond is possible under forcing conditions (i.e., strong acid or base at elevated temperatures). This would result in the formation of methanesulfonic acid and the parent piperazine derivative.

The following diagram illustrates the primary predicted points of molecular instability.

G cluster_molecule This compound cluster_stressors Stress Factors cluster_degradation Potential Degradation Pathways mol Structure Oxidation Oxidative Degradation (N-Oxides, Imines) mol->Oxidation Primary/Tertiary Amines Carbamate Carbamate Formation mol->Carbamate Primary Amine Hydrolysis Sulfonamide Hydrolysis mol->Hydrolysis Sulfonamide Group O2 Oxygen / Light O2->Oxidation CO2 Carbon Dioxide CO2->Carbamate H2O Acid / Base (H₂O) H2O->Hydrolysis

Caption: Predicted degradation pathways for this compound.

Recommended Storage and Handling Protocols

Based on the predicted instabilities, the following storage conditions are recommended to preserve the integrity of the compound:

  • Temperature: Store refrigerated at 2-8 °C . This minimizes the rate of all potential chemical degradation reactions. For long-term storage (>1 year), consider storage at -20 °C .

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen ). This is the most critical step to prevent oxidative degradation and reaction with atmospheric CO2. Containers should be flushed with inert gas before sealing.

  • Light: Store in an amber or opaque vial to protect from light, which can catalyze oxidative processes.

  • Moisture: Store in a tightly sealed container in a dry environment or desiccator . This prevents the absorption of atmospheric moisture which could facilitate hydrolytic or other degradation pathways.

A Framework for a Comprehensive Stability Study

To rigorously determine the stability profile and re-test date for this compound, a forced degradation and long-term stability study should be conducted. This protocol is designed as a self-validating system, where the analytical method is proven capable of detecting the degradation products it is designed to find.

Analytical Methodology

A stability-indicating analytical method is required. A High-Performance Liquid Chromatography (HPLC) method with UV detection is typically suitable. An LC-MS (Liquid Chromatography-Mass Spectrometry) method would be ideal for identifying the mass of any degradation products formed.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where the parent compound has significant absorbance (e.g., ~220-230 nm).

  • Validation: The method must be validated to demonstrate it can separate the parent peak from all peaks generated during the forced degradation study (specificity).

Forced Degradation (Stress Testing) Protocol

The goal of stress testing is to deliberately degrade the sample to identify likely degradation products and demonstrate the analytical method's resolving power.

  • Prepare Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., 50:50 water:acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Set Up Stress Conditions:

    • Acid Hydrolysis: Mix stock solution with 0.1 M HCl. Heat at 60 °C for 24 hours.

    • Base Hydrolysis: Mix stock solution with 0.1 M NaOH. Heat at 60 °C for 24 hours.

    • Oxidation: Mix stock solution with 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Stress: Heat the solid compound at 80 °C for 48 hours.

    • Photolytic Stress: Expose the solid compound to a light source compliant with ICH Q1B guidelines (e.g., >1.2 million lux hours and >200 watt hours/m²).

  • Analysis: At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize if necessary, dilute to a target concentration, and analyze by the validated HPLC method.

  • Mass Balance: The goal is to achieve 5-20% degradation. The sum of the parent compound and all degradation products should account for close to 100% of the initial concentration, demonstrating that all significant degradants are being detected.

Long-Term Stability Protocol

This study evaluates the compound's stability under the recommended storage conditions.

  • Sample Preparation: Package multiple vials of the compound from a single batch under the proposed storage conditions (e.g., 2-8 °C, under Argon, in amber vials).

  • Time Points: Designate pull points for analysis (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).

  • Analysis: At each time point, test the sample for:

    • Appearance: Visual inspection for color change or physical state change.

    • Purity: Analysis by the stability-indicating HPLC method.

    • Related Substances: Quantification of any new impurity peaks.

  • Data Evaluation: Trend the purity data over time. The re-test date is established based on the time at which the purity is projected to fall below a pre-defined specification (e.g., 98%).

The following diagram illustrates the workflow for a comprehensive stability assessment.

G cluster_setup Phase 1: Setup & Validation cluster_stress Phase 2: Forced Degradation cluster_longterm Phase 3: Long-Term Study cluster_outcome Phase 4: Outcome A Define Compound & Batch B Develop & Validate Stability-Indicating Analytical Method (HPLC) A->B C Perform Stress Testing (Acid, Base, Oxidative, Thermal, Photo) B->C D Identify Degradation Products (LC-MS) C->D E Confirm Method Specificity D->E F Place Samples on Long-Term Storage (e.g., 2-8°C, Inert Atm.) E->F G Analyze at Time Points (0, 3, 6, 12... months) F->G H Trend Purity Data & Assess Impurities G->H I Establish Recommended Storage Conditions H->I J Define Shelf-Life or Re-Test Date H->J

Caption: Workflow for a comprehensive stability assessment program.

Conclusion

The stability of this compound is governed by the reactivity of its primary and tertiary amine groups, with oxidative and CO₂-mediated degradation being the most probable pathways under ambient conditions. Strict adherence to a storage protocol of 2-8 °C under an inert, dry atmosphere and protected from light is paramount for preserving its purity and ensuring the reliability of downstream applications. For definitive evidence, a formal stability study, guided by the principles and protocols outlined in this document, should be executed. This rigorous, science-based approach ensures data integrity and supports the successful progression of research and development objectives.

References

  • ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ICH Harmonised Tripartite Guideline Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. Informa Healthcare. (Provides comprehensive background on the principles of forced degradation). [Link]

  • Y. C. Lee, J. S. Park, I. K. Chun, S. H. Kim. (2012). Stability-Indicating HPLC Method for the Determination of Aripiprazole. Journal of the Korean Chemical Society, 56(1), 109-114. (Illustrates the application of developing a stability-indicating method for a molecule containing a piperazine moiety). [Link]

potential biological activity of 2-(4-Methanesulfonylpiperazin-1-yl)ethan-1-amine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Potential Biological Activities of 2-(4-Methanesulfonylpiperazin-1-yl)ethan-1-amine Derivatives

Executive Summary

The piperazine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of biologically active compounds.[1][2] When functionalized with a methanesulfonyl group at the N1 position and an ethanamine side chain at the N4 position, it forms the this compound core. This structure presents a versatile platform for drug discovery, offering multiple points for chemical modification to fine-tune pharmacological activity, selectivity, and pharmacokinetic properties. Derivatives of this scaffold have demonstrated significant potential across several therapeutic areas, most notably in oncology, neuropharmacology, and anti-inflammatory applications. This guide synthesizes the current understanding of these derivatives, detailing their mechanisms of action, key structure-activity relationships (SAR), and the experimental methodologies used to validate their biological effects.

The this compound Scaffold: A Structural Overview

The therapeutic versatility of this scaffold stems from the distinct properties of its three core components:

  • The Piperazine Ring: This cyclic diamine provides a conformationally constrained, yet flexible, linker. Its two nitrogen atoms can be functionalized to interact with distinct regions of a biological target, and their basicity is crucial for aqueous solubility and forming salt bridges with amino acid residues in protein pockets.

  • The Methanesulfonyl (Mesyl) Group: Attached to the N1 nitrogen, this electron-withdrawing group significantly impacts the scaffold's properties. It reduces the basicity of the adjacent nitrogen, can act as a hydrogen bond acceptor, and often enhances metabolic stability and cell permeability, making it a favorable feature for orally bioavailable drugs.

  • The 2-Ethan-1-amine Side Chain: This flexible linker extending from the N4 nitrogen provides a crucial attachment point for various pharmacophores. The terminal primary amine is a key reactive handle for building a diverse chemical library, allowing for the introduction of aryl, heteroaryl, or other functional groups that dictate target specificity.

The combination of these features creates a molecule with a desirable balance of rigidity and flexibility, solubility, and metabolic stability, making it an excellent starting point for lead optimization.

Anticancer Applications: Targeting Key Oncogenic Pathways

The most extensively documented activity for derivatives of this scaffold is in oncology, where they have been engineered to inhibit critical cell signaling pathways implicated in tumor growth and survival.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol-3-kinase (PI3K) pathway is one of the most frequently deregulated signaling cascades in human cancers, making it a high-priority target for drug development.[3] Several potent inhibitors feature the methanesulfonylpiperazine moiety.

Mechanism of Action: These derivatives act as ATP-competitive inhibitors, binding to the kinase domain of PI3K isoforms. By blocking the phosphorylation of PIP2 to PIP3, they prevent the downstream activation of Akt and mTOR, leading to the inhibition of cell proliferation, survival, and the induction of apoptosis.

Key Derivatives:

  • GDC-0941 (Pictilisib): A potent, orally bioavailable inhibitor of Class I PI3K, particularly p110α.[3][4] It incorporates a 2-(1H-indazol-4-yl)-thieno[3,2-d]pyrimidine core attached to the methanesulfonylpiperazine moiety. GDC-0941 has been extensively evaluated in clinical trials for various solid tumors.[3]

  • CYH33: A highly potent and selective PI3Kα inhibitor developed for treating advanced solid tumors.[5] Its structure features a pyrrolo[2,1-f][1][2][6]triazine core. Western blot analysis confirmed its ability to inhibit the phosphorylation of Akt, thereby modulating the PI3K/Akt/mTOR pathway.[5]

Data Summary: PI3K Inhibitor Potency

CompoundTargetIC₅₀ (nM)Cell Line ExampleReference
GDC-0941PI3Kα3Prostate, Breast[3]
CYH33PI3Kα0.58SKOV-3 (Ovarian)[5]

Mandatory Visualization: PI3K/Akt/mTOR Signaling Pathway

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits & Activates PI3K->PIP2 Phosphorylates Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor GDC-0941 / CYH33 (Derivatives) Inhibitor->PI3K Inhibits GrowthFactor Growth Factor GrowthFactor->RTK Binds

Caption: PI3K pathway and the inhibitory action of derivatives.

Experimental Protocol: In Vitro PI3K Alpha Kinase Assay

This protocol provides a framework for assessing the direct inhibitory activity of a compound against the PI3Kα enzyme.

  • Reagents and Materials: Recombinant human PI3Kα, PIP2 substrate, ATP (with γ-³²P-ATP or coupled to a luminescence system like ADP-Glo™), kinase assay buffer, test compounds, and a positive control (e.g., GDC-0941).

  • Compound Preparation: Serially dilute the test compound in DMSO to create a range of concentrations (e.g., from 100 µM to 1 pM).

  • Reaction Setup: In a 96-well plate, add the kinase assay buffer, the test compound dilution, and the PI3Kα enzyme. Incubate for 10-15 minutes at room temperature to allow for compound binding.

  • Initiate Reaction: Add a mixture of PIP2 substrate and ATP to start the kinase reaction. Incubate for a specified time (e.g., 60 minutes) at 30°C.

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., EDTA).

  • Detection: Quantify the product (PIP3 or ADP). For radiometric assays, this involves capturing the ³²P-labeled PIP3 on a filter membrane and measuring radioactivity. For luminescence assays (like ADP-Glo™), the amount of ADP produced is measured via a coupled luciferase/luciferin reaction.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value.

Dual Inhibition of FLT3 and Cyclin-Dependent Kinases (CDKs)

Mutations in the FMS-like tyrosine kinase 3 (FLT3) are common drivers in Acute Myeloid Leukemia (AML). Concurrently, targeting CDKs, which regulate the cell cycle, is a validated strategy in hematological malignancies.[7]

Key Derivative:

  • FN-1501: While this compound features a methylpiperazine instead of a methanesulfonylpiperazine, its discovery highlights the utility of the core structure. FN-1501 is a potent inhibitor of FLT3, CDK2, CDK4, and CDK6.[8] It demonstrated superior efficacy to the standard-of-care drug cytarabine in an MV4-11 xenograft mouse model and showed a favorable safety profile.[8] Its mechanism involves the suppression of retinoblastoma (Rb) phosphorylation and key survival pathways (Akt, ERK, STAT5), leading to apoptosis.[8]

Neuropharmacological Potential: Modulating Central Nervous System Targets

The piperazine scaffold is a well-established pharmacophore in CNS drug discovery, forming the core of antipsychotic, antidepressant, and anxiolytic drugs.[2] Derivatives of the ethanamine scaffold can be tailored to interact with key neurotransmitter receptors.

Targeting Serotonin (5-HT) Receptors

The serotonin system is a primary target for treating depression and anxiety. Specific receptor subtypes, like 5-HT₁ₐ and 5-HT₂ₐ, are of particular interest.

Structure-Activity Relationship (SAR) Insights: Studies on arylpiperazine derivatives have shown that modifications to the aryl group and the linker length between it and the piperazine core are critical for affinity and functional activity at 5-HT receptors.[9] For example, certain 1,3-benzoxazolin-2,4-dione arylpiperazine derivatives have been identified as potent 5-HT₁ₐ receptor antagonists or potential partial agonists, with some also showing antagonistic properties at 5-HT₂ₐ receptors.[9] This dual activity profile is considered beneficial for novel antidepressant and anxiolytic agents.

Mandatory Visualization: CNS Receptor Binding Assay Workflow

Receptor_Binding_Workflow Start Start: Test Compound Incubate Incubate: Membranes + Radioligand + Test Compound Start->Incubate Prep Prepare Cell Membranes (Expressing Target Receptor) Prep->Incubate Radioligand Radiolabeled Ligand (e.g., [3H]8-OH-DPAT for 5-HT1A) Radioligand->Incubate Filter Rapid Filtration to separate bound from free ligand Incubate->Filter Measure Scintillation Counting to measure radioactivity Filter->Measure Analyze Data Analysis: Calculate Ki value Measure->Analyze

Sources

The Strategic Incorporation of the 2-(4-Methanesulfonylpiperazin-1-yl)ethan-1-amine Moiety in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The N-substituted piperazine scaffold is a cornerstone of modern medicinal chemistry, recognized for its ability to impart favorable physicochemical properties and provide a versatile linker for engaging biological targets. Within this privileged class of structures, the 2-(4-methanesulfonylpiperazin-1-yl)ethan-1-amine moiety has emerged as a key building block in the design of targeted therapeutics, particularly in the realm of kinase inhibitors. This technical guide provides an in-depth analysis of the applications of this specific chemical entity, elucidating its role in enhancing pharmacological activity, optimizing pharmacokinetic profiles, and enabling potent and selective inhibition of key signaling pathways implicated in cancer and other diseases. Through a detailed examination of structure-activity relationships, synthetic strategies, and preclinical data, this guide serves as a comprehensive resource for researchers and drug development professionals seeking to leverage the unique attributes of the this compound scaffold in the creation of next-generation therapeutics.

The N-Methanesulfonylpiperazine Moiety: A Privileged Scaffold in Medicinal Chemistry

The piperazine ring is a common feature in a multitude of approved drugs, valued for its ability to exist in a protonated state at physiological pH. This characteristic enhances aqueous solubility, a critical factor for oral bioavailability. Furthermore, the disubstituted nature of the piperazine ring allows for the precise orientation of pharmacophoric groups, making it an ideal linker or core scaffold in drug design.

The addition of a methanesulfonyl (mesyl) group to one of the piperazine nitrogens significantly influences the electronic and conformational properties of the molecule. The strong electron-withdrawing nature of the sulfonyl group reduces the basicity of the adjacent nitrogen, preventing unwanted interactions with off-target proteins and improving the overall pharmacokinetic profile. This modification can also introduce a valuable hydrogen bond acceptor, further enhancing binding affinity to the target protein.

Applications in Kinase Inhibitor Design: Targeting the PI3K/Akt/mTOR Pathway

A primary application of the this compound moiety is in the development of kinase inhibitors, particularly those targeting the Phosphatidylinositol 3-kinase (PI3K) pathway. The PI3K/Akt/mTOR signaling cascade is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.

A prominent example of a clinical candidate featuring a related moiety is GDC-0941 , a potent and selective inhibitor of Class I PI3K.[1] While GDC-0941 contains a methanesulfonylpiperazin-1-ylmethyl group, the underlying principles of its design are highly relevant. The methanesulfonylpiperazine group in GDC-0941 occupies a solvent-exposed region of the ATP-binding pocket of PI3K, where it contributes to the overall solubility and favorable pharmacokinetic properties of the molecule.

The ethylamine linker of the title compound, this compound, offers an additional layer of flexibility and potential for interaction compared to the methyl linker in GDC-0941. This extended linker can allow for deeper penetration into the binding site or the formation of additional hydrogen bonds, potentially leading to increased potency and selectivity.

Structure-Activity Relationship (SAR) Insights

The development of potent and selective kinase inhibitors is a meticulous process of optimizing the interactions between the drug molecule and the target protein. The this compound moiety plays a crucial role in this optimization.

  • Solubility and Permeability: The polar nature of the sulfonyl group and the basicity of the distal amine contribute to the aqueous solubility of the molecule, which is essential for oral absorption.

  • Target Engagement: The ethylamine linker provides a vector for attaching the methanesulfonylpiperazine group to the core scaffold of the inhibitor, allowing it to be positioned optimally for interactions with the solvent-exposed region of the kinase domain.

  • Selectivity: The specific substitution pattern on the piperazine ring can influence the selectivity profile of the inhibitor. The methanesulfonyl group can help to disfavor binding to other kinases, thereby reducing off-target effects.

dot graph "PI3K_Signaling_Pathway" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4", color="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

RTK [label="Receptor Tyrosine\nKinase (RTK)"]; PI3K [label="PI3K", fillcolor="#EA4335"]; PIP2 [label="PIP2"]; PIP3 [label="PIP3"]; PDK1 [label="PDK1"]; Akt [label="Akt", fillcolor="#FBBC05"]; mTORC1 [label="mTORC1"]; Growth [label="Cell Growth &\nSurvival"]; Inhibitor [label="2-(4-Methanesulfonylpiperazin-\n1-yl)ethan-1-amine\n-based Inhibitor", shape=octagon, fillcolor="#34A853"];

RTK -> PI3K [label="Activation"]; PI3K -> PIP2 [label="Phosphorylation"]; PIP2 -> PIP3; PIP3 -> PDK1; PDK1 -> Akt [label="Activation"]; Akt -> mTORC1 [label="Activation"]; mTORC1 -> Growth; Inhibitor -> PI3K [label="Inhibition", style=dashed, color="#EA4335"]; } caption: "Simplified PI3K/Akt/mTOR Signaling Pathway and the Point of Intervention for Inhibitors."

Synthesis and Experimental Protocols

The synthesis of this compound and its incorporation into drug candidates involves a multi-step process that can be adapted based on the specific core scaffold of the target molecule.

General Synthetic Workflow

dot graph "Synthetic_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

start [label="Starting Materials\n(e.g., Piperazine, Mesyl Chloride)", shape=ellipse, fillcolor="#FFFFFF"]; step1 [label="Synthesis of\n1-Methanesulfonylpiperazine"]; step2 [label="Alkylation with a\nprotected 2-aminoethyl\nhalide"]; step3 [label="Deprotection"]; final_product [label="2-(4-Methanesulfonylpiperazin-\n1-yl)ethan-1-amine", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; coupling [label="Coupling to\nDrug Scaffold"]; drug_candidate [label="Final Drug\nCandidate", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> step1; step1 -> step2; step2 -> step3; step3 -> final_product; final_product -> coupling; coupling -> drug_candidate; } caption: "General Synthetic Workflow for Incorporating the Moiety into a Drug Candidate."

Exemplary Protocol: Synthesis of 1-Methanesulfonylpiperazine
  • Dissolution: Dissolve piperazine in a suitable solvent, such as dichloromethane (DCM), and cool the mixture in an ice bath.

  • Addition of Base: Add a base, such as triethylamine, to the solution to act as a proton scavenger.

  • Addition of Mesyl Chloride: Slowly add methanesulfonyl chloride (mesyl chloride) to the reaction mixture. The reaction is exothermic and should be controlled by maintaining a low temperature.

  • Reaction: Allow the reaction to stir at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction with water and extract the product into an organic solvent. Wash the organic layer with brine, dry it over sodium sulfate, and concentrate it under reduced pressure.

  • Purification: Purify the crude product by column chromatography to obtain pure 1-methanesulfonylpiperazine.

Protocol: Coupling to a Heterocyclic Core

The synthesized this compound can be coupled to a variety of heterocyclic cores commonly used in kinase inhibitors (e.g., quinazolines, pyrimidines, indazoles) through standard nucleophilic substitution or reductive amination reactions.

  • Reaction Setup: In a reaction vessel, combine the heterocyclic core containing a suitable leaving group (e.g., a halogen) or an aldehyde with this compound in a polar aprotic solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

  • Addition of Base/Reducing Agent: For nucleophilic substitution, add a non-nucleophilic base like diisopropylethylamine (DIPEA). For reductive amination, add a reducing agent such as sodium triacetoxyborohydride.

  • Heating: Heat the reaction mixture to an appropriate temperature (typically 80-120 °C) and monitor the progress by TLC or LC-MS.

  • Purification: Upon completion, cool the reaction mixture, dilute it with water, and extract the product. Purify the final compound using column chromatography or preparative HPLC.

Pharmacokinetic Profile and Clinical Significance

The pharmacokinetic properties of a drug candidate are as critical as its pharmacodynamic activity. The this compound moiety is often incorporated to enhance the "drug-like" properties of a molecule.

Pharmacokinetic Parameter Contribution of the Moiety Rationale
Oral Bioavailability Generally improvedThe enhanced aqueous solubility and permeability contribute to better absorption from the gastrointestinal tract.
Metabolic Stability Generally goodThe methanesulfonyl group is relatively resistant to metabolic degradation. The piperazine ring can be a site of metabolism, but the substitution pattern can modulate this.
Half-life VariableThe overall half-life is dependent on the entire structure of the drug, but the moiety does not typically lead to rapid clearance.
Distribution FavorableThe balance of lipophilic and hydrophilic properties allows for good distribution to target tissues without excessive accumulation in fatty tissues.

Table 1: General Pharmacokinetic Contributions of the this compound Moiety

Future Directions and Conclusion

The this compound moiety and its close analogs represent a valuable tool in the medicinal chemist's arsenal. Its successful incorporation into clinical candidates like GDC-0941 underscores its potential. Future research will likely focus on:

  • Exploring Diverse Linker Lengths and Conformations: Systematically evaluating the impact of varying the linker between the piperazine and the core scaffold to fine-tune potency and selectivity.

  • Application to Other Target Classes: While prominent in kinase inhibitors, this moiety could be beneficial in the design of drugs for other target classes, such as G-protein coupled receptors (GPCRs) and ion channels.

  • Development of Novel Synthetic Methodologies: Creating more efficient and scalable synthetic routes to this and related building blocks will further accelerate drug discovery efforts.

References

  • Folkes, A. J., et al. (2008). 6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. Journal of Medicinal Chemistry, 51(18), 5522–5532. [Link][1]

  • Patel, R. V., & Park, S. W. (2013). An evolving role of piperazine moieties in drug design and discovery. Mini-Reviews in Medicinal Chemistry, 13(11), 1581-1611.
  • European Patent Office. (2008).
  • Google Patents. (2006).
  • Google Patents. (1957).
  • BMS-695735, an orally efficacious inhibitor of insulin-like growth factor-1 receptor kinase with broad spectrum in vivo antitumor activity. Journal of Medicinal Chemistry, 51(19), 5897–5900. [Link]

  • Discovery of 7-(3-(piperazin-1-yl)phenyl)pyrrolo[2,1-f][1][2]triazin-4-amine derivatives as highly potent and selective PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(4), 857-861.

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Methodological & Application

Application Notes & Protocols: The Strategic Use of 2-(4-Methanesulfonylpiperazin-1-yl)ethan-1-amine in Modern Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperazine Moiety as a Cornerstone in Kinase Inhibitor Design

In the landscape of medicinal chemistry, particularly in the targeted therapy of cancer, kinase inhibitors represent a revolutionary class of drugs. Their design hinges on achieving high potency, selectivity, and favorable pharmacokinetic profiles. The piperazine ring is a frequently encountered heterocyclic scaffold in this domain, prized for its versatile roles.[1][2] It can act as a rigid linker to correctly orient pharmacophoric groups, and its basic nitrogen atoms can be leveraged to significantly improve aqueous solubility and oral bioavailability—critical parameters for drug efficacy.[3]

This guide focuses on a specific, highly functionalized building block: 2-(4-Methanesulfonylpiperazin-1-yl)ethan-1-amine . The incorporation of the methanesulfonyl group (-SO₂CH₃) onto the piperazine ring is a deliberate design choice. This electron-withdrawing group modulates the basicity of the distal nitrogen and introduces a potent hydrogen bond acceptor (the sulfonyl oxygens), which can engage in critical interactions within the ATP-binding pocket of target kinases.[4] The terminal primary amine provides a robust handle for covalent attachment to various heterocyclic cores, making it an invaluable reagent for constructing sophisticated kinase inhibitors. Its application is exemplified in the development of potent inhibitors targeting critical signaling pathways, such as the PI3K/Akt pathway.[4][5]

Part 1: Strategic Application in Drug Design

The Rationale: More Than a Simple Linker

The choice of this compound is rooted in a multi-faceted strategy aimed at optimizing both the pharmacokinetic (PK) and pharmacodynamic (PD) properties of the final drug molecule.

  • Pharmacokinetic Optimization: The piperazine moiety is a classic "solubilizing group." The presence of the nitrogen atoms, particularly the one in the ethylamine linker, allows for salt formation and improves solubility at physiological pH. This often translates to enhanced absorption, distribution, metabolism, and excretion (ADME) profiles.[3][6] While the methanesulfonyl group reduces the basicity of its adjacent nitrogen, the overall polarity of the side chain contributes positively to a balanced lipophilicity, which is crucial for cell permeability and avoiding metabolic liabilities associated with highly lipophilic compounds.[7][8]

  • Pharmacodynamic Contribution: The true elegance of this building block lies in its ability to form key interactions with the target kinase. The sulfonyl group's oxygen atoms are excellent hydrogen bond acceptors, capable of forming stable bonds with backbone amide protons in the hinge region of many kinases. This interaction can significantly increase binding affinity and, consequently, inhibitory potency. The ethylamine linker provides the necessary spacing and conformational flexibility to position the methanesulfonylpiperazine group optimally within the solvent-exposed region of the ATP-binding site.

  • Synthetic Versatility: The terminal primary amine is a highly reactive nucleophile, making it an ideal point of attachment for a wide array of heterocyclic scaffolds common in kinase inhibitors (e.g., pyrimidines, quinazolines, pyrrolotriazines).[5][9] This enables its facile incorporation into drug candidates through robust and well-established chemical transformations.

Core Synthetic Methodologies

The covalent linkage of this compound to a kinase inhibitor core is typically achieved through one of two primary, high-yielding strategies: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination.

G cluster_0 Synthetic Pathways start Heterocyclic Core (with leaving group, e.g., -Cl) snar Nucleophilic Aromatic Substitution (SNAr) start->snar buchwald Buchwald-Hartwig Amination start->buchwald amine This compound amine->snar amine->buchwald product Final Kinase Inhibitor snar->product High Temp, Base (e.g., DIPEA) buchwald->product Pd Catalyst, Ligand, Base (e.g., Pd₂(dba)₃, Xantphos)

Caption: Key synthetic workflows for incorporating the amine building block.

Table 1: Comparison of Primary Coupling Methodologies

FeatureNucleophilic Aromatic Substitution (SNAr)Buchwald-Hartwig Amination
Mechanism Direct displacement of a leaving group on an electron-deficient heteroaromatic ring.Palladium-catalyzed cross-coupling of an amine with a heteroaryl halide.
Substrate Requires an electron-deficient core with a good leaving group (e.g., 2-chloropyrimidine).Broad scope, effective for both electron-rich and -deficient cores. Less reactive halides (e.g., -Cl, -Br) work well.[10]
Conditions High temperatures (100-160 °C), polar aprotic solvent (NMP, DMSO), non-nucleophilic base (DIPEA).Milder temperatures (80-120 °C), anhydrous solvent (Dioxane, Toluene), Pd catalyst, phosphine ligand, strong base (Cs₂CO₃, NaOtBu).
Advantages Operationally simple, avoids expensive and air-sensitive metal catalysts.High functional group tolerance, often provides higher yields for challenging substrates.
Disadvantages Limited to activated (electron-poor) heterocyclic systems. Can require harsh conditions.Requires inert atmosphere, cost of catalyst and ligands, potential for metal contamination in the final product.

Part 2: Detailed Experimental Protocols

These protocols are generalized and should be adapted based on the specific reactivity of the heterocyclic core. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Kinase Inhibitor Synthesis via SNAr Reaction

Principle: This protocol describes the displacement of a chloro substituent from a generic heteroaryl core. The primary amine of the title compound acts as the nucleophile, and a hindered organic base is used to quench the HCl generated in situ, driving the reaction to completion. This method is analogous to the final coupling step in the synthesis of many pyrimidine- and thiazole-based inhibitors.[11][12]

Materials:

  • Chloro-heterocyclic core (1.0 eq)

  • This compound (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • N-Methyl-2-pyrrolidone (NMP) or n-Butanol

  • Reaction vessel with magnetic stirrer and reflux condenser

  • Standard workup and purification reagents (Ethyl Acetate, Brine, MgSO₄, Silica Gel)

Procedure:

  • Reaction Setup: To a clean, dry reaction vessel, add the chloro-heterocyclic core (1.0 eq) and this compound (1.5 eq).

  • Solvent and Base Addition: Add NMP (or n-Butanol) to create a solution with a concentration of approximately 0.1-0.2 M with respect to the limiting reagent. Add DIPEA (3.0 eq) to the mixture.

    • Causality Note: NMP is a high-boiling polar aprotic solvent ideal for SNAr reactions that require elevated temperatures. DIPEA is a non-nucleophilic base that will not compete with the reactant amine.

  • Heating and Monitoring: Equip the vessel with a reflux condenser and heat the mixture to 120-140 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture slowly into a beaker of cold water with stirring. The product will often precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid sequentially with water and then a non-polar solvent like hexanes or diethyl ether to remove residual impurities.

  • Purification: If necessary, purify the crude product by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane (DCM) or ethyl acetate. Combine the pure fractions and remove the solvent in vacuo to yield the final product.

    • Self-Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Kinase Inhibitor Synthesis via Buchwald-Hartwig Amination

Principle: This protocol is employed when the heterocyclic core is not sufficiently electron-deficient for SNAr or when milder conditions are required. A palladium catalyst and a specialized phosphine ligand form a complex that facilitates the coupling of the amine to the heteroaryl halide.

Materials:

  • Heteroaryl halide (e.g., chloride or bromide) (1.0 eq)

  • This compound (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 eq)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.10 eq)

  • Caesium Carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous 1,4-Dioxane or Toluene

  • Schlenk flask or similar vessel for inert atmosphere chemistry

Procedure:

  • Inert Atmosphere Setup: Assemble the reaction vessel (Schlenk flask) and purge thoroughly with an inert gas (Nitrogen or Argon). This is critical to prevent oxidation and deactivation of the palladium(0) catalyst.

  • Reagent Addition: Under a positive pressure of inert gas, add the heteroaryl halide (1.0 eq), Cs₂CO₃ (2.0 eq), Xantphos (0.10 eq), and Pd₂(dba)₃ (0.05 eq) to the flask.

    • Causality Note: Cs₂CO₃ is a strong base effective in this catalytic cycle. Xantphos is a bulky electron-rich ligand that promotes the crucial reductive elimination step and stabilizes the palladium catalyst.

  • Solvent and Amine Addition: Add anhydrous dioxane via syringe, followed by the this compound (1.2 eq).

  • Heating and Monitoring: Seal the vessel and heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by LC-MS.

  • Workup and Catalyst Removal: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter it through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.

  • Extraction and Purification: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Final Purification: Purify the resulting crude material by flash column chromatography as described in Protocol 1 to obtain the pure kinase inhibitor.

    • Self-Validation: Characterize the final product by NMR and HRMS to confirm its identity and purity.

G cluster_binding Conceptual Kinase Binding inhibitor Kinase Inhibitor core Heterocyclic Core (Hinge Binder) sidechain Methanesulfonyl- piperazine Moiety hinge Hinge Region (Backbone NH) core->hinge H-Bonds sidechain->hinge H-Bond Acceptor (SO₂) solvent Solvent-Exposed Region sidechain->solvent Improves Solubility pocket ATP Binding Pocket

Caption: Role of the methanesulfonylpiperazine moiety in target engagement.

Summary of Applications

The strategic incorporation of the this compound building block is a powerful tactic in modern kinase inhibitor design. Its utility is demonstrated in several clinical and preclinical candidates.

Table 2: Representative Kinase Inhibitors with a (Sulfonyl)piperazine Moiety

InhibitorPrimary Target(s)Core HeterocycleSignificance of MoietyReference
GDC-0941 (Pictilisib) Class I PI3KThieno[3,2-d]pyrimidineThe methanesulfonylpiperazine group is crucial for its potency and favorable pharmacokinetic properties.[4]
CYH33 PI3KαPyrrolo[2,1-f][13][14][15]triazineThe moiety contributes to high potency and oral bioavailability, leading to in vivo antitumor efficacy.[5]
AZD0530 (Saracatinib) c-Src/AblQuinazolineA similar N-methylpiperazine ethoxy side chain enhances PK parameters and enables potent tumor growth inhibition.[16]

These examples underscore the success of employing functionalized piperazine side chains to create potent, selective, and bioavailable kinase inhibitors for cancer therapy. The protocols and strategies outlined in this guide provide a robust framework for researchers and drug development professionals to effectively utilize this high-value chemical building block.

References

  • Ultrasound-Assisted Synthesis and In Silico Modeling of Methanesulfonyl-Piperazine-Based Dithiocarbamates as Potential Anticancer, Thrombolytic, and Hemolytic Structural Motifs. (n.d.). PMC. [Link]

  • 1-(Methylsulfonyl)Piperazine Hydrochloride | 55276-43-2. (n.d.). J&K Scientific LLC. [Link]

  • A Convenient New and Efficient Commercial Synthetic Route for Dasatinib (Sprycel®). (2017). viXra.org. [Link]

  • Synthesis process of dasatinib and intermediate thereof. (2013). Justia Patents. [Link]

  • A convenient new and efficient commercial synthetic route for dasatinib (Sprycel®). (2017). Taylor & Francis Online. [Link]

  • Synthesis process of dasatinib and intermediate thereof. (n.d.).
  • Folkes, A. J., et al. (2008). The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. Journal of Medicinal Chemistry, 51(18), 5522–5532. [Link]

  • An Evolving Role of Piperazine Moieties in Drug Design and Discovery. (2023). ResearchGate. [Link]

  • Bhide, R. S., et al. (2016). Discovery and SAR of pyrrolo[2,1-f][13][14][15]triazin-4-amines as potent and selective PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(17), 4256–4260. [Link]

  • Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][13][14][15]triazine-based VEGFR-2 kinase inhibitors. (2008). PubMed. [Link]

  • Hennequin, L. F., et al. (2006). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Journal of Medicinal Chemistry, 49(22), 6465–6488. [Link]

  • Trifiró, P., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(19), 6932. [Link]

  • Beyond the Basics: Exploring Pharmacokinetic Interactions and Safety in Tyrosine-Kinase Inhibitor Oral Therapy for Solid Tumors. (2024). MDPI. [Link]

  • Discovery and SAR study of 2-(1-propylpiperidin-4-yl)-3H-imidazo[4,5-c]pyridine-7-carboxamide: A potent inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1) for the treatment of cancer. (2015). PubMed. [Link]

  • Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][13][14][15]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. (2021). PubMed. [Link]

  • The medicinal chemistry of piperazines: A review. (2022). PubMed. [Link]

  • 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. (2023). MDPI. [Link]

  • Discovery of (E)-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thio)propanamide (CHMFL-ABL-121) as a highly potent ABL kinase inhibitor... (2018). PubMed. [Link]

  • van Erp, N. P., et al. (2009). Clinical pharmacokinetics of tyrosine kinase inhibitors. Cancer Treatment Reviews, 35(8), 692–706. [Link]

  • Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. (2021). PMC. [Link]

  • Lankheet, N. A., et al. (2012). Clinical pharmacokinetics of tyrosine kinase inhibitors: focus on pyrimidines, pyridines and pyrroles. Clinical Pharmacokinetics, 51(10), 623–642. [Link]

  • Studies on the Coupling of Substituted 2-Amino-1,3-oxazoles with Chloro-Heterocycles. (2012). ResearchGate. [Link]

Sources

Application Notes: A Comprehensive Guide to Amide Coupling with 2-(4-Methanesulfonylpiperazin-1-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed protocol and technical guide for the successful amide coupling of 2-(4-Methanesulfonylpiperazin-1-yl)ethan-1-amine with a generic carboxylic acid. Amide bond formation is one of the most critical and frequently performed transformations in medicinal chemistry and drug development.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of reagent selection, reaction mechanisms, and practical, field-proven methodologies to ensure high-yield, high-purity synthesis of the target amide.

Introduction and Scientific Context

The sulfonylpiperazine moiety is a privileged scaffold in modern pharmacology, appearing in numerous clinically relevant agents.[3] Its unique physicochemical properties can enhance aqueous solubility, modulate lipophilicity, and provide a key vector for interacting with biological targets. This compound is a valuable primary amine building block for introducing this functional group into a target molecule via a stable amide linkage.

The direct condensation of a carboxylic acid and an amine to form an amide is generally unfavorable and requires harsh conditions.[4] Therefore, the reaction is universally accomplished by activating the carboxylic acid to make it more susceptible to nucleophilic attack by the amine.[1][4] This activation is achieved using a "coupling reagent." The choice of coupling reagent, solvent, and base is paramount for achieving a successful outcome, minimizing side reactions, and simplifying purification. This guide will focus on a robust and widely applicable protocol using an aminium-based coupling reagent.

Reagent and Parameter Selection: The "Why" Behind the "How"

A successful coupling reaction is a well-orchestrated interplay of several components. Understanding the role of each is critical for troubleshooting and adapting the protocol to different substrates.

The Amine: this compound

This primary amine is the core nucleophile in the reaction. Key features include:

  • Primary Amine: The terminal -NH₂ group is sterically unhindered, promoting good reactivity.

  • Piperazine Core: The presence of two other nitrogen atoms (a tertiary amine and a sulfonamide nitrogen) can influence the overall basicity and solubility of the molecule. However, the primary amine is the most nucleophilic and reactive site for acylation under these conditions.

  • Methanesulfonyl Group: This electron-withdrawing group reduces the basicity of the nearby tertiary piperazine nitrogen, preventing it from competing in the acylation reaction.

The Coupling Reagent: HATU

For this protocol, we have selected HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) . HATU is an aminium (uronium) salt-based coupling reagent that offers several advantages:[5][6]

  • High Reactivity: It facilitates rapid reaction kinetics, often leading to complete conversion in a short time.[6]

  • Low Racemization: For chiral carboxylic acids, HATU is known to minimize the loss of stereochemical integrity.[5]

  • Efficiency with Hindered Substrates: It is effective even when coupling sterically demanding acids or amines.[7]

The mechanism involves the reaction of the carboxylate with HATU to form a highly reactive OAt-active ester intermediate. This intermediate is then efficiently displaced by the primary amine to form the desired amide bond.[8]

The Base: N,N-Diisopropylethylamine (DIPEA)

A non-nucleophilic organic base is essential for two reasons:[9]

  • Carboxylate Formation: It deprotonates the carboxylic acid, forming the carboxylate anion required to react with the coupling reagent.[8][10]

  • Proton Scavenging: It neutralizes the protons released during the reaction, driving the equilibrium towards product formation.

DIPEA (Hünig's base) is an ideal choice because its bulky isopropyl groups sterically hinder the nitrogen atom, preventing it from acting as a nucleophile and competing with the primary amine in the reaction.[11] Triethylamine (TEA) can sometimes participate in side reactions and is generally less preferred.[11]

The Solvent: N,N-Dimethylformamide (DMF)

The choice of solvent is critical for ensuring all reactants remain in solution. DMF is a polar aprotic solvent and is widely considered one of the best media for amide coupling reactions.[2][12][13] It effectively dissolves a wide range of organic molecules, including the polar starting materials and intermediates involved in the coupling process. While greener alternatives like 2-MeTHF and ethyl acetate are being explored, DMF remains the benchmark for reliability in medicinal chemistry applications.[2][13]

General Workflow for Amide Coupling

The overall process can be broken down into several distinct stages, from initial setup to final product verification.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A Dissolve Carboxylic Acid & Amine in DMF B Add DIPEA A->B C Cool to 0 °C B->C D Add HATU Solution C->D E Warm to RT & Stir (1-4 hours) D->E F Monitor by TLC/LC-MS E->F G Quench with Water F->G H Extract with Organic Solvent (e.g., EtOAc) G->H I Aqueous Washes (Acid, Base, Brine) H->I J Dry & Concentrate I->J K Silica Gel Chromatography J->K L Characterize Pure Product (NMR, MS) K->L

Caption: General experimental workflow for HATU-mediated amide coupling.

Detailed Experimental Protocol

This protocol describes the coupling of a generic carboxylic acid with this compound on a 1.0 mmol scale. Adjustments may be necessary based on the specific properties of the carboxylic acid used.

Materials and Reagents
ReagentM.W. ( g/mol )Amount (mg)Moles (mmol)Equivalents
Carboxylic Acid (Generic)VariesVaries1.01.0
This compound221.322431.11.1
HATU380.234561.21.2
DIPEA129.24520 (0.7 mL)4.04.0
Anhydrous DMF-10 mL--
Ethyl Acetate (EtOAc) for work-up-~150 mL--
1M HCl (aq) for work-up-~30 mL--
Saturated NaHCO₃ (aq) for work-up-~30 mL--
Saturated NaCl (Brine) for work-up-~30 mL--
Anhydrous MgSO₄ or Na₂SO₄-As needed--
Step-by-Step Procedure
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.0 mmol, 1.0 eq) and this compound (243 mg, 1.1 mmol, 1.1 eq).

  • Dissolution: Add anhydrous DMF (10 mL) to the flask. Stir at room temperature until all solids are completely dissolved.

  • Base Addition: Add DIPEA (0.7 mL, 4.0 mmol, 4.0 eq) to the reaction mixture.

  • Cooling: Place the flask in an ice-water bath and stir for 10-15 minutes until the internal temperature reaches 0 °C. This is done to control the initial exothermic reaction upon adding the coupling reagent and to minimize potential side reactions.

  • Coupling Reagent Addition: In a separate vial, dissolve HATU (456 mg, 1.2 mmol, 1.2 eq) in a minimal amount of anhydrous DMF (~2 mL). Add the HATU solution dropwise to the cooled reaction mixture over 2-3 minutes.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Let the mixture stir for 1-4 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is complete when the limiting reagent (typically the carboxylic acid) is consumed.

Work-up and Isolation

The goal of the work-up is to remove the water-soluble by-products (unreacted HATU derivatives, DIPEA·HCl salt) and excess reagents.[14]

  • Quenching: Pour the reaction mixture into a separatory funnel containing deionized water (50 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). The desired amide product is expected to be more soluble in the organic phase.

  • Combine Organics: Combine the organic layers in the separatory funnel.

  • Aqueous Washes:

    • Wash the combined organic layer with 1M HCl (2 x 15 mL) to remove any remaining DIPEA.

    • Wash with saturated aqueous NaHCO₃ (2 x 15 mL) to remove any unreacted carboxylic acid and neutralize any remaining acid.

    • Wash with brine (1 x 30 mL) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Purification and Characterization

The crude product will likely contain minor impurities and requires purification.

  • Purification: The most common method is flash column chromatography on silica gel. The appropriate solvent system (eluent) must be determined by TLC analysis (e.g., gradients of methanol in dichloromethane or ethyl acetate in hexanes).

  • Characterization: The structure and purity of the final product should be confirmed by standard analytical techniques:

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm the chemical structure.

    • Mass Spectrometry (MS): To confirm the molecular weight of the desired product.

    • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

References

  • Amine to Amide Mechanism - T3P. Common Organic Chemistry.
  • MacMillan, D. S., Murray, J., Sneddon, H. F., Jamieson, C., & Watson, A. J. B. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 15(3), 596-600.
  • Reddit user discussion on amide coupling solvents. (2014). r/chemistry.
  • McCallum, J. (2013).
  • Amine to Amide Mechanism - H
  • Amide coupling reaction in medicinal chemistry.
  • MacMillan, D. S., et al. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry.
  • Procopio, D., et al. (2021). Green Solvents for the Formation of Amide Linkage.
  • Chemistry of Amides. (2022). Chemistry LibreTexts.
  • Commonly Used Coupling Reagents in Peptide Synthesis. (2025). BOC Sciences.
  • Amide Synthesis. Fisher Scientific.
  • Coupling Reagents. Aapptec Peptides.
  • Abadi, A. H., et al. (2013). Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands. European Journal of Medicinal Chemistry.
  • Amide Workup. Biofilm Inhibitor Synthesis Guide.
  • Peptide Coupling Reagents Guide. Sigma-Aldrich.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.
  • User discussion on DIPEA vs. TEA. (2018).
  • Folkes, A. J., et al. (2008). The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. Journal of Medicinal Chemistry.

Sources

Application Notes & Protocols: Leveraging 2-(4-Methanesulfonylpiperazin-1-yl)ethan-1-amine as a Versatile Linker in PROTAC Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's native ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1][2] The design of these heterobifunctional molecules, which consist of a warhead for the POI, a ligand for an E3 ubiquitin ligase, and a connecting linker, is a multifaceted process where the linker plays a pivotal role.[3][4] This document provides an in-depth technical guide on the application of 2-(4-Methanesulfonylpiperazin-1-yl)ethan-1-amine , a sophisticated linker building block, in the development of potent and effective PROTACs. We will explore the unique physicochemical properties conferred by the methanesulfonylpiperazine moiety and provide detailed protocols for its integration into a PROTAC synthesis and evaluation workflow.

Introduction: The Central Role of the Linker in PROTAC Efficacy

The linker in a PROTAC is far from a passive spacer; it is a critical determinant of the molecule's overall performance. Its length, rigidity, and chemical composition profoundly influence the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is the prerequisite for target ubiquitination and degradation.[3][5] Furthermore, the linker's properties significantly impact the PROTAC's physicochemical characteristics, such as solubility, cell permeability, and metabolic stability.

The choice of linker can dictate:

  • Ternary Complex Stability: The linker must orient the two ligands in a spatially favorable manner to facilitate cooperative protein-protein interactions between the POI and the E3 ligase.[6]

  • Physicochemical Properties: Linkers often need to balance the high molecular weight and lipophilicity of the two ligands to maintain drug-like properties. Introducing polar or ionizable groups can enhance solubility.[7][8][]

  • Cellular Permeability: The linker contributes to the overall topological polar surface area (TPSA) and hydrogen bonding capacity, which are key factors in passive diffusion across cell membranes.[10]

This guide focuses on This compound , a linker that offers a unique combination of rigidity, modulated basicity, and a versatile synthetic handle.

Physicochemical Profile of the Linker

The structure of this compound incorporates several features that make it an attractive component for PROTAC design.

G mol a b c

Key functional components of the linker.
  • Rigid Piperazine Scaffold: Saturated heterocyclic rings like piperazine are frequently incorporated into linkers to introduce conformational rigidity.[8][11] This pre-organizes the PROTAC, reducing the entropic penalty associated with forming the ternary complex and potentially leading to higher degradation potency.[]

  • Modulated Basicity: The electron-withdrawing methanesulfonyl group significantly lowers the pKa of the adjacent tertiary piperazine nitrogen. Unlike a simple N-alkyl piperazine which is strongly basic, this modification reduces the degree of protonation at physiological pH (~7.4).[7][8] This fine-tuning is critical, as excessive basicity can lead to off-target effects and poor permeability, while controlled basicity can improve aqueous solubility.[12]

  • Synthetic Handle: The terminal primary amine (-NH2) provides a robust and versatile point of attachment for coupling reactions, most commonly amide bond formation, with a carboxylic acid-functionalized warhead or E3 ligase ligand.

Table 1: Calculated Physicochemical Properties
PropertyValueSignificance in PROTAC Design
Molecular Weight221.32 g/mol Contributes moderately to the overall MW of the final PROTAC.
cLogP-1.2 to -0.8The negative value indicates hydrophilicity, which can help balance the lipophilicity of the warhead and E3 ligand, improving solubility.
TPSA81.9 ŲContributes to the overall polarity; must be considered in the context of the final PROTAC's permeability.
pKa (Amine)~9.5-10.0 (Est.)Primary amine pKa, typical for alkylamines.
pKa (Piperazine N)~6.5-7.5 (Est.)Lowered by the sulfonyl group, leading to partial protonation at physiological pH, enhancing solubility without introducing strong basicity.[7][8]

Experimental Protocols: Synthesis and Characterization

The following protocols provide a generalized workflow for synthesizing and characterizing a PROTAC using this compound. Here, we exemplify the synthesis by coupling the linker to a BRD4-targeting warhead ((+)-JQ1 carboxylic acid) and a VHL E3 ligase ligand (VH032 derivative).

Generalized two-step synthetic workflow for PROTAC assembly.
Protocol 3.1: Two-Step PROTAC Synthesis

This protocol describes the sequential amide coupling of the linker to the warhead, followed by coupling to the E3 ligase ligand.

Materials:

  • Warhead with carboxylic acid handle (e.g., (+)-JQ1-COOH)

  • This compound

  • E3 Ligase Ligand with carboxylic acid handle (e.g., a VHL or CRBN ligand)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Reverse-phase HPLC for purification

Procedure:

Step 1: Coupling of Warhead to Linker

  • In a clean, dry flask under an inert atmosphere (N2 or Ar), dissolve the warhead (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir at room temperature for 15-20 minutes to activate the carboxylic acid.

  • In a separate vial, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DMF.

  • Add the linker solution dropwise to the activated warhead solution.

  • Allow the reaction to stir at room temperature for 4-12 hours. Monitor reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate or DCM and wash sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product (Warhead-Linker intermediate) by flash column chromatography or preparative HPLC to obtain the pure intermediate.

Step 2: Coupling of Intermediate to E3 Ligase Ligand

  • Dissolve the E3 ligase ligand (1.0 eq) in anhydrous DMF under an inert atmosphere.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15-20 minutes to activate.

  • Add a solution of the purified Warhead-Linker intermediate (1.05 eq) in DMF to the activated E3 ligase ligand solution.

  • Allow the reaction to stir at room temperature for 4-12 hours, monitoring by LC-MS.

  • Perform an aqueous workup as described in Step 1.6 and 1.7.

  • Purify the final crude PROTAC molecule using reverse-phase preparative HPLC to yield the pure product.

Protocol 3.2: Analytical Characterization

It is imperative to confirm the identity, purity, and integrity of the synthesized PROTAC.

1. Liquid Chromatography-Mass Spectrometry (LC-MS):

  • Purpose: To confirm the molecular weight of the final product and assess reaction completion.

  • Method: Use a standard C18 column with a water/acetonitrile gradient (containing 0.1% formic acid).

  • Expected Outcome: A major peak in the chromatogram with the correct mass-to-charge ratio ([M+H]+) for the target PROTAC.[13][14]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To confirm the chemical structure of the final product.

  • Method: Acquire 1H and 13C NMR spectra in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

  • Expected Outcome: The spectra should show all expected proton and carbon signals corresponding to the warhead, linker, and E3 ligase ligand moieties, with appropriate chemical shifts and integrations.[13][15]

3. High-Performance Liquid Chromatography (HPLC):

  • Purpose: To determine the purity of the final compound.

  • Method: Use an analytical C18 column with a defined gradient. Monitor at a suitable wavelength (e.g., 254 nm).

  • Expected Outcome: The final product should exhibit >95% purity for use in biological assays.

Biological Evaluation: Assessing PROTAC Function

Once synthesized and characterized, the PROTAC must be evaluated for its ability to induce the degradation of the target protein in a cellular context.

Protocol 4.1: Target Degradation by Western Blot

This is the gold-standard assay for quantifying protein degradation.

Materials:

  • Relevant cancer cell line (e.g., MCF7 for BRD4)

  • Cell culture medium and supplements

  • Synthesized PROTAC, dissolved in DMSO

  • Proteasome inhibitor (e.g., MG132 or bortezomib)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Primary antibody against the protein of interest (e.g., anti-BRD4)

  • Primary antibody against a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting. Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the PROTAC in culture medium. Treat cells with increasing concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a set duration (e.g., 18-24 hours). Include a DMSO-only vehicle control.

  • Control Wells: Include a well treated with a high concentration of the PROTAC plus a proteasome inhibitor (e.g., 10 µM MG132, added 4 hours prior to harvest). This "rescue" experiment confirms that protein loss is proteasome-dependent.[16]

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • Western Blotting: Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE, transfer to a PVDF membrane, and block with 5% non-fat milk or BSA.

  • Antibody Incubation: Probe the membrane with the primary antibody for the POI overnight at 4°C, followed by the HRP-conjugated secondary antibody.

  • Detection: Visualize bands using an ECL substrate and an imaging system.

  • Re-probing: Strip the membrane and re-probe with the loading control antibody.

  • Analysis: Quantify band intensities using software like ImageJ. Normalize the POI band intensity to the loading control. Calculate the percentage of remaining protein relative to the DMSO control. Plot the data to determine the DC50 (concentration at which 50% degradation occurs) and Dmax (maximum degradation achieved).[17][18]

Table 2: Example Data Representation for Western Blot Analysis
Concentration% BRD4 Remaining (vs. DMSO)
DMSO100%
1 nM95%
10 nM70%
100 nM25%
1 µM10%
10 µM12% ("Hook Effect")[4]
1 µM + MG13298%

Advanced Evaluation and In Vivo Considerations

G A Potent In Vitro PROTAC (Good DC50/Dmax) B Assess Cellular Permeability (e.g., Caco-2 Assay) A->B C Confirm Ternary Complex Formation (e.g., Co-IP, NanoBRET) A->C D Pharmacokinetics (PK) Study (Absorption, Distribution, Metabolism, Excretion) B->D Candidate Selection C->D Candidate Selection E Pharmacodynamics (PD) Study (Target degradation in tumor/tissue) D->E F In Vivo Efficacy Study (e.g., Xenograft model) E->F

Progression from in vitro validation to in vivo studies.

While potent degradation in cell culture is a primary goal, advancing a PROTAC candidate requires further investigation. The properties of the this compound linker can positively influence these downstream studies.

  • Pharmacokinetics (PK): The modulated basicity and potential for improved solubility can contribute to more favorable PK profiles. In vivo studies in animal models (e.g., mice, rats) are essential to understand the drug's absorption, distribution, metabolism, and excretion (ADME) properties.[]

  • Pharmacodynamics (PD): Successful in vivo application requires demonstrating target protein degradation in the relevant tissue (e.g., tumor xenografts) after dosing.[20] The stability of the methanesulfonyl group is advantageous over more metabolically labile functionalities.

  • In Vivo Efficacy: Ultimately, the PROTAC's ability to degrade its target must translate to a therapeutic effect, such as tumor growth inhibition in a xenograft model.[21][22]

Conclusion and Future Perspectives

The rational design of PROTACs requires a deep understanding of how each component contributes to the final molecule's function. The This compound linker offers a compelling combination of features: a rigidifying piperazine core, a synthetically convenient amine handle, and a methanesulfonyl group that strategically modulates the linker's pKa and solubility. This "smart" linker building block helps address common challenges in PROTAC development, such as poor solubility and metabolic instability. By following the detailed synthesis and evaluation protocols outlined in this guide, researchers can effectively harness the properties of this linker to accelerate the discovery of novel, potent, and drug-like protein degraders.

References

  • Precise PEG. (n.d.). E3 Ligase Ligands in PROTAC. Retrieved from [Link]

  • Hughes, S. J., & Ciulli, A. (2020). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. Methods in Enzymology.
  • (2020). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. Journal of Medicinal Chemistry.
  • Scarpino, A., et al. (2022).
  • Scarpino, A., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Medicinal Chemistry, 13(9), 1083-1092.
  • Mares, A., et al. (2020). Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead. ACS Chemical Biology.
  • MDPI. (2024). The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. Molecules.
  • National Institutes of Health. (n.d.).
  • Liu, Z., et al. (2020). In vivo target protein degradation induced by PROTACs based on E3 ligase DCAF15. Signal Transduction and Targeted Therapy.
  • Gadd, M. S., et al. (2017). Impact of Target Warhead and Linkage Vector on Inducing Protein Degradation: Comparison of Bromodomain and Extra-Terminal (BET) Degraders Derived from Triazolodiazepine (JQ1) and Tetrahydroquinoline (I-BET726) BET Inhibitor Scaffolds. Journal of Medicinal Chemistry.
  • National Institutes of Health. (2024).
  • arXiv. (2024). Computational Advances in PROTAC Linker Design.
  • ACS Omega. (2023). Dynamic Detection of the E3-PROTAC-Target Protein Ternary Complex In Vitro and In Vivo via Bimolecular Fluorescence Complementation.
  • Journal of the American Chemical Society. (2024). Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation.
  • bioRxiv. (2021).
  • Bondeson, D. P., et al. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs.
  • National Institutes of Health. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. PubMed Central.
  • Journal of the American Society for Mass Spectrometry. (2024). Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies.
  • National Institutes of Health. (2021). A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC)
  • ChemRxiv. (2021).
  • Promega Corporation. (n.d.). Targeting Proteins for Degradation: Characterizing PROTAC Kinetics and Mode of Action using Live-Cell Assays.
  • National Institutes of Health. (2023). A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. PubMed Central.
  • LifeSensors. (2022).
  • protocols.io. (2022). PROTAC Design.
  • Tocris Bioscience. (2022). Opportunities and Perspectives on the Design and Synthesis of PROTAC® Degraders.
  • Royal Society of Chemistry. (2020). Chapter 7: Plate-based High-throughput Cellular Degradation Assays to Identify PROTAC Molecules and Protein Degraders.
  • National Institutes of Health. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. PubMed Central.
  • National Institutes of Health. (2022). Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies. PubMed Central.
  • Taylor & Francis Online. (2020). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders.
  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review.
  • Scarpino, A., et al. (2022).

Sources

Application Notes and Protocols: Synthetic Routes to Novel Therapeutics Using 2-(4-Methanesulfonylpiperazin-1-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Sulfonylpiperazine Moiety in Modern Drug Discovery

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of clinically successful drugs due to its versatile physicochemical properties and ability to engage in crucial interactions with biological targets.[1][2] When functionalized with a methanesulfonyl group, the resulting N-methanesulfonylpiperazine moiety offers a unique combination of properties. The sulfonyl group is a strong hydrogen bond acceptor and can impart increased metabolic stability and aqueous solubility, desirable characteristics for drug candidates. Furthermore, the piperazine core provides a flexible linker that can be readily modified to explore structure-activity relationships (SAR).[3]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthetic utility of 2-(4-Methanesulfonylpiperazin-1-yl)ethan-1-amine . This building block is of particular interest as it incorporates the beneficial methanesulfonylpiperazine group while also presenting a primary amine for convenient elaboration into a diverse range of molecular architectures. We will explore its application in the synthesis of novel therapeutics, with a focus on kinase and poly (ADP-ribose) polymerase (PARP) inhibitors, providing detailed, field-proven protocols and explaining the rationale behind the experimental choices.

Physicochemical Properties of this compound

A thorough understanding of the starting material's properties is fundamental to successful reaction design and execution.

PropertyValueSource
Molecular Formula C₇H₁₇N₃O₂S
Molecular Weight 207.29 g/mol
CAS Number 125356-63-6
Appearance Off-white to pale yellow solid or viscous oil
Solubility Soluble in water, methanol, DMSO, and DMF
pKa (of ethylamine) ~9-10 (estimated)

The primary aliphatic amine is the key reactive handle for synthetic transformations. The presence of the tertiary amine within the piperazine ring and the electron-withdrawing sulfonyl group can influence its reactivity, a factor that will be addressed in the protocols below.

Core Synthetic Strategies and Protocols

We will focus on two of the most robust and widely applicable methods for incorporating this compound into target molecules: amide bond formation and reductive amination.

Strategy 1: Amide Bond Formation - Crafting Kinase and PARP Inhibitors

Amide bonds are a cornerstone of medicinal chemistry, providing structural rigidity and key hydrogen bonding interactions.[4] Many kinase and PARP inhibitors feature an amide linkage to a core heterocyclic scaffold.[1][5]

Causality Behind Experimental Choices: The choice of coupling reagent is critical. For a primary amine like our building block, standard reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly effective.[6] They form a highly reactive activated ester with the carboxylic acid, which is then readily attacked by the amine. The addition of a non-nucleophilic base like diisopropylethylamine (DIPEA) is essential to neutralize the HCl or H-O-Bt generated during the reaction, preventing the protonation and deactivation of the primary amine. Anhydrous solvents like DMF or DCM are used to prevent hydrolysis of the activated intermediate.

Detailed Protocol: Synthesis of a Generic Amide-Linked Therapeutic Candidate

This protocol describes the coupling of this compound with a generic carboxylic acid-bearing heterocyclic core (Het-COOH), a common motif in kinase and PARP inhibitors.[7]

Materials:

  • This compound (1.0 eq)

  • Heterocyclic carboxylic acid (Het-COOH) (1.05 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the heterocyclic carboxylic acid (Het-COOH) (1.05 eq) and dissolve it in anhydrous DMF (approximately 0.1 M concentration).

  • Add HATU (1.2 eq) to the solution and stir for 5 minutes at room temperature to pre-activate the carboxylic acid.

  • In a separate vial, dissolve this compound (1.0 eq) in a small amount of anhydrous DMF.

  • Add the amine solution to the reaction mixture, followed by the dropwise addition of DIPEA (3.0 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired amide product.

Data Presentation: Expected Outcomes for Amide Coupling Reactions

Heterocyclic Acid (Het-COOH)Coupling ReagentSolventReaction Time (h)Typical Yield (%)
4-Carboxy-thieno[3,2-d]pyrimidineHATUDMF385-95
3-Carboxy-isoquinolineHBTU/HOBtDCM480-90
5-Carboxy-indazoleEDCI/HOBtDMF675-85
Strategy 2: Reductive Amination - Accessing Novel CNS-Active Agents and Kinase Inhibitors

Reductive amination is a powerful and versatile method for forming C-N bonds and is widely used in the synthesis of pharmaceuticals.[8] This one-pot procedure involves the reaction of an amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

Causality Behind Experimental Choices: The choice of reducing agent is key to the success of a reductive amination. Sodium triacetoxyborohydride (STAB) is often the reagent of choice due to its mildness and chemoselectivity; it will readily reduce the protonated imine (iminium ion) intermediate but is slow to react with the starting aldehyde or ketone.[9] The reaction is typically carried out in a slightly acidic medium (e.g., with the addition of acetic acid) to catalyze the formation of the iminium ion. Dichloromethane (DCM) or dichloroethane (DCE) are common solvents as they are relatively non-polar and aprotic.

Detailed Protocol: Synthesis of a N-Alkylated Therapeutic Candidate via Reductive Amination

This protocol outlines the reaction of this compound with a generic aromatic aldehyde (Ar-CHO), a common step in the synthesis of various therapeutic agents.[10]

Materials:

  • This compound (1.0 eq)

  • Aromatic aldehyde (Ar-CHO) (1.1 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Acetic acid (catalytic amount, ~0.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and the aromatic aldehyde (Ar-CHO) (1.1 eq).

  • Dissolve the starting materials in anhydrous DCM (approximately 0.1 M concentration).

  • Add a catalytic amount of acetic acid (~0.1 eq) and stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • Carefully add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. The addition may be slightly exothermic.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction by TLC or LC-MS until the starting materials are consumed.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with water and brine, and then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of methanol in dichloromethane with 1% triethylamine to prevent streaking) to yield the desired secondary amine.

Visualization of Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of a therapeutic candidate using this compound.

G cluster_0 Starting Materials cluster_1 Key Reactions cluster_2 Purification cluster_3 Final Product Building Block This compound Amide_Coupling Amide Bond Formation (HATU, DIPEA, DMF) Building Block->Amide_Coupling Reductive_Amination Reductive Amination (STAB, AcOH, DCM) Building Block->Reductive_Amination Core_Acid Het-COOH Core_Acid->Amide_Coupling Core_Aldehyde Ar-CHO Core_Aldehyde->Reductive_Amination Purification Work-up & Column Chromatography Amide_Coupling->Purification Reductive_Amination->Purification Final_Product Novel Therapeutic Candidate Purification->Final_Product

Caption: Generalized synthetic workflow.

Case Study: The Methanesulfonylpiperazine Moiety in GDC-0941 (Pictilisib)

A prominent example of the methanesulfonylpiperazine scaffold in a clinical candidate is GDC-0941 (Pictilisib), a potent inhibitor of class I PI3 kinase.[3][11] The methanesulfonylpiperazine group in GDC-0941 plays a crucial role in its pharmacokinetic profile and target engagement. While the reported synthesis of GDC-0941 does not directly use this compound, the presence of this key structural motif underscores its importance in the design of kinase inhibitors.[3][12] The synthetic strategies outlined in this application note provide a direct route to analogues of such compounds.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel therapeutic agents. Its inherent physicochemical properties, coupled with the reactivity of the primary amine, allow for its straightforward incorporation into a wide range of molecular scaffolds. The detailed protocols for amide bond formation and reductive amination provided herein offer reliable and efficient methods for the synthesis of potential kinase inhibitors, PARP inhibitors, and other drug candidates. By understanding the rationale behind the choice of reagents and conditions, researchers can confidently apply and adapt these methods to accelerate their drug discovery programs.

References

  • Folkes, A. J., Ahmadi, K., Alderton, W. K., et al. (2008). The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. Journal of Medicinal Chemistry, 51(18), 5522–5532. [Link]

  • Sharma, S., et al. (2022). Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. Pharmaceuticals, 15(5), 543. [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride. BenchChem.
  • Wang, Y., et al. (2021). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Molecules, 26(23), 7291. [Link]

  • Zhang, L., et al. (2009). Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(12), 3217-3220. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • MDPI. (n.d.). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI. [Link]

  • Scribd. (n.d.). Coupling Reagents in Amide Synthesis - Organic-Reaction. Scribd. [Link]

  • Palomo, L. L. (2023, March 16). Reductive Amination [Video]. YouTube. [Link]

  • Tarasova, Y. A., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11636-11703. [Link]

  • ResearchGate. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. ResearchGate. [Link]

  • Royal Society of Chemistry. (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. PubMed Central. [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. [Link]

  • AxisPharm. (2024, September 23). Amide coupling Protocol for Amino PEG. AxisPharm. [Link]

  • MDPI. (2023, February 22). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. MDPI. [Link]

  • Royal Society of Chemistry. (n.d.). Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. Chemical Communications. [Link]

  • Uchiyama, S., et al. (2009). Reductive amination of aldehyde 2,4-dinitorophenylhydrazones using 2-picoline borane and high-performance liquid chromatographic analysis. Analytical Chemistry, 81(1), 179-186. [Link]

  • MDPI. (n.d.). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. MDPI. [Link]

Sources

Application Notes and Protocols: N-Alkylation of 2-(4-Methanesulfonylpiperazin-1-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The N-alkylation of primary amines, particularly those incorporating a piperazine scaffold, is a cornerstone of modern medicinal chemistry and drug development. The piperazine moiety is a prevalent feature in a multitude of approved pharmaceuticals, valued for its ability to modulate physicochemical properties such as solubility and basicity, and to serve as a versatile linker for pharmacophoric groups.[1] Specifically, 2-(4-Methanesulfonylpiperazin-1-yl)ethan-1-amine is a key building block, with its primary amine providing a reactive handle for the introduction of diverse substituents, thereby enabling the exploration of extensive chemical space in the pursuit of novel therapeutic agents.[2][3][4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the reaction conditions for the N-alkylation of this important intermediate. We will delve into various methodologies, explain the rationale behind experimental choices, and provide detailed protocols to ensure reproducible and efficient synthesis.

Core Reaction Methodologies and Mechanistic Considerations

The N-alkylation of this compound can be achieved through several robust synthetic strategies. The choice of method is dictated by the nature of the alkylating agent, desired scale, and functional group tolerance of the substrate.

1. Reductive Amination: This is a highly versatile and widely employed method for forming carbon-nitrogen bonds.[5][6] It proceeds via a two-step, one-pot process: the initial reaction between the primary amine and a carbonyl compound (aldehyde or ketone) to form an imine intermediate, which is then reduced in situ to the target N-alkylated amine.[7] This method is favored for its broad substrate scope and mild reaction conditions.

2. Direct Nucleophilic Substitution (SN2): This classical approach involves the reaction of the amine with an alkyl halide or sulfonate.[1][8] The reaction is typically performed in the presence of a base to neutralize the acid generated during the reaction.[9] While straightforward, this method can be susceptible to over-alkylation, leading to the formation of tertiary amines and quaternary ammonium salts, necessitating careful control of stoichiometry and reaction conditions.[10]

3. "Borrowing Hydrogen" or "Hydrogen Autotransfer" Catalysis: This greener approach utilizes alcohols as alkylating agents in the presence of a transition metal catalyst (e.g., Ru, Ir, Co).[9][11][12] The catalyst transiently oxidizes the alcohol to the corresponding aldehyde, which then undergoes reductive amination with the amine, with water being the only byproduct. This atom-economical process avoids the use of pre-activated alkylating agents.

Below is a generalized workflow for the N-alkylation process:

N-Alkylation Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Start Start Reagents Select & Prepare: - Amine Substrate - Alkylating Agent - Base & Solvent Start->Reagents Mix Combine Reactants & Solvent Reagents->Mix Conditions Set Reaction Conditions: - Temperature - Stirring - Inert Atmosphere (if needed) Mix->Conditions Monitor Monitor Progress (TLC, LC-MS) Conditions->Monitor Quench Quench Reaction Monitor->Quench Upon Completion Extract Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Purification (e.g., Column Chromatography) Concentrate->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize End End Characterize->End Troubleshooting_N_Alkylation Start Low Yield / Incomplete Reaction Check_Conditions Conditions Optimal? Side_Reactions Side Products Observed? Check_Conditions->Side_Reactions Yes Action_Temp Increase Temperature Check_Conditions->Action_Temp No (Temp) Action_Base Use Stronger Base Check_Conditions->Action_Base No (Base) Action_Solvent Change Solvent Check_Conditions->Action_Solvent No (Solvent) Action_Stoichiometry Adjust Stoichiometry (e.g., excess amine for S N 2) Side_Reactions->Action_Stoichiometry Over-alkylation Action_Purification Optimize Purification (e.g., different column phase) Side_Reactions->Action_Purification Complex Mixture Monitor Re-run & Monitor Action_Temp->Monitor Action_Base->Monitor Action_Solvent->Monitor Action_Stoichiometry->Monitor End Successful Optimization Action_Purification->End Check_Reagents Check_Reagents Check_Reagents->Check_Conditions Yes Action_Reagents Action_Reagents Check_Reagents->Action_Reagents No

Sources

Application Notes and Protocols: Purification of 2-(4-Methanesulfonylpiperazin-1-yl)ethan-1-amine Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(4-Methanesulfonylpiperazin-1-yl)ethan-1-amine is a key building block in contemporary drug discovery, notable for its bifunctional nature, incorporating a primary amine and a sulfonated piperazine moiety. This structure is frequently utilized in the synthesis of diverse pharmacologically active agents, including potent and selective inhibitors of phosphatidylinositol-3-kinase (PI3K) for cancer treatment.[1] The inherent basicity of the piperazine and primary amine groups, coupled with the polarity imparted by the methanesulfonyl group, presents unique challenges in the purification of its reaction products.[2] Common impurities often include unreacted starting materials, reagents, and structurally similar byproducts formed during synthesis.

This guide provides a comprehensive overview of robust purification strategies tailored for reaction products derived from this compound. We will delve into the mechanistic rationale behind each technique, offering detailed, field-proven protocols to empower researchers, scientists, and drug development professionals to achieve high purity for their target compounds.

Understanding the Molecule: Physicochemical Properties and Impurity Profile

A thorough understanding of the physicochemical properties of the target molecule and potential impurities is paramount for designing an effective purification strategy. This compound is a basic compound, a characteristic attributed to the two nitrogen atoms in the piperazine ring and the primary amine.[2] This basicity is a critical handle for purification, particularly in liquid-liquid extraction and salt formation. The methanesulfonyl group adds polarity and can influence solubility in various organic solvents.

Common Impurities:

  • Unreacted Starting Materials: Residual this compound or the other reactant.

  • Reagents and Catalysts: Excess reagents, coupling agents, or catalysts used in the reaction.

  • Byproducts: These can include products of side reactions such as double addition, or degradation products.[2] For instance, in reductive amination reactions, common impurities can include Schiff bases and N,N-di-alkylated products.[3]

Purification Strategies: A Multi-faceted Approach

A combination of techniques is often necessary to achieve the desired level of purity. The choice of method depends on the scale of the reaction, the nature of the impurities, and the physical state of the product (e.g., solid or oil).

Acid-Base Liquid-Liquid Extraction

This is a powerful first-line purification technique that leverages the basicity of the amine functional groups.[4][5] By manipulating the pH of the aqueous phase, the target compound can be selectively partitioned between immiscible organic and aqueous layers, effectively separating it from neutral or acidic impurities.[6]

Principle: At acidic pH, the basic nitrogen atoms of the piperazine and primary amine are protonated, forming a water-soluble salt (R-NH3+).[4] This salt will preferentially reside in the aqueous phase. Neutral and acidic impurities will remain in the organic phase. Subsequently, basifying the aqueous layer regenerates the free amine, which can then be extracted back into an organic solvent.[4]

Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., dichloromethane (DCM), ethyl acetate, or toluene).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl or 1 M citric acid). The target amine will move into the aqueous layer.

  • Separation: Separate the aqueous layer containing the protonated amine.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 10 M NaOH or saturated NaHCO3 solution) with stirring until the pH is basic (pH > 10). This deprotonates the amine salt, regenerating the free base.[6]

  • Back-Extraction: Extract the aqueous layer with a fresh portion of organic solvent (e.g., DCM or ethyl acetate) to recover the purified free amine.

  • Drying and Concentration: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.

Workflow for Acid-Base Extraction

A Crude Reaction Mixture in Organic Solvent B Wash with Aqueous Acid (e.g., 1M HCl) A->B C Separate Layers B->C D Aqueous Layer (Protonated Amine) C->D Aqueous Phase E Organic Layer (Neutral/Acidic Impurities) C->E Organic Phase F Basify with Aqueous Base (e.g., NaOH) D->F G Extract with Organic Solvent F->G H Aqueous Layer (Salts) G->H Aqueous Phase I Organic Layer (Purified Free Base) G->I Organic Phase J Dry and Concentrate I->J K Purified Product J->K

Caption: Workflow of acid-base liquid-liquid extraction for amine purification.

Salt Formation and Recrystallization

For solid products, salt formation followed by recrystallization is an excellent method for achieving high purity.[7] Amines react with acids to form crystalline salts which often have different solubility profiles than the free base, allowing for separation from impurities.[8]

Principle: The basic amine reacts with an acid to form a salt, which can be crystallized from a suitable solvent system. Impurities that do not form salts or have different solubilities will remain in the mother liquor. The choice of acid is crucial and can influence the crystallinity of the salt. Common acids include hydrochloric acid, fumaric acid, and oxalic acid.[7][9]

Protocol: Salt Formation and Recrystallization

  • Dissolution: Dissolve the crude free base in a minimal amount of a suitable solvent (e.g., isopropanol, ethanol, or acetone).

  • Acid Addition: Slowly add a stoichiometric amount of the chosen acid (e.g., HCl in isopropanol or a solution of oxalic acid in ethanol) to the stirred solution.

  • Crystallization: The salt may precipitate immediately or require cooling to induce crystallization. Stir the mixture at room temperature or in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystalline salt by vacuum filtration and wash the filter cake with a small amount of cold solvent.

  • Recrystallization (Optional): For even higher purity, dissolve the salt in a minimal amount of a hot solvent and allow it to cool slowly to form well-defined crystals.

  • Drying: Dry the purified salt under vacuum.

  • Liberation of Free Base (Optional): To recover the free amine, dissolve the salt in water and basify the solution with a suitable base (e.g., NaOH or NaHCO3). Extract the aqueous layer with an organic solvent.[7]

AcidCommon Solvent for Salt FormationNotes
Hydrochloric AcidIsopropanol, Ethanol, Diethyl EtherOften forms stable, crystalline salts. Can be hygroscopic.[9]
Fumaric AcidEthanol, MethanolCan form less hygroscopic and more easily handled crystalline salts.[7]
Oxalic AcidIsopropanol, EthanolForms stable, often crystalline salts. Oxalic acid is toxic and should be handled with care.[9]

Table 1: Common Acids for Amine Salt Formation.

Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.[7] For basic compounds like the derivatives of this compound, special considerations are necessary to avoid common issues like peak tailing.

Principle: The crude mixture is loaded onto a column packed with a stationary phase (e.g., silica gel or alumina). A mobile phase (eluent) is then passed through the column, and the components of the mixture are separated based on their affinity for the stationary and mobile phases.

Challenges and Solutions for Amine Chromatography: The basic nitrogen atoms in the target molecule can interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor separation and significant peak tailing.[10] To mitigate this, several strategies can be employed:

  • Mobile Phase Modification: Adding a small amount of a basic modifier to the eluent can improve peak shape.[7][10] Triethylamine (TEA) at 0.1-1% (v/v) is a common choice.[7] For strongly basic compounds, a solution of ammonia in methanol can be used.[7]

  • Alternative Stationary Phases:

    • Amine-functionalized silica: This stationary phase has amine groups that mask the acidic silanols, reducing the strong interaction with basic analytes.[10]

    • Basic alumina: Alumina is less acidic than silica and can be a good alternative for the purification of basic compounds.[11]

    • Reversed-phase chromatography (C18): This technique is suitable for polar compounds and can be an effective alternative to normal-phase chromatography.[11][12] A mobile phase with a basic modifier can enhance separation.[12]

Protocol: Flash Chromatography on Silica Gel with a Basic Modifier

  • TLC Analysis: Develop a suitable solvent system using thin-layer chromatography (TLC). Aim for an Rf value of 0.2-0.4 for the target compound. Add 0.5-1% triethylamine (TEA) to the eluent to assess its effect on the Rf value and spot shape.

  • Column Packing: Pack a flash chromatography column with silica gel using the chosen eluent containing TEA.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and load it onto the column. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the column.

  • Elution: Run the column with the eluent, collecting fractions and monitoring the elution by TLC.

  • Fraction Pooling and Concentration: Combine the pure fractions and remove the solvent and TEA under reduced pressure.

Decision Tree for Chromatography Method Selection

A Start: Crude Product B Perform TLC Analysis on Silica Gel A->B C Good Separation and Spot Shape? B->C D Proceed with Silica Gel Chromatography C->D Yes E Significant Tailing? C->E No F Add Basic Modifier (e.g., TEA) to Eluent E->F G Improved Separation? F->G H Proceed with Modified Mobile Phase G->H Yes I Still Poor Separation? G->I No J Consider Alternative Stationary Phase I->J K Amine-Functionalized Silica J->K L Basic Alumina J->L M Reversed-Phase (C18) J->M

Caption: Decision-making workflow for selecting a suitable chromatography method.

Conclusion

The successful purification of reaction products of this compound hinges on a strategic application of fundamental purification techniques tailored to the specific physicochemical properties of the target molecule and its associated impurities. A combination of acid-base extraction, salt formation with recrystallization, and optimized column chromatography provides a powerful toolkit for researchers to achieve high levels of purity. By understanding the principles behind each method and following the detailed protocols provided, scientists can confidently and efficiently isolate their desired compounds, accelerating the pace of drug discovery and development.

References

  • University of Missouri System. (2020, October 23). Amine Extraction in the Laboratory. Organic Chemistry II. Retrieved from [Link]

  • Saha, S., et al. (2002). Crystal Structures of the Salts of Chiral Primary Amines with Achiral Carboxylic Acids: Recognition of the Commonly-Occurring Supramolecular Assemblies of Hydrogen-Bond Networks and Their Role in the Formation of Conglomerates. Journal of the American Chemical Society, 124(48), 14548–14557.
  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?. Retrieved from [Link]

  • Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column Purification of primary amines. Retrieved from [Link]

  • Wikipedia. (n.d.). Liquid–liquid extraction. Retrieved from [Link]

  • Google Patents. (1957). Sulfonamide purification process. US2777844A.
  • Google Patents. (1959). Purification of piperazine. US2919275A.
  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]

  • Smith, R. T., et al. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering, 6(11), 2133-2139.
  • Davis, J. H., et al. (2012). Unorthodox crystalline drug salts via the reaction of amine-containing drugs with CO2.
  • Rochelle, G. T., et al. (2015). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. Office of Scientific and Technical Information (OSTI). Retrieved from [Link]

  • Kagan, M., et al. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups.
  • Wu, H. F., & Huang, Y. C. (2005). Liquid-liquid-liquid microextraction of aromatic amines from water samples combined with high-performance liquid chromatography.
  • Sciencemadness.org. (2009, July 25). Forming oxalate salts of amines. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Liquid/liquid Extraction. Retrieved from [Link]

  • Google Patents. (1969). Recovery and purification of piperazine. US3481933A.
  • Cooper, M. S., & Heaney, H. (1998). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters, 39(49), 9033-9036.
  • Google Patents. (1976). Production of amine salts of carboxylic acids. US3944598A.
  • Reddit. (2022, September 24). Chromatography with free amines?. r/chemhelp. Retrieved from [Link]

  • Yang, W., et al. (2011). Investigation into adsorption mechanisms of sulfonamides onto porous adsorbents. Journal of Colloid and Interface Science, 362(2), 438-444.
  • Wikipedia. (n.d.). Sulfonamide (medicine). Retrieved from [Link]

  • Al-Mustaqbal University, College of Pharmacy. (n.d.). Antibacterial sulfonamides. Retrieved from [Link]

  • Sharma, P., et al. (2020). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Molbank, 2020(4), M1163.
  • Folkes, A. J., et al. (2008). The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. Journal of Medicinal Chemistry, 51(18), 5522–5532.
  • ResearchGate. (n.d.). Physicochemical and biopharmaceutical properties of drug substances and pharmacokinetics. Retrieved from [Link]

  • Wang, Y., et al. (2021). Characterizing the Physicochemical Properties of Two Weakly Basic Drugs and the Precipitates Obtained from Biorelevant Media. Pharmaceutics, 13(9), 1363.
  • El-Sayed, M. A. A., et al. (2017). Design, Synthesis, and Cytotoxic Evaluation of Certain 7-Chloro-4-(piperazin-1-yl)quinoline Derivatives as VEGFR-II Inhibitors. Archiv der Pharmazie, 350(3-4), 1600345.
  • DeGoey, D. A., et al. (2023). An analysis of the physicochemical properties of oral drugs from 2000 to 2022. MedChemComm, 14(5), 846-854.
  • ResearchGate. (n.d.). Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route. Retrieved from [Link]

  • Sharma, P., et al. (2020). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Molbank, 2020(4), M1163.
  • de Oliveira, C. S., et al. (2016). Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. Bioorganic & Medicinal Chemistry, 24(16), 3646–3654.
  • Al-Obaidi, A., et al. (2022). Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. Molecules, 27(9), 2795.
  • Popiołek, Ł., et al. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank, 2023(1), M1548.
  • Sharma, P., et al. (2020). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Molbank, 2020(4), M1163.
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Sources

Application Notes and Protocols for Compound Library Development with 2-(4-Methanesulfonylpiperazin-1-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Methanesulfonylpiperazine Moiety in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the successful development of compound libraries with desirable pharmacokinetic and pharmacodynamic profiles. 2-(4-Methanesulfonylpiperazin-1-yl)ethan-1-amine is a versatile scaffold that has garnered significant interest. The piperazine core is a privileged structure in drug design, known to enhance aqueous solubility and introduce favorable ADME (absorption, distribution, metabolism, and excretion) properties. The addition of the methanesulfonyl group further modulates these characteristics, offering a unique combination of polarity and metabolic stability. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in the construction of diverse and targeted compound libraries. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols for key synthetic transformations, and outline robust methods for library purification and characterization.

Physicochemical Properties and Design Rationale

The methanesulfonylpiperazine moiety imparts a distinct set of physicochemical properties that are highly advantageous in drug design. The sulfonyl group is a strong hydrogen bond acceptor, which can facilitate interactions with biological targets. Furthermore, it is metabolically robust, often resisting enzymatic degradation. The piperazine ring, with its two nitrogen atoms, can be protonated at physiological pH, enhancing aqueous solubility. This strategic combination of features makes this compound an excellent starting point for creating libraries of compounds with improved drug-like properties.

A key feature of this building block is the primary ethylamine handle, which serves as a versatile point for diversification. Through well-established synthetic methodologies such as amide bond formation and reductive amination, a vast chemical space can be explored, allowing for the fine-tuning of a compound's biological activity and selectivity.

Core Synthetic Strategies and Experimental Protocols

The primary amine of this compound is readily amenable to a variety of derivatization reactions. Below, we provide detailed protocols for two of the most common and powerful methods for library synthesis: amide bond formation and reductive amination. These protocols are designed to be robust and adaptable for parallel synthesis platforms.

Protocol 1: Parallel Amide Bond Formation

Amide bond formation is a cornerstone of medicinal chemistry, allowing for the coupling of the primary amine with a diverse range of carboxylic acids. The following protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 4-Dimethylaminopyridine (DMAP) as a reliable and efficient coupling system.

Workflow for Parallel Amide Bond Formation

Caption: A streamlined workflow for the parallel synthesis of an amide library.

Materials and Reagents:

  • This compound

  • Library of diverse carboxylic acids

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • 96-well reaction block with sealing mat

Step-by-Step Protocol:

  • Preparation of Stock Solutions:

    • Prepare a 0.2 M solution of this compound in anhydrous DCM.

    • Prepare a 0.2 M stock solution for each carboxylic acid in the library in anhydrous DCM or DMF.

    • Prepare a 0.3 M solution of EDC and a 0.02 M solution of DMAP in anhydrous DCM.

  • Reaction Setup (in a 96-well reaction block):

    • To each well, add 100 µL (0.02 mmol, 1.0 eq) of the this compound stock solution.

    • To each well, add 100 µL (0.02 mmol, 1.0 eq) of a unique carboxylic acid stock solution.

    • Add 200 µL of anhydrous DCM to each well.

    • Add 80 µL (0.024 mmol, 1.2 eq) of the EDC stock solution and 100 µL (0.002 mmol, 0.1 eq) of the DMAP stock solution to each well.

  • Reaction Incubation:

    • Seal the 96-well reaction block with a sealing mat.

    • Place the reaction block on an orbital shaker and agitate at room temperature for 12-18 hours. The progress of the reaction can be monitored by LC-MS analysis of a representative well.

  • Work-up and Quenching:

    • To each well, add 200 µL of saturated aqueous sodium bicarbonate solution to quench the reaction.

    • Agitate the block for 10 minutes.

    • Transfer the contents of each well to a 2 mL tube and add an additional 500 µL of DCM.

    • Separate the organic layer.

    • Wash the organic layer with 500 µL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal and Purification:

    • Filter the solutions to remove the drying agent.

    • Concentrate the solvent in each well using a centrifugal evaporator.

    • The crude products can then be purified using high-throughput preparative HPLC.

Quantitative Data Summary (Representative)

ReagentMolar Equiv.ConcentrationVolume (µL)
This compound1.00.2 M100
Carboxylic Acid1.00.2 M100
EDC1.20.3 M80
DMAP0.10.02 M100
Solvent (DCM)--200
Protocol 2: Reductive Amination for Secondary Amine Synthesis

Reductive amination is a highly effective method for forming C-N bonds and is particularly useful for reacting primary amines with aldehydes and ketones to generate secondary amines. This protocol employs sodium triacetoxyborohydride, a mild and selective reducing agent that is well-suited for parallel synthesis.

Mechanism of Reductive Amination

G cluster_0 Imine Formation cluster_1 Reduction Amine R-NH2 Imine Imine/Iminium Ion Amine->Imine Aldehyde R'-CHO Aldehyde->Imine Product Secondary Amine Imine->Product ReducingAgent [H] (e.g., NaBH(OAc)3) ReducingAgent->Product

Caption: The two-step, one-pot process of reductive amination.

Materials and Reagents:

  • This compound

  • Library of diverse aldehydes or ketones

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • 96-well reaction block with sealing mat

Step-by-Step Protocol:

  • Preparation of Stock Solutions:

    • Prepare a 0.2 M solution of this compound in anhydrous DCE.

    • Prepare a 0.2 M stock solution for each aldehyde or ketone in the library in anhydrous DCE.

  • Reaction Setup (in a 96-well reaction block):

    • To each well, add 100 µL (0.02 mmol, 1.0 eq) of the this compound stock solution.

    • To each well, add 105 µL (0.021 mmol, 1.05 eq) of a unique aldehyde or ketone stock solution.

    • Add 2 µL of glacial acetic acid to each well.

    • Allow the mixture to stir for 20-30 minutes at room temperature to facilitate imine/iminium ion formation.

  • Reduction:

    • To each well, add 13.5 mg (0.06 mmol, 3.0 eq) of sodium triacetoxyborohydride.

    • Seal the 96-well reaction block and shake at room temperature for 12-24 hours.

  • Work-up and Quenching:

    • Carefully add 200 µL of saturated aqueous sodium bicarbonate solution to each well to quench the reaction and any remaining reducing agent.

    • Extract the aqueous layer with 2 x 500 µL of DCM.

    • Combine the organic layers and wash with 500 µL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal and Purification:

    • Filter the solutions to remove the drying agent.

    • Concentrate the solvent in each well using a centrifugal evaporator.

    • Purify the crude products via high-throughput preparative HPLC.

Quantitative Data Summary (Representative)

ReagentMolar Equiv.Amount
This compound1.00.02 mmol
Aldehyde/Ketone1.050.021 mmol
Sodium triacetoxyborohydride3.013.5 mg
Acetic Acidcatalytic2 µL
Solvent (DCE)-205 µL

Library Purification and Characterization

The success of a compound library screening campaign is highly dependent on the purity of the individual compounds. High-throughput purification is a critical step in the library synthesis workflow.

Purification Strategy:

  • Preparative Reversed-Phase HPLC (Prep-RP-HPLC): This is the most common and effective method for purifying compound libraries. A generic gradient method can be developed and applied to all wells of the 96-well plate.

  • Mass-Directed Fraction Collection: To enhance the efficiency of purification, a mass spectrometer can be coupled to the HPLC system to trigger fraction collection only when the mass of the target compound is detected.

Characterization:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the primary tool for confirming the identity and assessing the purity of each compound in the library.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): For a representative subset of the library, ¹H NMR should be performed to confirm the structure and provide a higher level of quality control.

Conclusion

This compound is a highly valuable and versatile building block for the development of compound libraries in drug discovery. Its favorable physicochemical properties, coupled with the ease of derivatization of its primary amine handle, allow for the rapid exploration of a broad chemical space. The detailed protocols for amide bond formation and reductive amination provided herein offer robust and scalable methods for library synthesis. By adhering to these protocols and implementing rigorous purification and characterization strategies, researchers can generate high-quality compound libraries poised for successful biological screening and the identification of novel therapeutic agents.

References

  • General Amide Bond Formation Reviews

    • Title: Amide bond formation: beyond the myth of coupling reagents
    • Source: Organic & Biomolecular Chemistry
    • URL: [Link]

  • Reductive Amination Reviews

    • Title: Reductive Amination in the Synthesis of Pharmaceuticals
    • Source: Chemical Reviews
    • URL: [Link]

  • Parallel Synthesis and Library Purification

    • Title: High-Throughput Purific
    • Source: ACS Combin
    • URL: [Link]

  • Properties of Piperazine in Medicinal Chemistry

    • Title: The mighty piperazine: a review of its biological significance and therapeutic applic
    • Source: European Journal of Medicinal Chemistry
    • URL: [Link]

scale-up synthesis of 2-(4-Methanesulfonylpiperazin-1-yl)ethan-1-amine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Process Protocol

Topic: Scale-Up Synthesis of 2-(4-Methanesulfonylpiperazin-1-yl)ethan-1-amine and its Derivatives

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The this compound scaffold is a critical pharmacophore found in numerous active pharmaceutical ingredients (APIs), particularly in the oncology and central nervous system therapeutic areas. Its value lies in the unique physicochemical properties imparted by the methanesulfonylpiperazine moiety, which can enhance aqueous solubility and modulate pharmacokinetic profiles.[1] This document provides a comprehensive guide to the development and scale-up of a robust and efficient synthesis for this key intermediate. We will dissect the strategic decisions behind route selection, detail the optimization of critical process parameters, and present a validated, step-by-step protocol suitable for kilogram-scale production. The causality behind experimental choices, process safety considerations, and impurity control will be emphasized throughout to ensure a reproducible and safe manufacturing process.

Strategic Overview: From Bench to Plant

The successful scale-up of a chemical synthesis is not merely a linear increase in batch size; it is a discipline that requires a fundamental understanding of how chemical reactions behave under the constraints of large-scale equipment.[2][3] Factors such as heat transfer, mass transfer, and mixing efficiency, which are often negligible in a laboratory flask, become process-defining parameters in a multi-hundred-liter reactor.[3]

Our synthetic strategy for the target compound is therefore designed with scalability as the primary endpoint. The chosen retrosynthetic analysis prioritizes commercially available starting materials, avoids chromatographic purifications, and utilizes reaction classes with well-understood safety profiles.

Retrosynthetic Analysis and Route Selection

The target molecule can be disconnected in two primary ways, leading to distinct forward-synthetic routes.

G cluster_0 Retrosynthetic Disconnections cluster_1 Route A: Alkylation (Recommended) cluster_2 Route B: Mesylation (Less Ideal for Scale-up) Target This compound C_N_bond C_N_bond Target->C_N_bond C-N Bond Formation S_N_bond S_N_bond Target->S_N_bond S-N Bond Formation IntermediateA1 1-Methanesulfonylpiperazine C_N_bond->IntermediateA1 Pre-form Mesyl Piperazine IntermediateA2 Protected 2-Aminoethyl Electrophile (e.g., N-Boc-2-bromoethylamine) C_N_bond->IntermediateA2 2-Carbon Synthon IntermediateB1 2-(Piperazin-1-yl)ethan-1-amine S_N_bond->IntermediateB1 Pre-form Sidechain IntermediateB2 Methanesulfonyl Chloride S_N_bond->IntermediateB2 Mesylating Agent Reasoning Rationale for Route A: - Avoids protecting group issues on the ethylamine. - Selective mesylation of piperazine is a known challenge. - Route A offers better control over mono-alkylation.

Figure 1: Retrosynthetic analysis of the target amine.

Causality of Route Selection: While Route B appears more direct, it presents a significant challenge in regioselectivity. The starting material, 2-(piperazin-1-yl)ethan-1-amine, has three distinct nitrogen atoms available for mesylation (two secondary amines in the ring and one primary amine on the side chain). Achieving selective mesylation on the desired ring nitrogen without complex protecting group strategies is difficult and not amenable to robust scale-up.

Therefore, Route A is the superior strategy . It involves the initial, controlled synthesis of 1-methanesulfonylpiperazine, followed by a standard nucleophilic substitution (SN2) reaction to introduce the ethanamine moiety. This approach provides excellent control over the formation of key bonds and minimizes the generation of hard-to-remove impurities.

Deep Dive into the Synthetic Workflow

The selected three-step synthesis is designed for efficiency, safety, and scalability.

G Start Piperazine Intermediate1 1-Methanesulfonylpiperazine Start->Intermediate1 Step 1: Selective Mesylation Step1_Reagent Methanesulfonyl Chloride (MsCl) Base (e.g., TEA) Step1_Reagent->Intermediate1 Intermediate2 2-[2-(4-Methanesulfonylpiperazin-1-yl)ethyl]- isoindole-1,3-dione Intermediate1->Intermediate2 Step 2: N-Alkylation Step2_Reagent N-(2-bromoethyl)phthalimide Base (e.g., K2CO3) Step2_Reagent->Intermediate2 FinalProduct Target Product: This compound Intermediate2->FinalProduct Step 3: Deprotection (Gabriel) Step3_Reagent Hydrazine Hydrate Step3_Reagent->FinalProduct

Figure 2: Recommended three-step synthetic workflow.

Step 1: Selective Mono-Mesylation of Piperazine

The primary challenge in this step is preventing the formation of the di-mesylated byproduct, 1,4-bis(methylsulfonyl)piperazine. While protecting group strategies exist, a more elegant and cost-effective solution for large-scale synthesis is to leverage the differential basicity of piperazine and its mono-mesylated product.

  • Causality of Conditions: By slowly adding methanesulfonyl chloride (MsCl) to a solution of piperazine and a suitable base (like triethylamine) at low temperatures (0-5 °C), we favor the mono-substitution.[4] The electron-withdrawing effect of the first mesyl group significantly reduces the nucleophilicity of the second nitrogen atom, slowing the rate of the second mesylation relative to the first.[5] Careful control of stoichiometry (using a slight excess of piperazine) and temperature is paramount.

Step 2: N-Alkylation with a Protected Ethanamine Equivalent

This step involves a classic SN2 reaction. The choice of the protected ethanamine is critical for process efficiency.

  • Why N-(2-bromoethyl)phthalimide?

    • Robustness: The phthalimide protecting group is highly stable to the reaction conditions.

    • Crystallinity: Both the starting material and the product are often crystalline solids, which facilitates handling and purification by simple filtration and washing, thereby avoiding column chromatography.

    • Cost-Effectiveness: It is a readily available and relatively inexpensive reagent.

    • An alternative, N-Boc-2-bromoethylamine, is also viable but the final deprotection requires strong acidic conditions which may necessitate more specialized equipment.

Step 3: Deprotection via Ing-Manske Procedure

The final step is the removal of the phthalimide group to liberate the desired primary amine.

  • Why Hydrazine? The use of hydrazine hydrate in what is known as the Ing-Manske procedure is the standard and most efficient method for cleaving phthalimides. The reaction drives to completion by the formation of the highly stable and insoluble phthalhydrazide byproduct, which can be easily removed by filtration.

Critical Scale-Up & Safety Considerations

Transitioning from the laboratory to a pilot plant or manufacturing facility introduces significant challenges that must be proactively addressed.[2]

  • Thermal Hazard Analysis: Both mesylation (Step 1) and alkylation (Step 2) are exothermic reactions.

    • Expertise: Before any large-scale run, it is mandatory to perform reaction calorimetry (e.g., using a Thermal Screening Unit - TSu) to determine the heat of reaction, maximum temperature of synthetic reaction (MTSR), and potential for thermal runaway.[3] This data is crucial for designing appropriate cooling protocols and ensuring the process is operated within safe thermal limits.

  • Reagent Addition Control: On scale, the rate of addition for reagents like MsCl must be carefully controlled. A slow, subsurface addition is preferred to ensure rapid mixing and prevent localized "hot spots" that can lead to increased byproduct formation.

  • Work-up and Product Isolation:

    • Trustworthiness: The process is designed to avoid chromatography. Product isolation relies on controlled crystallization or precipitation.

    • Crystallization: The development of a robust crystallization procedure is critical to ensure consistent purity, yield, and physical form (polymorphism) of the final product and intermediates.[3] This includes defining solvent systems, cooling profiles, and seeding strategies.

Detailed Manufacturing Protocols

The following protocols are illustrative and should be adapted based on specific equipment and safety assessments.

Protocol 4.1: Synthesis of 1-Methanesulfonylpiperazine (Intermediate 1)
ParameterValue/ProcedureRationale
Reagents Piperazine (1.2 eq), Methanesulfonyl Chloride (1.0 eq), Triethylamine (1.1 eq), Dichloromethane (DCM, 10 vol)Slight excess of piperazine minimizes di-substitution. TEA acts as an HCl scavenger. DCM is a good solvent with a low boiling point for easy removal.
Procedure 1. Charge the reactor with Piperazine and DCM. Cool to 0-5 °C.Low temperature is critical to control the exotherm of the reaction.
2. Add Triethylamine and stir for 15 minutes.Ensures the base is fully dissolved and ready to neutralize the generated HCl.
3. Add Methanesulfonyl Chloride dropwise over 2-3 hours, maintaining T < 10 °C.Slow addition is the primary method for controlling the reaction rate and temperature.[3]
4. Stir at 0-5 °C for 1 hour post-addition, then allow to warm to room temp. and stir for 4 hours.Allows the reaction to proceed to completion.
Work-up 1. Quench the reaction with water (5 vol).Removes triethylamine hydrochloride salt and unreacted piperazine.
2. Separate the organic layer. Wash with brine (2 x 3 vol).Removes residual water-soluble impurities.
3. Dry the organic layer over Na₂SO₄, filter, and concentrate under vacuum.Yields the crude product, which is often used directly in the next step.
In-Process Control HPLC or TLC to confirm consumption of MsCl.Ensures reaction completion before quenching.
Protocol 4.2: Synthesis of 2-[2-(4-Methanesulfonylpiperazin-1-yl)ethyl]isoindole-1,3-dione (Intermediate 2)
ParameterValue/ProcedureRationale
Reagents Intermediate 1 (1.0 eq), N-(2-bromoethyl)phthalimide (1.05 eq), K₂CO₃ (1.5 eq), Acetonitrile (ACN, 8 vol)K₂CO₃ is an inexpensive, effective base. ACN is an excellent solvent for SN2 reactions.
Procedure 1. Charge the reactor with Intermediate 1, N-(2-bromoethyl)phthalimide, K₂CO₃, and ACN.All reagents can be charged at the start.
2. Heat the mixture to 70-75 °C and stir for 8-12 hours.Thermal energy is required to drive the SN2 reaction at a practical rate.
Work-up 1. Cool the reaction to room temperature.
2. Filter the mixture to remove inorganic salts (K₂CO₃, KBr).Simple solid-liquid separation.
3. Concentrate the filtrate under vacuum to ~3 volumes.Reduces solvent volume to induce crystallization.
4. Cool the concentrated solution to 0-5 °C and hold for 2 hours.Promotes complete precipitation of the product.
5. Filter the solid product, wash with cold ACN (1 vol), and dry under vacuum.Provides a high-purity, crystalline intermediate.
In-Process Control HPLC to monitor the consumption of Intermediate 1.Tracks reaction progress to determine endpoint.
Protocol 4.3: Synthesis of this compound (Final Product)
ParameterValue/ProcedureRationale
Reagents Intermediate 2 (1.0 eq), Hydrazine Hydrate (1.5 eq), Ethanol (10 vol)Ethanol is a common, effective solvent for this deprotection. Excess hydrazine ensures complete reaction.
Procedure 1. Charge the reactor with Intermediate 2 and Ethanol.
2. Heat to reflux (approx. 78 °C).
3. Add Hydrazine Hydrate dropwise over 30 minutes.The reaction can be exothermic; controlled addition is advised.
4. Maintain reflux for 4-6 hours. A thick precipitate (phthalhydrazide) will form.The formation of the precipitate drives the reaction to completion.
Work-up 1. Cool the mixture to room temperature.
2. Filter to remove the phthalhydrazide byproduct. Wash the filter cake with Ethanol.The key purification step. The product is in the filtrate.
3. Concentrate the combined filtrate under vacuum to afford the product, typically as an oil.
4. (Optional) The product can be converted to a crystalline salt (e.g., HCl or mesylate salt) for improved stability and handling by treating the base with the corresponding acid in a suitable solvent like isopropanol.Salt formation is a common final step for purifying amines and improving their physical properties.[5]
In-Process Control HPLC to monitor the disappearance of Intermediate 2.Confirms complete deprotection.

Conclusion

This application note details a robust, scalable, and economically viable synthetic route to this compound. By prioritizing a logical synthetic strategy (Route A) and embedding principles of process safety and optimization from the outset, this guide provides a reliable framework for drug development professionals. The emphasis on non-chromatographic purifications, thermal hazard awareness, and detailed, rationalized protocols ensures that the transition from laboratory-scale discovery to large-scale manufacturing can be achieved with confidence, efficiency, and a high degree of safety.

References

  • Pelliccia, S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(14), 5488. Available at: [Link]

  • Goundry, W. (2019). SN2 reaction on a mesylate. Organic Process Research & Development, 23, 1333-1342. Available at: [Link]

  • Folkes, A. J., et al. (2008). The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. Journal of Medicinal Chemistry, 51(18), 5522-32. Available at: [Link]

  • Neuland Labs. (2017). 5 Common Challenges in Scaling Up an API. Available at: [Link]

  • Kočí, J., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Processes, 8(5), 589. Available at: [Link]

  • Organic Synthesis. Alcohol to Mesylate using MsCl, base. Available at: [Link]

  • Master Organic Chemistry. (2015). All About Tosylates and Mesylates. Available at: [Link]

  • Praxair. (n.d.). Challenges of scaling up chemical processes (based on real life experiences). Available at: [Link]

  • Bigot, A., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(20), 6108. Available at: [Link]

  • Wikipedia. (n.d.). Mesylate. Available at: [Link]

Sources

Application Notes & Protocols for the Quantitative Analysis of 2-(4-Methanesulfonylpiperazin-1-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(4-Methanesulfonylpiperazin-1-yl)ethan-1-amine is a chemical entity featuring a piperazine core, a methanesulfonyl group, and a primary amine. This unique combination of functional groups makes it a potential intermediate or candidate in pharmaceutical development. Accurate and precise quantification of this compound is critical for various stages of the drug development lifecycle, including synthesis process control, purity assessment of the active pharmaceutical ingredient (API), stability studies, and pharmacokinetic analysis.

This document provides a comprehensive guide to three distinct, validated analytical methods for the quantification of this compound. The selection of a specific method will depend on the analytical context, required sensitivity, sample matrix, and available instrumentation. The methodologies are presented with detailed protocols and are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures.[1][2][3]

The methods covered are:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV) following Pre-column Derivatization: A robust method suitable for quality control (QC) environments, enhancing sensitivity for a molecule that may lack a strong native chromophore.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method ideal for trace-level quantification in complex biological matrices.

  • Nonaqueous Potentiometric Titration: A classic, absolute method for the high-precision assay of the bulk drug substance.

Method 1: HPLC-UV Analysis via Pre-column Derivatization with Dansyl Chloride

Principle and Rationale

The target analyte, this compound, possesses primary and secondary amine groups but lacks a significant UV-absorbing chromophore, making direct UV detection insensitive. To overcome this, pre-column derivatization with dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is employed.[4] Dansyl chloride reacts with the primary and secondary amines under alkaline conditions to form a stable sulfonamide adduct that is highly fluorescent and exhibits strong UV absorbance.[4] This derivatization significantly enhances the limit of detection (LOD) and limit of quantification (LOQ), making the method suitable for purity analysis and quantification of low-level impurities. The resulting hydrophobic derivative is well-retained and separated using reversed-phase chromatography.

Experimental Protocol

1.2.1. Reagents and Materials

  • This compound Reference Standard

  • Dansyl Chloride (Dns-Cl), >99% purity

  • Acetonitrile (ACN), HPLC Grade

  • Methanol (MeOH), HPLC Grade

  • Water, HPLC Grade or Milli-Q

  • Sodium Bicarbonate Buffer (100 mM, pH 10.0)

  • Hydrochloric Acid (HCl), 1M

  • Ammonium Hydroxide (NH₄OH), 10% solution for quenching

1.2.2. Instrumentation

  • HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Analytical Balance

  • pH meter

  • Vortex mixer and heating block

1.2.3. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in methanol to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Accurately weigh an appropriate amount of the test sample, dissolve in methanol to achieve an expected concentration within the calibration range.

1.2.4. Derivatization Procedure

  • Transfer 100 µL of each standard or sample solution into a clean microcentrifuge tube.

  • Add 200 µL of 100 mM Sodium Bicarbonate Buffer (pH 10.0).

  • Add 200 µL of Dansyl Chloride solution (5 mg/mL in Acetonitrile).

  • Vortex the mixture for 30 seconds.

  • Incubate the reaction mixture in a heating block at 60°C for 45 minutes in the dark.

  • Cool the mixture to room temperature.

  • To quench the reaction, add 50 µL of 10% ammonium hydroxide solution to consume excess dansyl chloride.[4]

  • Vortex for 1 minute.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

1.2.5. Chromatographic Conditions

ParameterSetting
Column C18 Reversed-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 0-20 min: 50% to 95% B; 20-22 min: 95% B; 22.1-25 min: 50% B
Flow Rate 1.0 mL/min
Column Temp. 35°C
Injection Vol. 10 µL
Detection UV at 254 nm or 340 nm
Run Time 25 minutes
Method Validation Summary (as per ICH Q2(R1))[1][2][5]
ParameterTypical Acceptance CriteriaExample Result
Linearity (r²) ≥ 0.9990.9995
Range 1 - 100 µg/mLConfirmed
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD) Repeatability ≤ 2.0%; Intermediate ≤ 3.0%0.8% (Repeatability)
LOD Signal-to-Noise Ratio of 3:10.3 µg/mL
LOQ Signal-to-Noise Ratio of 10:11.0 µg/mL
Specificity No interference from blank, placebo, or known impuritiesPeak purity > 99.5%
Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_hplc HPLC Analysis Weigh Weighing Dissolve Dissolution in MeOH Weigh->Dissolve Aliquot Take Aliquot Dissolve->Aliquot AddBuffer Add Alkaline Buffer Aliquot->AddBuffer AddDansyl Add Dansyl-Cl AddBuffer->AddDansyl Incubate Incubate (60°C) AddDansyl->Incubate Quench Quench Reaction Incubate->Quench Filter Filter (0.45 µm) Quench->Filter HPLC HPLC Injection Filter->HPLC Detector UV Detection HPLC->Detector Data Data Acquisition Detector->Data Report Quantification & Reporting Data->Report

Caption: Workflow for HPLC-UV analysis with pre-column dansylation.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle and Rationale

LC-MS/MS offers unparalleled sensitivity and selectivity, making it the gold standard for quantifying compounds in complex matrices like plasma, serum, or tissue homogenates.[5][6] The method separates the analyte from matrix components using reversed-phase liquid chromatography. The analyte is then ionized, typically using an electrospray ionization (ESI) source in positive mode, due to the basic nature of the amine groups. Quantification is achieved using Multiple Reaction Monitoring (MRM), where a specific precursor ion (the protonated molecule, [M+H]⁺) is selected and fragmented, and a resulting unique product ion is monitored. This process provides exceptional specificity and minimizes matrix interference. An isotopically labeled internal standard (IS) is highly recommended to correct for matrix effects and variations in extraction and ionization.

Experimental Protocol

2.2.1. Reagents and Materials

  • Analyte Reference Standard and stable isotope-labeled Internal Standard (e.g., d4-labeled)

  • Acetonitrile (LC-MS Grade)

  • Water (LC-MS Grade)

  • Formic Acid, 99% (LC-MS Grade)

  • Biological matrix (e.g., rat plasma, human plasma)

  • Protein Precipitation (PPT) solvent: Acetonitrile with 0.1% Formic Acid

2.2.2. Instrumentation

  • UPLC or HPLC system

  • Triple Quadrupole Mass Spectrometer with an ESI source

  • Reversed-phase C18 or HSS T3 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Centrifuge

2.2.3. Standard and Sample Preparation

  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of the analyte and internal standard in methanol.

  • Calibration Standards & QCs: Prepare spiking solutions in 50:50 ACN:Water. Serially dilute to create calibration standards by spiking into the biological matrix (e.g., 1-1000 ng/mL). Prepare Quality Control (QC) samples at low, medium, and high concentrations similarly.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample, standard, or QC, add 150 µL of cold PPT solvent containing the internal standard (e.g., at 50 ng/mL).

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to an HPLC vial for analysis.

2.2.4. LC-MS/MS Conditions

ParameterSetting
Column UPLC HSS T3 (2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-0.5 min: 5% B; 0.5-2.0 min: 5% to 95% B; 2.0-2.5 min: 95% B; 2.6-3.0 min: 5% B
Flow Rate 0.5 mL/min
Column Temp. 40°C
Injection Vol. 5 µL
Ionization Mode ESI Positive
MRM Transitions To be determined by infusion. Analyte: e.g., m/z 282.1 -> 113.1; IS: e.g., m/z 286.1 -> 117.1
Capillary Voltage 3.0 kV
Source Temp. 150°C
Method Validation Summary
ParameterTypical Acceptance Criteria
Linearity (r²) ≥ 0.995, weighted 1/x²
Range 1 - 1000 ng/mL
Accuracy (% Bias) Within ±15% (±20% at LLOQ)
Precision (% CV) Within ±15% (±20% at LLOQ)
LLOQ 1 ng/mL, with S/N > 10, Accuracy/Precision within ±20%
Matrix Effect IS-normalized matrix factor between 0.85 and 1.15
Recovery Consistent and precise across QC levels
Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis Plasma Plasma Sample (50 µL) AddPPT Add PPT Solvent + IS (150 µL) Plasma->AddPPT Vortex Vortex AddPPT->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant UPLC UPLC Separation Supernatant->UPLC ESI ESI Source UPLC->ESI MS1 Q1: Precursor Ion Selection ESI->MS1 MS2 Q2: Fragmentation MS1->MS2 MS3 Q3: Product Ion Monitoring MS2->MS3 Report Quantification via Peak Area Ratio (Analyte/IS) MS3->Report

Caption: Workflow for LC-MS/MS quantification in a biological matrix.

Method 3: Nonaqueous Potentiometric Acid-Base Titration

Principle and Rationale

Nonaqueous acid-base titration is a highly accurate and precise method for determining the purity of bulk acidic or basic substances that are poorly soluble or too weakly basic to be titrated in water.[7][8] The amine functional groups in the analyte are basic. In a nonaqueous solvent like glacial acetic acid, the basicity of the amines is enhanced, allowing for a sharp and clear titration endpoint.[9] A strong acid titrant, such as perchloric acid in acetic acid, is used. The endpoint is determined potentiometrically using a combination pH electrode, where a sharp inflection in the potential (mV) corresponds to the stoichiometric equivalence point. This method is ideal for assaying the purity of the drug substance as per pharmacopeial standards.

Experimental Protocol

3.2.1. Reagents and Materials

  • Analyte Bulk Substance

  • Perchloric Acid (HClO₄), 0.1 N in glacial acetic acid, standardized

  • Glacial Acetic Acid, ACS Grade

  • Potassium Hydrogen Phthalate (KHP), primary standard for titrant standardization

  • Crystal Violet Indicator (optional, for visual check)

3.2.2. Instrumentation

  • Automatic Potentiometric Titrator with a combination glass pH electrode suitable for nonaqueous solvents

  • Analytical Balance (4 decimal places)

  • Magnetic Stirrer and stir bar

3.2.3. Titrant Standardization

  • Accurately weigh ~150 mg of dried KHP into a beaker.

  • Dissolve in 25 mL of glacial acetic acid.

  • Titrate with the 0.1 N perchloric acid solution to the potentiometric endpoint.

  • Calculate the exact normality of the perchloric acid titrant.

3.2.4. Sample Analysis

  • Accurately weigh an amount of the analyte substance equivalent to ~90-100% of the expected theoretical consumption of 10 mL of titrant.

  • Dissolve the sample in 50 mL of glacial acetic acid in a titration beaker.

  • Immerse the electrode and the burette tip into the solution.

  • Titrate with the standardized 0.1 N perchloric acid, recording the mV reading versus the volume of titrant added.

  • The endpoint is the point of maximum inflection on the titration curve (determined by the titrator's software, typically via the first or second derivative).

  • Perform a blank titration using 50 mL of glacial acetic acid and subtract the blank volume from the sample titration volume.

3.2.5. Calculation The purity of the substance is calculated using the following formula:

Assay (%) = ( (V_sample - V_blank) × N_titrant × Eq. Wt. ) / ( W_sample ) × 100

Where:

  • V_sample : Volume of titrant consumed by the sample (mL)

  • V_blank : Volume of titrant consumed by the blank (mL)

  • N_titrant : Normality of the perchloric acid titrant (mol/L)

  • Eq. Wt. : Equivalent weight of the analyte (Molecular Weight / number of titratable groups, likely 2 for this molecule)

  • W_sample : Weight of the sample (mg)

Method Validation Summary
ParameterTypical Acceptance Criteria
Accuracy 99.0% - 101.0% of theoretical
Precision (% RSD) ≤ 1.0% for n ≥ 6 determinations
Specificity Endpoint must be distinct and unaffected by known impurities
Linearity Demonstrated by consistent results across a range of sample weights (e.g., 80-120% of target)
Workflow Diagram

Titration_Workflow cluster_prep Preparation & Standardization cluster_titration Potentiometric Titration Standardize Standardize 0.1N HClO₄ Titrant with KHP Titrate Titrate with Standardized HClO₄ Standardize->Titrate Standardized Titrant Weigh Accurately Weigh Analyte Dissolve Dissolve in Glacial Acetic Acid Weigh->Dissolve Dissolve->Titrate Detect Detect Endpoint (Maximum Inflection in mV) Titrate->Detect Calculate Calculate Assay (%) using Titrant Volume & Sample Weight Detect->Calculate

Caption: Workflow for nonaqueous potentiometric titration assay.

References

  • ICH. (2013). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • ICH. Quality Guidelines. [Link]

  • ResearchGate. (2015). Spectrophotometric Determination of Pharmaceutical Piperazine Derivatives by Charge-Transfer and Ion-Pair Complexation Methods. [Link]

  • Ministry of Food and Drug Safety. Analytical Methods. [Link]

  • ResearchGate. Piperazine derivatives as metabolites of therapeutic drugs. [Link]

  • Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • ResearchGate. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • FDA. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • PubMed. (2019). Simultaneous determination of tandospirone and its active metabolite, 1-[2-pyrimidyl]-piperazine in rat plasma by LC-MS/MS and its application to a pharmacokinetic study. [Link]

  • PubMed Central. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. [Link]

  • NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination. [Link]

  • PubMed. (1995). Derivatization of secondary amines with 2-naphthalene-sulfonyl chloride for high-performance liquid chromatographic analysis of spectinomycin. [Link]

  • Wikipedia. Acid–base titration. [Link]

  • Mettler Toledo. Amine Value Determination of Polymers by Nonaqueous Titration. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions with 2-(4-Methanesulfonylpiperazin-1-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(4-Methanesulfonylpiperazin-1-yl)ethan-1-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of utilizing this versatile building block. Here, we address common challenges and provide in-depth, evidence-based solutions to improve reaction yields and purity.

Troubleshooting Guide

This section tackles specific experimental issues in a direct question-and-answer format, providing both the "why" and the "how" for effective troubleshooting.

Issue 1: Low Yield in N-Alkylation Reactions

Question: I am performing an N-alkylation with this compound and an alkyl halide, but my yields are consistently low. What are the likely causes and how can I improve the outcome?

Answer:

Low yields in N-alkylation reactions involving this amine can stem from several factors, primarily related to reagent reactivity, reaction conditions, and potential side reactions. The methanesulfonyl group, while beneficial for the final compound's properties, can influence the reactivity of the piperazine nitrogens.

Potential Causes & Solutions:

  • Insufficient Reactivity of the Alkylating Agent: The reactivity of alkyl halides is crucial and follows the trend I > Br > Cl.[1] If you are using an alkyl chloride, the reaction may be sluggish.

    • Solution: Switch to a more reactive alkyl bromide or iodide.[2] If this is not feasible, you can generate the more reactive alkyl iodide in situ by adding a catalytic amount of sodium iodide (NaI) to your reaction mixture when using an alkyl chloride or bromide.[1]

  • Suboptimal Solvent Choice: The solvent plays a critical role in dissolving reactants and stabilizing intermediates.

    • Solution: Employ polar aprotic solvents such as DMF, THF, or acetonitrile.[1] These solvents are well-suited for amine alkylation as they effectively solvate the components and facilitate the reaction.[1] For reactions requiring higher temperatures, consider using a higher-boiling solvent like butanol, or conducting the reaction in a sealed vessel to run lower-boiling solvents like acetonitrile under pressure.

  • Inadequate Base: An appropriate base is necessary to neutralize the acid generated during the reaction and to deprotonate the amine, enhancing its nucleophilicity.

    • Solution: Use a non-nucleophilic base like potassium carbonate or triethylamine. The choice of base and its stoichiometry should be carefully considered to avoid side reactions.

  • Over-alkylation: The primary amine product can sometimes react further with the alkylating agent, leading to the formation of a tertiary amine and even a quaternary ammonium salt.[3]

    • Solution: Use an excess of the starting amine, this compound. A 2 to 10-fold excess can significantly favor the formation of the desired mono-alkylated product.[2][4]

Experimental Protocol: Mono-N-Alkylation with Excess Amine

ReagentMoles (mmol)Equivalents
This compound1010
Alkyl Halide11
Potassium Carbonate22
Acetonitrile20 mL-

Procedure:

  • To a solution of this compound in acetonitrile, add potassium carbonate.

  • Slowly add the alkyl halide to the mixture at room temperature.

  • Stir the reaction mixture for 12-24 hours, monitoring its progress by TLC.[4]

  • Upon completion, proceed with an appropriate workup and purification.

Issue 2: Difficulty in Product Purification

Question: My reaction appears to be successful based on TLC/LC-MS, but I am struggling to isolate and purify my desired product from unreacted starting material and byproducts. What purification strategies are most effective?

Answer:

Purification of amine-containing compounds can be challenging due to their basic nature and potential for interaction with silica gel, as well as the presence of various reaction components.

Effective Purification Strategies:

  • Acid-Base Extraction: This is a powerful technique for separating amines from neutral or acidic impurities. By adjusting the pH of an aqueous phase, you can selectively protonate your amine product, moving it into the aqueous layer, while non-basic impurities remain in the organic layer. Subsequent basification of the aqueous layer and re-extraction into an organic solvent will isolate the purified amine.[1]

  • Chromatography on Silica Gel: While standard silica gel chromatography can lead to tailing and poor separation of basic amines, these issues can be mitigated.[1]

    • Solution: Add a small amount of a volatile amine, such as triethylamine (typically 0.1-1%), to the eluent. This will mask the acidic silanol groups on the silica surface, improving the peak shape and separation.[1] Alternatively, consider using an amine-functionalized silica column for more challenging separations.[1]

  • Crystallization: If your product is a solid, crystallization can be an excellent method for achieving high purity.

    • Solution: Experiment with various solvent systems to find one in which your product has good solubility at elevated temperatures but poor solubility at room temperature or below.

Issue 3: Formation of Unexpected Side Products

Question: I am observing the formation of unexpected side products in my reaction. What are some common side reactions and how can I minimize them?

Answer:

Side product formation is a common challenge. Understanding the potential side reactions can help in devising strategies to suppress them.

Common Side Reactions and Mitigation:

  • Elimination (for certain alkyl halides): If your alkyl halide has a hydrogen on the beta-carbon, elimination to form an alkene can compete with the desired substitution reaction.[2]

    • Mitigation: This is more prevalent with secondary and tertiary alkyl halides and is favored by strong, sterically hindered bases and high temperatures. If possible, use a primary alkyl halide and milder reaction conditions.

  • Reaction at the Piperazine Nitrogen: While the primary amine is generally more nucleophilic, reaction at the secondary nitrogen of the piperazine ring can occur, especially if the primary amine is protonated or sterically hindered.

    • Mitigation: Careful control of stoichiometry and reaction conditions is key. Using an excess of the primary amine starting material helps to ensure it is the predominant nucleophile.

Frequently Asked Questions (FAQs)

Q1: What is the role of the methanesulfonyl group in this compound?

The methanesulfonyl group is an electron-withdrawing group. This has two main effects on the piperazine ring:

  • It decreases the basicity and nucleophilicity of the adjacent piperazine nitrogen. This can be advantageous in directing reactions to the more nucleophilic primary amine at the end of the ethyl chain.

  • The methanesulfonyl moiety is often incorporated into drug candidates to improve their physicochemical properties, such as aqueous solubility and metabolic stability.[5][6] Piperazine derivatives are common in pharmacologically active compounds.[7][8]

Q2: How should this compound be stored?

Like many amines, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. Some suppliers recommend storage at -20°C.[9] While many amines are stable at ambient temperature for shipping, long-term storage under controlled conditions is advisable to prevent degradation.[9]

Q3: Can I use reductive amination with this compound?

Yes, reductive amination is a viable and often preferred method for N-alkylation, especially when dealing with aldehydes and ketones. This method involves the formation of an imine or enamine intermediate, which is then reduced in situ.

  • Common reducing agents: Sodium triacetoxyborohydride (STAB) is a mild and effective reducing agent for this purpose.

  • Advantages: Reductive amination can offer higher selectivity and avoid the over-alkylation issues sometimes seen with alkyl halides.[10]

Visualizing the Workflow

Troubleshooting Logic for Low Yield in N-Alkylation

G start Low Yield in N-Alkylation q1 What is the alkylating agent? start->q1 a1_cl Alkyl Chloride q1->a1_cl Less Reactive a1_br_i Alkyl Bromide/Iodide q1->a1_br_i More Reactive sol1 Switch to R-Br/R-I or add catalytic NaI a1_cl->sol1 q2 What is the solvent? a1_br_i->q2 sol1->q2 a2_nonpolar Non-polar q2->a2_nonpolar a2_polar Polar Aprotic (DMF, MeCN, THF) q2->a2_polar sol2 Switch to Polar Aprotic Solvent a2_nonpolar->sol2 q3 Observe Over-alkylation? a2_polar->q3 sol2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no sol3 Use Excess Amine (2-10 eq.) a3_yes->sol3 end_node Yield Improved a3_no->end_node sol3->end_node

Caption: Decision tree for troubleshooting low N-alkylation yields.

References

  • Benchchem. Technical Support Center: Synthesis of Piperazine Derivatives. 4

  • Benchchem. Troubleshooting Low Yields In amine alkylation Reactions. 1

  • White Rose eTheses Online. New catalysts for amine alkylation reactions promoted by hydrogen borrowing.

  • YouTube. Alkylation of Amines, Part 1: with Alkyl Halides.

  • Master Organic Chemistry. Alkylation of Amines (Sucks!).

  • ResearchGate. Highly Efficient and Selective N-Alkylation of Amines with Alcohols Catalyzed by in Situ Rehydrated Titanium Hydroxide.

  • BroadPharm. 2-(4-{2-[(2-aminoethyl)amino]ethyl}piperazin-1-yl)ethan-1-amine.

  • NIH. 4-(Methylsulfonyl)piperazin-1-ium chloride.

  • ACS Publications. Development of 6-Methanesulfonyl-8-nitrobenzothiazinone Based Antitubercular Agents.

  • MDPI. The Reactions of 6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes with Methanesulfonyl Chloride or PPh3-CBr4.

  • NIH. 1-(Methylsulfonyl)piperazine.

  • American Chemical Society. N alkylation at sp3 Carbon Reagent Guide.

  • MDPI. 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one.

  • MDPI. 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one (re-direct).

  • NIH. N-(2-(piperazin-1-yl)ethyl)ethan-1-amine.

  • PubMed. 6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer.

  • PubMed. Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1][2][4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors.

  • Sigma-Aldrich. 2-(4-Methyl-piperazin-1-yl)-ethylamine.

  • NIH. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.

  • BLDpharm. 2-(4-Methylpiperazin-1-yl)ethanamine hydrochloride.

  • Google Patents. WO2014184039A1 - Method for preparing n-alkyl-piperazines.

  • TCI Chemicals. 2-(4-Methylpiperazin-1-yl)ethan-1-amine.

  • NIH. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties.

  • ResearchGate. A Simple Synthesis of N-Alkylpiperazines.

  • Medbullets. Drug Reactions and Side Effects - Pharmacology - Medbullets Step 1.

  • PubMed. Design, Synthesis, and Cytotoxic Evaluation of Certain 7-Chloro-4-(piperazin-1-yl)quinoline Derivatives as VEGFR-II Inhibitors.

  • MDPI. 4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4- triazol-3-yl)sulfanyl]ethan-1-one.

  • PubMed. Stability of solutions of antineoplastic agents during preparation and storage for in vitro assays. II. Assay methods, adriamycin and the other antitumour antibiotics.

  • PubMed. Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells.

Sources

Technical Support Center: Synthesis of 2-(4-Methanesulfonylpiperazin-1-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(4-Methanesulfonylpiperazin-1-yl)ethan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side product formations encountered during the synthesis of this key pharmaceutical intermediate. By understanding the underlying reaction mechanisms, you can effectively troubleshoot and optimize your synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the primary side products?

A1: A prevalent synthetic strategy involves the N-alkylation of 1-(methanesulfonyl)piperazine with a suitable 2-carbon electrophile that has a protected or masked primary amine. A common choice for the electrophile is a 2-haloethanamine derivative, such as 2-chloroethanamine or 2-bromoethanamine, often used as their hydrochloride salts.

The primary and most frequently encountered side product in this synthesis is the bis-alkylation product, N,N-bis(2-(4-methanesulfonylpiperazin-1-yl)ethyl)amine . This arises from the newly formed primary amine of the desired product reacting with another molecule of the electrophile. Other potential side products include unreacted starting materials and products arising from the instability of the reactants or intermediates.

Q2: I am observing a significant amount of the bis-alkylation side product. What are the contributing factors and how can I minimize its formation?

A2: The formation of the bis-alkylation product is a common issue in amine synthesis.[1] The primary amine of the target molecule can compete with the starting 1-(methanesulfonyl)piperazine as a nucleophile. Key factors that favor this side reaction include:

  • Stoichiometry: Using an excess of the 2-haloethanamine electrophile significantly increases the probability of the product amine reacting further.

  • Reaction Temperature: Higher temperatures can provide the necessary activation energy for the less nucleophilic product amine to react.

  • Rate of Addition: Rapid addition of the electrophile can lead to localized high concentrations, promoting the secondary reaction.

  • Base: The choice and amount of base used to neutralize the hydrochloride salt of the electrophile and to scavenge the acid formed during the reaction can influence the relative nucleophilicity of the reacting amines.

To minimize the formation of the bis-alkylation product, consider the following strategies:

  • Control Stoichiometry: Use a slight excess of 1-(methanesulfonyl)piperazine relative to the 2-haloethanamine.

  • Slow Addition: Add the 2-haloethanamine solution dropwise to the reaction mixture over an extended period.

  • Lower Reaction Temperature: Conduct the reaction at a lower temperature to favor the more reactive starting piperazine.

  • Use of a Protecting Group: A more robust, albeit longer, approach is to use a 2-carbon electrophile with a protected amine, such as N-(2-chloroethyl)acetamide. The acetyl group can then be removed in a subsequent hydrolysis step.

Q3: My reaction is sluggish and I have a low yield of the desired product. What could be the cause?

A3: Low conversion rates can be attributed to several factors:

  • Insufficient Activation of the Electrophile: If you are using a 2-haloethanamine hydrochloride salt, ensure that the free amine is being generated in situ by the base.

  • Poor Solubility: The reactants may not be fully soluble in the chosen solvent, leading to a heterogeneous reaction mixture and slow reaction rates.

  • Inappropriate Base: The base may not be strong enough to effectively neutralize the generated acid, leading to protonation of the nucleophilic piperazine and quenching the reaction.

  • Leaving Group: The choice of leaving group on the electrophile is critical. Iodides are generally more reactive than bromides, which are more reactive than chlorides.

Q4: Are there any stability concerns with the 1-(methanesulfonyl)piperazine starting material?

A4: The N-mesyl group on the piperazine is generally a stable protecting group under a range of conditions.[2] However, under strongly acidic or basic conditions, particularly at elevated temperatures, cleavage of the sulfonyl group can occur, though this is not a common issue under typical alkylation conditions.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
High levels of bis-alkylation product 1. Excess of 2-haloethanamine. 2. High reaction temperature. 3. Rapid addition of electrophile.1. Adjust stoichiometry to use a slight excess of 1-(methanesulfonyl)piperazine. 2. Lower the reaction temperature. 3. Add the electrophile solution dropwise over a longer period. 4. Consider using an N-protected electrophile.
Low product yield / Incomplete reaction 1. Ineffective base. 2. Poor solubility of reactants. 3. Inactive electrophile.1. Switch to a stronger, non-nucleophilic base (e.g., DIEA, K2CO3). 2. Screen for a more suitable solvent or use a phase-transfer catalyst. 3. Consider using a more reactive electrophile (e.g., changing from a chloride to a bromide or iodide leaving group).
Formation of an unexpected side product with a similar mass 1. Intramolecular cyclization. 2. Reaction with solvent.1. Characterize the side product by NMR and MS to confirm its structure. Aziridinium ion formation from the electrophile is a possibility.[3] 2. Ensure the solvent is inert under the reaction conditions.
Difficulty in purifying the final product 1. Co-elution of starting material and product. 2. Presence of highly polar impurities.1. Optimize the chromatography conditions (e.g., gradient, solvent system). 2. Consider an acidic wash during workup to remove basic impurities or a basic wash to remove acidic impurities.[1] Salting out the amine product can also be an effective purification technique.

Reaction Pathway and Side Product Formation

The following diagram illustrates the intended synthetic route to this compound and the major side reaction leading to the formation of the bis-alkylation product.

start_piperazine 1-(Methanesulfonyl)piperazine intermediate Desired Product: This compound start_piperazine->intermediate + 2-Haloethanamine (Desired Reaction) start_electrophile 2-Haloethanamine side_product Side Product: N,N-bis(2-(4-methanesulfonyl- piperazin-1-yl)ethyl)amine intermediate->side_product + 2-Haloethanamine (Side Reaction)

Caption: Synthetic pathway and major side product formation.

Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

  • 1-(Methanesulfonyl)piperazine

  • 2-Bromoethanamine hydrobromide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN)

Procedure:

  • To a stirred suspension of 1-(methanesulfonyl)piperazine (1.1 eq) and potassium carbonate (2.5 eq) in acetonitrile, add a solution of 2-bromoethanamine hydrobromide (1.0 eq) in acetonitrile dropwise at room temperature over 2 hours.

  • Heat the reaction mixture to 50 °C and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of dichloromethane and methanol (with 1% triethylamine) to afford the desired product.

Protocol 2: Identification of the Bis-alkylation Side Product by LC-MS

Method:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm and Mass Spectrometry (ESI+)

Expected Results:

  • Desired Product: The mass spectrum should show a prominent ion corresponding to [M+H]⁺ for this compound.

  • Bis-alkylation Side Product: A later eluting peak should be observed with a mass corresponding to the [M+H]⁺ of the N,N-bis(2-(4-methanesulfonylpiperazin-1-yl)ethyl)amine.

References

  • BenchChem. (2025). A Comparative Guide to Orthogonal Protecting Groups in Piperazine Synthesis.
  • BenchChem. (2025).
  • Organic Chemistry Portal. (n.d.). Protecting Groups Stability. Retrieved from [Link]

  • BenchChem. (2025).
  • Folkes, A. J., et al. (2008). The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. Journal of Medicinal Chemistry, 51(18), 5522-5532. Retrieved from [Link]

  • Sharma, P., et al. (2017). Design, Synthesis, and Cytotoxic Evaluation of Certain 7-Chloro-4-(piperazin-1-yl)quinoline Derivatives as VEGFR-II Inhibitors. Archiv der Pharmazie, 350(5). Retrieved from [Link]

  • Trotsko, N., et al. (2025). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Molbank, 2025(1), M2097. Retrieved from [Link]

  • BenchChem. (2025). The Chloroethyl Group in Piperazine Derivatives: A Technical Guide to Reactivity and Biological Significance.
  • Higuchi, K., et al. (2023). Copper-catalyzed reaction of aziridine for the synthesis of substituted imidazolidine and imidazolidinone. Frontiers in Chemistry, 11, 1269434. Retrieved from [Link]

  • ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. Retrieved from [Link]

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Technical Support Center: Managing Impurities in 2-(4-Methanesulfonylpiperazin-1-yl)ethan-1-amine Starting Material

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(4-Methanesulfonylpiperazin-1-yl)ethan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to effectively manage and control impurities in this critical starting material. Adherence to strict impurity control is paramount for ensuring the safety, efficacy, and regulatory compliance of the final active pharmaceutical ingredient (API).[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during synthesis, purification, and analysis.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the management of impurities in this compound.

Q1: What are the primary sources of impurities in the synthesis of this compound?

A1: Impurities can originate from several sources throughout the manufacturing process.[3][4] These include:

  • Starting Materials: Impurities present in the initial raw materials can be carried through the synthesis.

  • By-products: Unwanted side reactions occurring during the synthesis can generate structurally related impurities.

  • Intermediates: Incomplete reactions can lead to the presence of unreacted intermediates in the final product.

  • Degradation Products: The starting material may degrade over time due to factors like temperature, light, or interaction with other chemicals.[4]

  • Reagents, Ligands, and Catalysts: Residual amounts of these materials used in the synthesis can remain in the final product.[3]

Q2: What are the regulatory expectations for controlling impurities in a starting material like this?

A2: Regulatory bodies like the FDA and EMA have stringent guidelines for the control of impurities in starting materials.[5][6] Key expectations include:

  • A well-characterized chemical structure and properties for the starting material.[5]

  • A robust analytical method, validated according to ICH Q2(R1), to detect and quantify a wide range of potential impurities.[5]

  • The establishment of appropriate acceptance criteria for both specified (identified) and unspecified (unidentified) impurities.[3][5]

  • A thorough understanding of the fate and purge of impurities throughout the downstream process.[1][6]

  • For starting materials introduced late in the synthesis, tighter controls and more extensive impurity fate studies are typically required.[5]

Q3: What are the initial steps I should take if I detect an unknown impurity?

A3: The first step is to employ high-resolution analytical techniques to identify and quantify the unknown impurity. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a powerful tool for this purpose.[5] Once the impurity is quantified, a risk assessment should be performed to understand its potential impact on the final API and patient safety. This may involve consulting toxicological databases or performing dedicated safety studies.

Q4: Can piperazine-based starting materials form nitrosamine impurities?

A4: Yes, secondary amines like piperazine are susceptible to forming nitrosamine impurities, which are potent genotoxic carcinogens.[7][8] The formation can occur if there are sources of nitrosating agents (e.g., nitrites) present in the reaction mixture or raw materials.[7] Regulatory agencies have issued strict guidance on the control of nitrosamine impurities.[9] It is crucial to assess the risk of nitrosamine formation and implement appropriate control strategies.

Section 2: Troubleshooting Guides

This section provides detailed troubleshooting guides for specific issues related to impurity management in this compound.

Guide 1: Investigating and Identifying an Out-of-Specification (OOS) Impurity Result

An OOS result for an impurity requires a systematic investigation to determine the root cause and implement corrective actions.

Workflow for OOS Investigation:

Caption: Workflow for investigating an out-of-specification impurity result.

Step-by-Step Protocol:

  • Phase 1: Laboratory Investigation:

    • Verify Analytical Method: Confirm that the correct analytical method was used and that all instrument parameters were within the validated ranges.

    • Check System Suitability: Ensure that all system suitability criteria for the analytical run were met.

    • Re-analyze the Original Sample: If possible, re-inject the original sample preparation to rule out transient instrument issues.

    • Prepare and Analyze a New Sample: Prepare a new sample from the same batch of material to check for sample preparation errors.

  • Phase 2: Full-Scale Investigation (if no laboratory error is identified):

    • Review Manufacturing Records: Scrutinize the batch manufacturing records for any deviations from the established process, such as temperature excursions, incorrect reagent charges, or extended reaction times.

    • Analyze Retained Samples: Analyze retained samples of starting materials and intermediates used in the batch to trace the origin of the impurity.

    • Forced Degradation Studies: Conduct forced degradation studies (e.g., exposure to acid, base, heat, light, oxidation) on a known good sample of this compound. This can help to determine if the impurity is a degradation product and provide insight into its formation pathway.

Guide 2: Developing a Robust HPLC Method for Impurity Profiling

A well-developed and validated HPLC method is essential for accurate impurity profiling.[4]

Key Considerations for HPLC Method Development:

ParameterRecommendationRationale
Column Chemistry C18 or other suitable reverse-phase columnProvides good retention and separation for a wide range of organic molecules.
Mobile Phase Gradient elution with a buffered aqueous phase and an organic modifier (e.g., acetonitrile or methanol)Allows for the separation of impurities with a wide range of polarities.
pH of Aqueous Phase Should be controlled to ensure consistent ionization and retention of the amine analyte and impurities.The pKa of the amine groups will influence their retention behavior.
Detector UV detector is common. A mass spectrometer (LC-MS) is highly recommended for identification of unknown impurities.[9][10]UV provides quantitative data, while MS provides structural information.
Validation The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.[5]Ensures the method is reliable and suitable for its intended purpose.

Experimental Protocol: Generic Gradient HPLC Method

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 220 nm and/or Mass Spectrometry (ESI+).

Note: This is a starting point and should be optimized for your specific impurity profile.

Guide 3: Strategies for Impurity Removal

If an impurity is present at an unacceptable level, purification is necessary.

Purification Strategy Decision Tree:

Purification_Strategy A Impurity Level Exceeds Specification B Characterize Impurity (Polarity, Solubility, etc.) A->B F Is the impurity significantly more or less polar than the main compound? B->F G Does the impurity have different solubility in a suitable solvent? B->G H Does the impurity have a different pKa than the main compound? B->H C Recrystallization I Purified Material Meets Specification C->I D Column Chromatography D->I E Salt Formation E->I F->D Yes G->C Yes H->E Yes

Caption: Decision tree for selecting a purification strategy.

Common Purification Techniques:

  • Recrystallization: This is often the most efficient method for removing small amounts of impurities if a suitable solvent system can be found where the main compound has high solubility at elevated temperatures and low solubility at room temperature, while the impurity has the opposite solubility profile.

  • Column Chromatography: This technique is highly effective for separating compounds with different polarities.[4] It is particularly useful when dealing with multiple impurities or when recrystallization is not effective.

  • Salt Formation: Since this compound is a basic compound, it can be converted to a salt (e.g., hydrochloride, sulfate). The salt may have different solubility properties than the free base, allowing for selective precipitation and removal of impurities.

Section 3: In-Depth Scientific Discussion

Potential Degradation Pathways

Piperazine-containing compounds can undergo degradation through several mechanisms, particularly under oxidative or thermal stress.[7]

  • Oxidative Degradation: The piperazine ring can be susceptible to oxidation, leading to the formation of N-oxides or ring-opened products. The presence of residual catalysts or exposure to air at elevated temperatures can promote oxidative degradation.

  • Thermal Degradation: At high temperatures, the molecule can undergo fragmentation or rearrangement reactions. For example, the methanesulfonyl group could potentially be cleaved.

  • Formation of Nitrosamines: As previously mentioned, the secondary amine in the piperazine ring is a potential site for nitrosation, leading to the formation of N-nitrosopiperazine derivatives.[7] This is a critical concern due to the high carcinogenic potential of this class of compounds.

Visualizing a Potential Degradation Pathway:

Degradation_Pathway cluster_0 This compound cluster_1 Oxidative Stress cluster_2 Nitrosating Agent A [Main Compound] B N-Oxide Impurity A->B [O2] C Ring-Opened Products A->C [O2] D N-Nitrosopiperazine Derivative A->D [HNO2]

Caption: Potential degradation pathways for this compound.

By understanding these potential degradation pathways, proactive measures can be taken during synthesis and storage to minimize the formation of related impurities. This includes using antioxidants, controlling the temperature, and avoiding sources of nitrosating agents.

References

  • EMA and FDA approval of regulatory starting materials - European Pharmaceutical Review. (2020-10-27). Available at: [Link]

  • Establishing Regulatory Starting Materials & Understanding the ICH - DS InPharmatics. (2021-04-01). Available at: [Link]

  • Vol 21: Understanding Regulatory Starting Materials for API Drug Substance: What Stage of Development to Define RSMs & Common Questions - enkrisi. (2023-03-03). Available at: [Link]

  • Analytical Methods. Available at: [Link]

  • Q11 Development and Manufacture of Drug Substances (Chemical Entities and Biotechnological/Biological Entities) Questions and An - FDA. Available at: [Link]

  • Guideline for Impurities in New Active Pharmaceutical Ingredient. (2025-01-17). Available at: [Link]

  • Impurity profiling Techniques for Pharmaceuticals – A Review - Advances in Bioresearch. (2025-03-13). Available at: [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance - Biotech Spain. (2025-09-22). Available at: [Link]

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020-11-11). Available at: [Link]

  • Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions - PMC - NIH. (2025-05-23). Available at: [Link]

  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview - Research and Reviews. (2021-10-20). Available at: [Link]

  • Rapid Quantitation of Four Nitrosamine Impurities in Angiotensin Receptor Blocker Drug Substances - PubMed. Available at: [Link]

Sources

optimizing reaction temperature for 2-(4-Methanesulfonylpiperazin-1-yl)ethan-1-amine coupling

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Amide Coupling Reactions

Guide: Optimizing Reaction Temperature for 2-(4-Methanesulfonylpiperazin-1-yl)ethan-1-amine Coupling

Welcome to the technical support guide for optimizing amide coupling reactions involving this compound. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance. The following question-and-answer section addresses common challenges and offers systematic protocols to refine your reaction temperature for optimal yield, purity, and efficiency.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why is reaction temperature such a critical parameter for my coupling reaction?

A1: Reaction temperature is a fundamental parameter that directly governs the kinetics of both desired and undesired chemical processes. In amide bond formation, temperature presents a critical balancing act:

  • Reaction Rate: The primary reason to heat a reaction is to increase the rate of the desired amide bond formation. According to collision theory, increasing the temperature raises the kinetic energy of reactant molecules, leading to more frequent and energetic collisions, thus accelerating the reaction. For sterically hindered substrates or weakly nucleophilic amines, elevated temperatures are often necessary to achieve a reasonable reaction time.[1][2]

  • Stability of Reagents and Intermediates: The trade-off is the stability of your starting materials, coupling reagents, and activated intermediates.[1] Many common coupling reagents, such as uronium salts (HATU, HBTU) or carbodiimides (EDC), form highly reactive activated esters or O-acylisourea intermediates.[3] These intermediates can decompose at elevated temperatures, leading to side products and reduced yield. For instance, an O-acylisourea intermediate from EDC can rearrange into an unreactive N-acylurea.[1]

  • Side Reactions and Epimerization: Higher temperatures can promote side reactions, such as the decomposition of sensitive functional groups on your substrates. For chiral carboxylic acids, a significant risk is temperature-dependent epimerization, which can compromise the stereochemical integrity of your product.[4] While additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure are used to suppress racemization, their efficacy can be diminished at higher temperatures.[4]

Optimizing temperature, therefore, is not just about making the reaction faster; it's about finding the "sweet spot" where the rate of amide formation is maximized while the rates of degradation and side reactions are kept to a minimum.

Q2: My coupling reaction is slow or incomplete at room temperature. How should I approach heating it?

A2: If your reaction shows low conversion at ambient temperature, a systematic and incremental increase in temperature is the logical next step. A "brute force" approach of immediately refluxing the mixture can lead to complex side products and decomposition.

A recommended strategy involves a stepwise temperature screen. This approach allows you to identify the minimum temperature required for efficient conversion, thereby preserving the integrity of your product.

Below is a general workflow for this process:

G cluster_0 cluster_1 cluster_2 cluster_3 start Reaction at Room Temperature (RT) Monitor by LC-MS/TLC low_conversion Low or No Conversion? start->low_conversion complete Reaction Complete Proceed to Workup low_conversion->complete No heat_40 Increase Temp to 40-50 °C Monitor for 2-4h low_conversion->heat_40 Yes side_products Significant Side Products? heat_40->side_products heat_80 Increase Temp to 60-80 °C Monitor for 2-4h side_products->heat_80 No, conversion still low troubleshoot Lower Temp Consider Alternative Coupling Reagent/Solvent side_products->troubleshoot Yes heat_80->complete Reaction Complete

Sources

Technical Support Center: Troubleshooting Poor Solubility of 2-(4-Methanesulfonylpiperazin-1-yl)ethan-1-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(4-Methanesulfonylpiperazin-1-yl)ethan-1-amine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this class of compounds. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may face during your experiments. Our goal is to equip you with the scientific rationale and practical methodologies to overcome these hurdles.

I. Understanding the Core Problem: Why Do These Derivatives Have Poor Solubility?

The molecular structure of this compound derivatives inherently possesses physicochemical properties that can lead to low aqueous solubility. The presence of the piperazine ring, while often beneficial for pharmacological activity, can contribute to crystallinity and hydrophobicity depending on the nature of its substituents.[1] The methanesulfonyl group, a strong electron-withdrawing group, can influence the pKa of the piperazine nitrogens, affecting their ionization state and, consequently, their interaction with water. Furthermore, the overall molecular size and the presence of other hydrophobic moieties on the derivative can significantly decrease its ability to dissolve in aqueous media.[2]

Poor solubility is a major obstacle in drug development, as it can lead to low bioavailability, hinder the reliability of in vitro assays, and complicate formulation efforts.[3][4] Addressing solubility issues early in the development process is therefore critical for success.

II. Troubleshooting Guide: A Step-by-Step Approach to Improving Solubility

This section provides a structured approach to diagnosing and solving solubility problems with your this compound derivatives.

Step 1: Problem Identification & Initial Assessment

The first step is to accurately quantify the solubility of your compound. A common and reliable method is the Shake-Flask method .

Experimental Protocol: Shake-Flask Solubility Assay
  • Preparation of Saturated Solution: Add an excess amount of your compound to a known volume of the desired solvent (e.g., water, buffer at a specific pH) in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Data Interpretation: The measured concentration represents the equilibrium solubility of your compound under the tested conditions.

Step 2: Root Cause Analysis - The "Why" Behind Poor Solubility

Once you have a quantitative measure of solubility, the next step is to understand the underlying reasons for the poor solubility. The following diagram illustrates the key factors influencing the solubility of these derivatives.

Caption: Factors influencing solubility and corresponding solution strategies.

Step 3: Implementing Solubilization Strategies

Based on your root cause analysis, you can now select and apply appropriate solubilization techniques.

A. pH Adjustment

The amine groups in the piperazine ring are basic and can be protonated at acidic pH. This ionization significantly increases the polarity of the molecule, thereby enhancing its aqueous solubility.[5][6]

Experimental Workflow: pH-Solubility Profiling

  • Prepare a series of buffers with a range of pH values (e.g., from pH 2 to pH 10).

  • Perform the Shake-Flask solubility assay for your compound in each buffer.

  • Plot solubility as a function of pH. This will reveal the pH range where your compound is most soluble.

Causality: The Henderson-Hasselbalch equation dictates the ratio of ionized to un-ionized forms of a weak base at a given pH.[7] For weakly basic drugs, solubility increases as the pH decreases below their pKa, due to the formation of the more soluble ionized form.[8]

B. Co-solvents

Co-solvents are water-miscible organic solvents that can increase the solubility of non-polar compounds by reducing the polarity of the aqueous environment.[9]

Commonly Used Co-solvents:

Co-solventTypical Concentration RangeNotes
Ethanol5-40% (v/v)Generally well-tolerated.
Propylene Glycol10-60% (v/v)Can enhance stability.
Polyethylene Glycol (PEG) 40010-50% (v/v)Low toxicity.
Dimethyl Sulfoxide (DMSO)<1% for in vitro assaysUse with caution due to potential toxicity.

Rationale: Co-solvents work by disrupting the hydrogen bonding network of water, creating a more favorable environment for the dissolution of hydrophobic solutes.

C. Surfactants

Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC). These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, effectively increasing their apparent solubility.[10]

Types of Surfactants:

  • Non-ionic: Polysorbates (Tween® series), Sorbitan esters (Span® series)

  • Anionic: Sodium dodecyl sulfate (SDS)

  • Cationic: Cetyltrimethylammonium bromide (CTAB)

Experimental Consideration: The choice of surfactant and its concentration should be carefully optimized to avoid potential toxicity, especially for in vivo applications.

D. Solid Dispersions

Solid dispersions involve dispersing the drug in an amorphous form within a hydrophilic carrier matrix.[11] This technique can significantly enhance the dissolution rate and apparent solubility.

Workflow for Preparing Solid Dispersions (Solvent Evaporation Method):

  • Dissolve both the drug and the carrier (e.g., PVP, PEG, HPMC) in a common organic solvent.

  • Evaporate the solvent under vacuum to obtain a solid mass.

  • Grind and sieve the solid mass to obtain a fine powder.

Mechanism: By presenting the drug in an amorphous state, the energy required to break the crystal lattice is eliminated, leading to faster dissolution.[12]

E. Particle Size Reduction

Reducing the particle size of the drug increases its surface area, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.[9]

Techniques for Particle Size Reduction:

  • Micronization: Milling processes to reduce particle size to the micron range.

  • Nanonization: High-pressure homogenization or media milling to produce nanoparticles.[9]

Note: While particle size reduction increases the rate of dissolution, it does not affect the equilibrium solubility.

III. Frequently Asked Questions (FAQs)

Q1: At what stage of drug development should I start addressing the poor solubility of my this compound derivative?

A1: It is crucial to evaluate and address solubility issues as early as possible, ideally during the lead optimization phase.[4] Early identification of solubility challenges allows for medicinal chemistry efforts to improve the intrinsic properties of the molecule or for the timely development of enabling formulations.

Q2: Can the methanesulfonyl group itself be a cause of poor solubility?

A2: The methanesulfonyl group is generally considered to be polar. However, its impact on solubility is complex. While it can participate in hydrogen bonding, its strong electron-withdrawing nature can decrease the basicity of the nearby piperazine nitrogen, reducing its ability to be protonated and thus potentially lowering solubility at certain pH values.[13]

Q3: Are there any structural modifications I can make to the this compound scaffold to improve solubility?

A3: Yes, several medicinal chemistry strategies can be employed:

  • Introduction of polar functional groups: Adding hydroxyl, carboxyl, or additional amine groups can increase hydrophilicity.[14]

  • Disruption of crystal packing: Introducing bulky or non-planar substituents can disrupt the crystal lattice, making it easier for the molecule to dissolve.

  • Prodrug approach: A prodrug strategy involves chemically modifying the molecule to a more soluble form that is converted back to the active drug in vivo.[10]

Q4: How does the choice of salt form impact the solubility of my compound?

A4: For basic compounds like your piperazine derivatives, forming a salt with an appropriate counter-ion can dramatically increase aqueous solubility.[12] The choice of the counter-ion (e.g., hydrochloride, sulfate, tartrate) can influence the dissolution rate, hygroscopicity, and stability of the resulting salt. A salt screening study is highly recommended to identify the optimal salt form.

Q5: What are the key differences in troubleshooting solubility for in vitro versus in vivo applications?

A5:

  • In Vitro: The primary goal is to achieve a sufficient concentration in the assay medium to obtain reliable data. A wider range of solubilizing agents, including organic solvents like DMSO, can be used, but their concentration must be carefully controlled to avoid artifacts.

  • In Vivo: The focus shifts to achieving adequate drug exposure in the body. The choice of excipients is much more restricted due to toxicity concerns. Formulation strategies must be compatible with the intended route of administration (e.g., oral, intravenous).

IV. Conclusion

Troubleshooting the poor solubility of this compound derivatives requires a systematic and multi-faceted approach. By understanding the underlying physicochemical principles and employing the appropriate experimental techniques, researchers can successfully overcome these challenges. This guide provides a framework for identifying the root cause of poor solubility and implementing effective solutions, ultimately facilitating the advancement of promising drug candidates.

References

  • Solubilization techniques used for poorly water-soluble drugs - PMC. PubMed Central.

  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research.

  • Review on Solubility Enhancement Techniques for Poorly Soluble Drugs | Auctores. Auctores.

  • Techniques for solubility enhancement of poorly soluble drugs: an overview - JMPAS. Journal of Medical and Pharmaceutical and Allied Sciences.

  • Solubility and pH of amines. The Chemistry Guru.

  • Solubilization Technologies for Poorly Soluble Drugs - Oral Thin Film - CD Formulation. CD Formulation.

  • Accuracy of calculated pH-dependent aqueous drug solubility - PubMed. National Center for Biotechnology Information.

  • Piperazine - Solubility of Things. Solubility of Things.

  • The Indispensable Role of Methanesulfonyl Chloride in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.

  • Solubility-pH profiles of some acidic, basic and amphoteric drugs - ResearchGate. ResearchGate.

  • Piperazine | C4H10N2 | CID 4837 - PubChem. National Center for Biotechnology Information.

  • Technical Support Center: Overcoming Poor Oral Bioavailability of Piperazine Derivatives - Benchchem. BenchChem.

  • Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity - PMC. National Center for Biotechnology Information.

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PubMed Central. National Center for Biotechnology Information.

  • Principles of Drug Action 1, Spring 2005, Amines. University of the Sciences in Philadelphia.

  • Amine compounds. SlideShare.

  • General synthetic strategies toward piperazine scaffold - ResearchGate. ResearchGate.

  • Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC. National Center for Biotechnology Information.

  • The medicinal chemistry of piperazines: A review - Scilit. Scilit.

  • 4 Factors Affecting Solubility of Drugs - Ascendia Pharmaceutical Solutions. Ascendia Pharma.

  • The Importance of Solubility for New Drug Molecules. IntechOpen.

  • Characterizing the Physicochemical Properties of Two Weakly Basic Drugs and the Precipitates Obtained from Biorelevant Media - MDPI. MDPI.

  • An analysis of the physicochemical properties of oral drugs from 2000 to 2022 - PMC. National Center for Biotechnology Information.

  • Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC. National Center for Biotechnology Information.

  • 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. MDPI.

  • 6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer - PubMed. National Center for Biotechnology Information.

  • 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. MDPI.

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Technical Support Center: Purification of Polar 2-(4-Methanesulfonylpiperazin-1-yl)ethan-1-amine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the unique and often complex purification challenges presented by 2-(4-methanesulfonylpiperazin-1-yl)ethan-1-amine and its analogs. These compounds, characterized by their high polarity and basic nature, frequently pose significant hurdles in achieving high purity. This guide is structured to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common and advanced purification problems.

Part 1: Triage - Frequently Asked Questions (FAQs)

This section provides quick answers to the most common initial problems encountered during the purification of these polar analogs.

Q1: My polar amine analog is streaking badly on silica gel TLC plates, even with high concentrations of methanol in dichloromethane. What's happening?

A1: This is a classic sign of strong interaction between the basic amine groups of your compound and the acidic silanol groups on the silica surface. This interaction leads to poor peak shape and streaking. To mitigate this, you need to add a basic modifier to your mobile phase to neutralize the acidic sites on the silica. A common starting point is to add 0.5-2% of triethylamine (TEA) or ammonium hydroxide to your eluent.[1][2]

Q2: I'm using reversed-phase (C18) HPLC, but my compound elutes in the void volume. How can I get it to retain on the column?

A2: Highly polar compounds like your amine analogs often have insufficient hydrophobic character to be retained on a non-polar C18 stationary phase with typical mobile phases.[3][4] There are several strategies to address this:

  • Use a polar-embedded or polar-endcapped C18 column: These columns are designed with modified stationary phases that offer better retention for polar compounds.[5][6]

  • Employ 100% aqueous mobile phase: Some modern C18 columns are stable in 100% aqueous conditions, which can increase the retention of very polar molecules.[7]

  • Consider an alternative chromatography mode: Hydrophilic Interaction Liquid Chromatography (HILIC) is often the most effective solution for this problem.[3][8]

Q3: My compound is an oil and won't crystallize. Is column chromatography my only option?

A3: While column chromatography is a primary tool for purifying oils, you can also consider salt formation.[9] Since your compound is basic, reacting it with an acid (like HCl or fumaric acid) can produce a salt which is often a crystalline solid and can be purified by recrystallization. The purified salt can then be neutralized to regenerate the pure, oily free base.[9]

Part 2: Deep Dive - Troubleshooting & Optimization

This section provides detailed protocols and explanations for more complex purification challenges.

Issue 1: Persistent Tailing and Poor Resolution in Normal-Phase Chromatography

Even with basic modifiers, you may still experience tailing and co-elution with impurities. This indicates that the amine-silica interaction is still dominating the separation.

Underlying Cause

The pKa of the piperazine nitrogens and the primary amine influences their degree of protonation and interaction with the silica surface. The methanesulfonyl group also adds to the overall polarity.

Troubleshooting Workflow

G start Start: Tailing on Silica Gel mod_check Is a basic modifier (e.g., TEA, NH4OH) already in the mobile phase? start->mod_check add_mod Add 0.5-2% TEA or NH4OH to the eluent. mod_check->add_mod No inc_mod Increase modifier concentration incrementally (e.g., up to 5%). mod_check->inc_mod Yes add_mod->inc_mod switch_mod Switch to a different basic modifier (e.g., from TEA to NH4OH). inc_mod->switch_mod alt_stat Consider an alternative stationary phase: - Alumina (basic or neutral) - Amino-propyl functionalized silica switch_mod->alt_stat hilic Proceed to HILIC Protocol. alt_stat->hilic

Caption: Troubleshooting workflow for tailing in normal-phase chromatography.

Detailed Protocol: Amino-Propyl Silica Column Chromatography
  • Column Selection: Choose an amino-propyl functionalized silica gel column. The amino groups on the stationary phase surface reduce the interaction of your basic analyte with the underlying silica.[10]

  • Solvent System Development:

    • Start with a less polar solvent system than you would use for standard silica, as your compound will have less affinity for the stationary phase.

    • A good starting point is a gradient of methanol in dichloromethane or ethyl acetate.

    • Unlike standard silica, you may not need a basic modifier, but small amounts can still be beneficial for peak shape.

  • Column Packing and Elution:

    • Pack the column using a slurry method with your initial, weaker eluent.

    • Load your sample (dissolved in a minimal amount of the mobile phase or a stronger solvent and adsorbed onto a small amount of silica).

    • Run the column, collecting fractions and monitoring by TLC.

Issue 2: No Retention in Reversed-Phase (RP) Chromatography

When your highly polar analog elutes with the solvent front, it indicates a lack of partitioning into the non-polar stationary phase.

Solution: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a powerful technique for separating highly polar compounds that are not retained in reversed-phase chromatography.[3][8][11] It utilizes a polar stationary phase (like bare silica, diol, or amide) and a mobile phase with a high organic content and a small amount of aqueous solvent.[3][10]

HILIC Mechanism Explained

In HILIC, the aqueous portion of the mobile phase forms a water-rich layer on the surface of the polar stationary phase. Your polar analyte partitions between this aqueous layer and the bulk organic mobile phase. Retention is increased by increasing the proportion of the organic solvent in the mobile phase.[8]

HILIC_Mechanism HILIC Retention Mechanism cluster_column HILIC Stationary Phase (e.g., Silica) cluster_mobile_phase Mobile Phase p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 mp1 mp2 mp3 analyte Polar Analyte analyte->p2 Partitioning

Caption: Analyte partitioning in HILIC.

Experimental Protocol: HILIC Purification
  • Column Selection: A bare silica column is a good starting point.[10] Amide or diol phases can offer different selectivity.

  • Mobile Phase Preparation:

    • The weak solvent (A) is typically acetonitrile.

    • The strong solvent (B) is water, often with a buffer or additive. For basic amines, adding 0.1% formic acid or ammonium formate to the aqueous phase can significantly improve peak shape.

  • Gradient Development:

    • Unlike reversed-phase, a HILIC gradient starts with a high percentage of organic solvent and increases the aqueous component.

    • A typical starting gradient might be 95% A to 50% A over 15-20 column volumes.

  • Sample Preparation: Crucially, your sample must be dissolved in a solvent that is as weak or weaker than the initial mobile phase (i.e., high acetonitrile content). Dissolving in a high-water content solvent will lead to poor peak shape.

Mobile Phase Comparison for HILIC
Mobile Phase SystemAdvantagesDisadvantages
Acetonitrile/WaterSimple, good for neutral polar compounds.May give poor peak shape for basic amines.
Acetonitrile/Water with 0.1% Formic AcidImproves peak shape for basic amines by ion-pairing.May not be suitable for acid-sensitive compounds.
Acetonitrile/Ammonium Formate Buffer (pH 3-5)Provides good peak shape and reproducibility.[10]Requires buffer preparation.
Issue 3: Complex Mixtures Requiring Alternative Technologies

For particularly challenging separations, you may need to look beyond standard liquid chromatography.

Supercritical Fluid Chromatography (SFC)

SFC is an excellent alternative for the purification of polar compounds, including amines.[12][13][14] It uses supercritical CO2 as the main mobile phase, often with a co-solvent like methanol.[15]

Advantages of SFC:

  • Fast Separations: The low viscosity of the mobile phase allows for high flow rates and rapid purifications.[12]

  • Reduced Solvent Consumption: Primarily uses CO2, making it a "greener" technique.[12]

  • Orthogonal Selectivity: Often provides different elution orders compared to HPLC, which can be useful for separating difficult impurity pairs.

Considerations for SFC:

  • Requires specialized equipment.[12]

  • While good for many polar compounds, extremely water-soluble molecules can still be challenging.[12][16]

Ion-Exchange Chromatography (IEX)

Given the basic nature of your analogs, cation-exchange chromatography is a viable option.[17][18][19]

Mechanism: Your positively charged (protonated) amine will displace cations from the negatively charged stationary phase. Elution is achieved by increasing the ionic strength or changing the pH of the mobile phase.

When to Consider IEX:

  • When separating your target compound from neutral or acidic impurities.

  • For high-purity applications where other methods have failed to resolve closely related basic impurities.

  • It is a well-established method for determining amines at various concentrations.[17][20][21]

Part 3: Summary of Key Purification Strategies

TechniqueStationary PhaseMobile Phase CharacteristicsBest For...
Normal-Phase Silica, AluminaNon-polar organic solvents with a polar modifier (e.g., MeOH) and a basic additive (e.g., TEA).[1]Initial, large-scale purification; separating isomers.
Reversed-Phase C18 (polar-embedded)Highly aqueous mobile phases, often with ion-pairing agents.[4]Analogs with sufficient hydrophobicity; analytical purity checks.
HILIC Silica, Diol, AmideHigh organic (ACN) with a small aqueous component (water/buffer).[3][11]Highly polar, water-soluble analogs not retained by RP.
SFC Various (often polar)Supercritical CO2 with a polar organic co-solvent (e.g., MeOH).[15]Fast, efficient, and green purification; orthogonal separations.
Ion-Exchange Cation-ExchangerAqueous buffers with an increasing salt gradient or pH change.[17][18]High-purity separations based on charge state.
References
  • How Good is SFC for Polar Analytes? Chromatography Today. [Link]

  • Analysis of polar compounds by supercritical fluid chromatography. VTechWorks. [Link]

  • Video: Supercritical Fluid Chromatography. JoVE. [Link]

  • Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR). Faraday Discussions (RSC Publishing). [Link]

  • What is Supercritical Fluid Chromatography (SFC) Chromatography? Teledyne Labs. [Link]

  • Identification of Amines Found in Refineries via Ion Chromatography Using a High Capacity Cation Exchange Column. AZoM. [Link]

  • Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. PubMed. [Link]

  • Organic analysis by ion chromatography. 1. Determination of aromatic amines and aromatic diisocyanates by cation-exchange chromatography with amperometric detection. PubMed. [Link]

  • Purification of strong polar and basic compounds. Reddit. [Link]

  • Why HILIC is what your polar compounds need for purification. Buchi.com. [Link]

  • Choosing the Right UHPLC Column for Highly Polar Basic Compounds. Phenomenex. [Link]

  • What can I use to purify polar reaction mixtures? Biotage. [Link]

  • HILIC – The Rising Star of Polar Chromatography. Element Lab Solutions. [Link]

  • Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. [Link]

  • Purification of polar compounds. The Analytical Scientist. [Link]

  • Reversed-phase chromatography. Wikipedia. [Link]

  • Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. PubMed. [Link]

  • Analysis of polar compounds. ResearchGate. [Link]

  • Separation of organic amine compounds on silica gel with reversed-phase eluents. Analytical Chemistry - ACS Publications. [Link]

  • Flash column of very polar amine without access to reverse phase silica? Reddit. [Link]

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workup procedures to remove unreacted 2-(4-Methanesulfonylpiperazin-1-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Workup & Purification Strategies

Topic: Effective Removal of Unreacted 2-(4-Methanesulfonylpiperazin-1-yl)ethan-1-amine

Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. This document provides in-depth, field-proven procedures and troubleshooting advice for the removal of unreacted this compound from your reaction mixture. Our goal is to move beyond simple step-by-step instructions and empower you with the underlying chemical principles to adapt and troubleshoot these methods effectively in your own laboratory setting.

Section 1: Foundational Chemistry & Core Principles

Q1: What are the key chemical properties of this compound that influence its removal?

To effectively remove this starting material, we must first understand its behavior. The structure possesses three key features that dictate its physical and chemical properties: a primary amine, a tertiary amine within the piperazine ring, and an electron-withdrawing methanesulfonyl group.

  • Basicity (pKa): The molecule has two basic nitrogen centers: the primary ethylamine nitrogen and the tertiary piperazine nitrogen. The primary amine is the more basic of the two and will be readily protonated. The tertiary amine adjacent to the electron-withdrawing methanesulfonyl group is significantly less basic. This differential basicity is the cornerstone of its removal via acid-base extraction.[1] Basic compounds like amines can be converted into their more water-soluble salt forms by washing with an acidic solution.[2][3]

  • Solubility: As a free base, the compound is generally soluble in common organic solvents like Dichloromethane (DCM), Ethyl Acetate (EtOAc), and Tetrahydrofuran (THF). Upon protonation with an acid, it forms an ammonium salt, which dramatically increases its solubility in aqueous solutions and decreases its solubility in non-polar organic solvents.[4]

  • Stability: The molecule is robust and generally stable to the mild acidic and basic conditions used in standard workup procedures. The sulfonyl group and the core structure are not prone to degradation under these conditions.

PropertyValue / CharacteristicImplication for Purification
Primary Amine pKa ~9.5 - 10.5 (Estimated)Readily protonated by dilute acids (e.g., 1M HCl).
Tertiary Amine pKa ~4 - 5 (Estimated, lowered by SO₂Me)Less readily protonated; may require stronger acidic conditions.
Form at Neutral pH Free BaseSoluble in organic solvents.
Form at Acidic pH (<2) Dicationic SaltHighly soluble in the aqueous phase.
Appearance Varies (often an oil or low-melting solid)Less likely to co-crystallize with a non-polar solid product.

Section 2: Primary Workup Strategy: Acid-Base Extraction

Q2: What is the most common and effective method to remove this amine impurity?

The most reliable, scalable, and cost-effective method is acid-base extraction .[5] This technique exploits the change in solubility of the amine upon protonation. By washing the organic reaction mixture with a dilute aqueous acid, the basic amine is converted to its water-soluble salt, which is then partitioned into the aqueous layer, leaving the neutral or acidic desired product in the organic layer.[4][6]

Detailed Protocol: Standard Acid Wash for Amine Removal

This protocol assumes your desired product is stable to dilute acid.

  • Reaction Quench & Dilution: Once the reaction is complete, quench if necessary. Dilute the crude reaction mixture with a water-immiscible organic solvent (e.g., Ethyl Acetate, Dichloromethane). A volume 5-10 times that of the initial reaction solvent is a good starting point.

  • Transfer to Separatory Funnel: Transfer the diluted mixture to a separatory funnel of appropriate size.

  • First Acid Wash: Add an equal volume of 1M Hydrochloric Acid (HCl) to the separatory funnel.

  • Extraction: Stopper the funnel, invert it, and open the stopcock to vent any pressure. Shake vigorously for 30-60 seconds, venting periodically.

  • Phase Separation: Place the funnel back on a ring stand and allow the layers to fully separate. The denser layer will be at the bottom (Note: DCM is denser than water; EtOAc is less dense).

  • Drain and Repeat: Drain the lower aqueous layer. Repeat the acid wash (Steps 3-5) one or two more times to ensure complete removal of the amine.[7] Combining the aqueous layers is good practice for waste management.

  • Neutralizing Wash: Wash the organic layer with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid, followed by a wash with brine (saturated NaCl) to remove excess water.

  • Drying and Concentration: Drain the organic layer into an Erlenmeyer flask, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent in vacuo to isolate the crude product, now free of the amine starting material.

Workflow for Acid-Base Extraction

A Crude Reaction Mixture in Organic Solvent B Add 1M HCl (aq) Shake in Separatory Funnel A->B C Allow Layers to Separate B->C D Aqueous Layer (Contains Protonated Amine Salt) C->D  Drain E Organic Layer (Contains Desired Product) C->E F Repeat Wash 1-2x E->F G Wash with Brine F->G H Dry (Na₂SO₄), Filter, Concentrate G->H I Purified Product H->I

Caption: Workflow for removing a basic amine via acid wash.

Section 3: Troubleshooting & FAQs for Liquid-Liquid Extraction

Q3: My desired product is acid-sensitive. What's an alternative to an HCl wash?

If your product contains acid-labile functional groups (e.g., certain protecting groups like Boc or TMS, acetals), a strong acid wash is not suitable. Here are two field-proven alternatives:

  • Option A: Saturated Ammonium Chloride (NH₄Cl) Wash: Aqueous NH₄Cl is weakly acidic (pH ~4.5-5.5) and can often protonate basic amines without cleaving sensitive groups. Follow the same extraction protocol as above, substituting 1M HCl with saturated aqueous NH₄Cl.

  • Option B: Copper (II) Sulfate Wash: This method avoids acidic conditions entirely. Amines act as ligands and form a coordination complex with Cu²⁺ ions. This complex is intensely blue/purple and highly water-soluble.[8][9]

    • Protocol: Wash the organic layer several times with a 10% aqueous CuSO₄ solution. The aqueous layer will turn deep blue or purple as the complex forms. Continue washing until no further color change is observed in the fresh aqueous layer, indicating the amine has been fully removed.[7][8]

Q4: An emulsion formed during the extraction. How do I resolve it?

Emulsions are a common frustration where the organic and aqueous layers fail to separate cleanly. Do not despair; try these methods in sequence:

MethodProcedure & Rationale
Patience Let the separatory funnel stand undisturbed for 10-30 minutes. Often, the layers will separate on their own.
Gentle Swirling Gently swirl the funnel. Avoid vigorous shaking, which can worsen the emulsion.
Add Brine Add a significant volume of saturated aqueous NaCl (brine). This increases the ionic strength and density of the aqueous phase, helping to force the separation.
Filtration Filter the entire mixture through a pad of Celite® or glass wool. This can physically disrupt the microscopic droplets causing the emulsion.
Add More Solvent Adding more of the organic solvent can sometimes help break the emulsion by changing the overall phase ratio.
Q5: How do I confirm the amine has been completely removed from my organic layer?

Visual confirmation (e.g., the CuSO₄ color change) is a good indicator, but analytical confirmation is superior. Use Thin Layer Chromatography (TLC) .

  • Procedure: On a single TLC plate, spot your crude starting mixture, a pure sample of the unreacted amine, and your washed organic layer. Elute with an appropriate solvent system. If the wash was successful, the lane corresponding to your organic layer should no longer show a spot that co-elutes with the pure amine standard.

Section 4: Chromatographic Purification Strategies

Q6: When should I use column chromatography instead of a simple extraction?

Column chromatography is necessary when:

  • Your desired product is also basic and cannot be separated by extraction.

  • Extremely high purity (>99%) is required.

  • The unreacted amine is present in a very small amount alongside other impurities that also need to be removed.

Q7: I'm seeing significant peak tailing on my silica gel column. Why is this happening and how can I fix it?

This is a classic problem. Standard silica gel is acidic (due to Si-OH groups on its surface) and strongly interacts with basic compounds like amines. This leads to irreversible adsorption and poor peak shape ("tailing" or "streaking").[10]

The Solution: Add a basic modifier to your mobile phase to compete with your compound for the acidic sites on the silica.

Mobile Phase ModifierTypical ConcentrationCommon Eluent SystemNotes
Triethylamine (Et₃N) 0.5 - 2% (v/v)Hexanes/EtOAc or DCM/MeOHMost common choice. Volatile and easily removed.[11]
Ammonia (NH₄OH) 1 - 2% (v/v)DCM/MeOH or Chloroform/MeOHOften used as a solution in Methanol. Very effective but less convenient than Et₃N.[11]
Pyridine 0.5 - 1% (v/v)Hexanes/EtOAcLess common, but effective. Has a strong odor.
Q8: Are there better column stationary phases for purifying basic compounds?

Yes. While modifying the mobile phase for silica gel works, using a specialized stationary phase is often more efficient and reproducible.

  • Amine-Functionalized Silica: These columns have aminopropyl groups bonded to the silica surface, creating a weakly basic environment.[12] This eliminates the acid-base interaction, resulting in excellent peak shapes for basic compounds without needing a mobile phase modifier.[10][13]

  • Reversed-Phase (C18) Chromatography: This is an excellent option, especially for polar compounds. By using a mobile phase buffered at a high pH (e.g., with ammonium hydroxide), the amine remains in its neutral, more hydrophobic form, allowing for good retention and separation.[10]

Logic for Selecting a Chromatography Method

node_s node_s start Need to use Chromatography? q1 Is the amine the major impurity? start->q1 q2 Does the product have basic groups? q1->q2 Yes a1 Use Silica Gel with Basic Modifier (e.g., 1% Et₃N) q1->a1 No (other impurities) a2 Consider Amine-Functionalized Silica for best results q2->a2 No a3 Use Reversed-Phase (C18) with high pH mobile phase q2->a3 Yes

Caption: Decision tree for chromatography method selection.

Section 5: Alternative & Complementary Methods

Q9: Can I use recrystallization to remove the amine?

Recrystallization is an excellent purification technique, but its success depends on the properties of both your product and the impurity.[14][15][16][17] This method is viable if:

  • Your desired product is a solid with good crystallinity.[18]

  • The unreacted amine is an oil or has significantly higher solubility in the chosen recrystallization solvent than your product.

  • The concentration of the amine impurity is relatively low (<10-15%).

  • General Protocol: Dissolve the crude solid product in the minimum amount of a suitable hot solvent.[19] Allow the solution to cool slowly and undisturbed. The desired product should crystallize out, leaving the more soluble amine impurity behind in the mother liquor.[14][17] The pure crystals can then be collected by filtration.[19]

Section 6: Summary & Method Selection Guide

Choosing the right procedure is critical for efficiency and yield. Use this matrix to guide your decision-making process.

MethodProduct Acid StabilitySpeedScalabilityTypical PurityBest For...
1M HCl Wash Required Very FastExcellentGood to ExcellentRemoving large amounts of amine from acid-stable products.
CuSO₄ Wash Not RequiredFastGoodGoodRemoving amines from acid-sensitive products.
Silica Gel + Modifier Not RequiredSlowGoodGood to ExcellentComplex mixtures or when extraction is insufficient.
Amine-Phase Column Not RequiredSlowModerateExcellentAchieving high purity of basic products without modifiers.
Recrystallization Not RequiredModerateExcellentPotentially >99.5%Purifying a solid product from a soluble amine impurity.

References

  • University of California, Los Angeles. Recrystallization. Available from: [Link]

  • Wikipedia. Acid–base extraction. Available from: [Link]

  • University of Wisconsin-Madison. Recrystallization. Available from: [Link]

  • Wikipedia. Recrystallization (chemistry). Available from: [Link]

  • Biotage. When should amine-bonded columns be used for purification?. Available from: [Link]

  • ResearchGate. How to Purify an organic compound via recrystallization or reprecipitation?. Available from: [Link]

  • University of Rochester. Workup: Amines. Available from: [Link]

  • University of Rochester, Department of Chemistry. Workup for Removing Amines. Available from: [Link]

  • Chemistry LibreTexts. 4.8: Acid-Base Extraction. Available from: [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]

  • LearnPick. An Overview of Purification of Crude Mixtures. Available from: [Link]

  • Organic Chemistry Data. Organic Reaction Workup Formulas for Specific Reagents. Available from: [Link]

  • Leah4sci. Acid-Base Extraction Tutorial. Available from: [Link]

  • Confluence - Engineering Ideas Clinic. What is an Acid and Base Extraction?. Available from: [Link]

  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?. Available from: [Link]

  • Reddit. Column Chromatography of Compound with Amine and Carboxylic Acid. Available from: [Link]

  • Royal Society of Chemistry. Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering. Available from: [Link]

  • Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Available from: [Link]

  • Org Prep Daily. Purifying amines on silica. Available from: [Link]

  • Chemistry LibreTexts. 3.2B: Purification of Product Mixtures. Available from: [Link]

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Technical Support Center: Enhancing the Stability of 2-(4-Methanesulfonylpiperazin-1-yl)ethan-1-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with final compounds derived from the 2-(4-Methanesulfonylpiperazin-1-yl)ethan-1-amine scaffold. This guide provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions (FAQs) to help you anticipate and resolve stability challenges during your experiments.

Section 1: Understanding the Core Moiety

The this compound structure is a versatile building block in medicinal chemistry. Its combination of a deactivated piperazine nitrogen (due to the electron-withdrawing methanesulfonyl group), a more nucleophilic piperazine nitrogen, and a primary ethylamine side chain offers a unique set of properties. However, this complexity also presents specific stability challenges. Understanding the potential points of failure is the first step toward designing robust compounds and reliable experimental protocols.

The key structural features influencing stability are:

  • The Sulfonamide Bond: Generally stable, but can be susceptible to hydrolysis under extreme pH and high temperatures.

  • Piperazine Nitrogens: The nitrogen adjacent to the sulfonyl group is less reactive. The other nitrogen, however, is a tertiary amine, making it a prime target for oxidation.

  • Primary Amine (ethan-1-amine): A highly reactive nucleophile, this group can be involved in numerous side reactions and incompatibilities.

Section 2: Frequently Asked Questions (FAQs) & Common Stability Challenges

This section addresses the most common issues encountered when working with derivatives of this scaffold.

Q1: I'm observing a new, more polar peak in my LC-MS analysis after leaving my compound in solution. What is the likely cause?

A1: The most probable cause is the oxidation of the tertiary piperazine nitrogen (N-1) to form an N-oxide. This is a very common degradation pathway for piperazine-containing compounds.[1] N-oxides are significantly more polar than the parent amine, causing them to elute earlier on reverse-phase HPLC.

  • Causality: Tertiary amines are susceptible to oxidation by atmospheric oxygen, residual peroxides in solvents (like THF or diethyl ether), or oxidizing reagents. The resulting N-oxide introduces a highly polar functional group.

  • Verification: The mass spectrum of the new peak should show an increase of 16 atomic mass units (amu) compared to the parent compound [M+16].

Q2: My compound's purity drops significantly after purification via chromatography on silica gel. Why is this happening?

A2: This issue often points to on-column degradation. There are two primary suspects:

  • Acid-Catalyzed Hydrolysis: The slightly acidic nature of standard silica gel can catalyze the hydrolysis of sensitive functional groups attached to your core amine, especially if you have esters or other labile groups. While the sulfonamide bond is robust, it is not entirely immune to cleavage under prolonged exposure to acidic conditions.[2][3]

  • Strong Adsorption: The basic nitrogens (especially the primary amine) can interact strongly with the acidic silanol groups on the silica surface. This can lead to peak tailing, poor recovery, and in some cases, degradation if the compound is left on the column for an extended period.

Q3: During a reaction workup involving a strong base (e.g., NaOH), I'm seeing multiple new spots on my TLC. What degradation pathway should I consider?

A3: Strong basic conditions, especially when heated, can promote several degradation pathways. While amide hydrolysis is more common, sulfonamide cleavage can occur under harsh basic conditions. More likely, the base may be promoting side reactions involving the primary amine or other functional groups in your molecule. If elevated temperatures are used, thermal degradation of the piperazine ring itself is also a possibility, which can lead to ring-opening or fragmentation.

Q4: How does pH affect the long-term stability of my final compound in aqueous solution?

A4: The stability of your compound is likely highly pH-dependent.

  • Acidic pH (pH < 4): Risk of hydrolysis of any labile groups (e.g., esters, amides) appended to the core structure. The protonation of the amines will generally protect them from oxidation.

  • Neutral pH (pH ~7): This is often the region of maximum stability against hydrolysis, but it can be a vulnerable range for oxidation if oxygen is present.

  • Basic pH (pH > 9): Risk of base-catalyzed hydrolysis. The deprotonated (free base) form of the amines is more susceptible to oxidation than the protonated salt form.

Section 3: Troubleshooting Guides and Experimental Protocols

This section provides actionable guidance and step-by-step protocols to diagnose and solve stability issues.

Troubleshooting Common Experimental Observations
Symptom / Observation Potential Root Cause Recommended Diagnostic & Corrective Actions
Appearance of an [M+16] peak in LC-MS Oxidation of the tertiary piperazine nitrogen to an N-oxide.Diagnostic: Confirm the mass. Action: Degas solvents. Store the compound under an inert atmosphere (N₂ or Ar). Consider adding a small amount of an antioxidant like BHT during storage or workup if compatible.
Low yield and multiple products after silica gel chromatography On-column degradation due to silica acidity or strong adsorption.Action: 1. Neutralize the silica gel by pre-treating it with a solvent containing a small amount of a volatile base (e.g., 0.5-1% triethylamine in the eluent). 2. Switch to a less acidic stationary phase like alumina (basic or neutral) or use reverse-phase chromatography.
Compound discolors (e.g., turns yellow/brown) upon storage Oxidative degradation or photolysis.Action: Store the solid compound in a desiccator in an amber vial under an inert atmosphere. Store solutions in a freezer, protected from light. Perform a quick photostability test by exposing a solution to UV light.
Inconsistent results in biological assays Degradation in the assay buffer or solvent (e.g., DMSO).Action: Prepare stock solutions fresh. Check the stability of the compound in the assay buffer over the time course of the experiment. Some compounds are unstable in DMSO; consider alternative solvents like DMA or NMP if stability is an issue.
Protocol 1: Forced Degradation Study

A forced degradation study is essential for identifying potential degradation pathways and developing a stability-indicating analytical method.[4][5] This protocol is a self-validating system; if your analytical method can separate all the peaks generated here, it is considered "stability-indicating."

Objective: To intentionally degrade the compound under various stress conditions to understand its liabilities.

Methodology:

  • Prepare Stock Solution: Prepare a ~1 mg/mL solution of your compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial. Include a control sample (1 mL stock + 1 mL diluent).

    • Acid Hydrolysis: 0.1 M HCl. Heat at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH. Heat at 60 °C for 24 hours.

    • Oxidation: 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal: Diluent only (e.g., 50:50 ACN:Water). Heat at 80 °C for 48 hours.

    • Photolytic: Expose the stock solution in a quartz cuvette or clear vial to a UV light source (e.g., 254 nm) for 24 hours.

  • Neutralization & Analysis: Before analysis, neutralize the acid and base samples. Dilute all samples to a suitable concentration (~50 µg/mL) and analyze by a high-resolution LC-MS method.

  • Evaluation: Compare the chromatograms of the stressed samples to the control. Identify and characterize the major degradation products. Aim for 5-20% degradation of the parent compound.[6]

Visualization of a Forced Degradation Workflow

G cluster_setup 1. Sample Preparation cluster_stress 2. Stress Conditions cluster_analysis 3. Analysis cluster_eval 4. Evaluation stock Compound Stock (~1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid base Base Hydrolysis (0.1M NaOH, 60°C) stock->base oxid Oxidation (3% H₂O₂, RT) stock->oxid therm Thermal (80°C) stock->therm photo Photolytic (UV light) stock->photo control Control (No Stress) stock->control neutralize Neutralize & Dilute acid->neutralize base->neutralize oxid->neutralize therm->neutralize photo->neutralize control->neutralize lcms LC-MS Analysis neutralize->lcms eval Identify Degradants Assess Mass Balance Validate Method lcms->eval

Caption: Workflow for a forced degradation study.

Section 4: Proactive Stabilization Strategies

Beyond troubleshooting, proactive measures during synthesis and handling can significantly enhance the stability of your final compounds.

Recommendations for Synthesis and Purification
  • Inert Atmosphere: For reactions involving sensitive reagents or for the final compound isolation, work under an inert atmosphere (nitrogen or argon) to minimize oxidative degradation.

  • Solvent Choice: Use freshly distilled or high-purity anhydrous solvents. Avoid solvents known to form peroxides (e.g., unstabilized THF, dioxane) or ensure they are properly quenched before use.

  • pH Control: During aqueous workups, use milder acids/bases (e.g., citric acid, sodium bicarbonate) instead of strong HCl or NaOH where possible. Ensure the final compound is not exposed to extreme pH for prolonged periods.

  • Purification: As mentioned, consider using neutralized silica or alternative stationary phases. Minimize the time the compound spends on the column.

Recommendations for Storage and Handling
  • Form of the Compound: Storing the compound as a salt (e.g., hydrochloride or tartrate salt) is highly recommended. The protonated amine groups are significantly less susceptible to oxidation. The salt form is often more crystalline and less hygroscopic, further enhancing stability.

  • Storage Conditions: The ideal storage condition for the solid final compound is in an amber, tightly sealed vial, under an inert atmosphere, at -20°C.

  • Solution Stability: Prepare solutions for assays and experiments fresh whenever possible. If solutions must be stored, flash-freeze aliquots in a suitable solvent and store them at -80°C. Avoid repeated freeze-thaw cycles.

Visualization of Potential Degradation Pathways

G cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis cluster_thermal Thermal Degradation Parent Parent Compound (R-NH-CH₂-CH₂-Pip-SO₂Me) N_Oxide N-Oxide Derivative ([M+16]) Parent->N_Oxide [O] e.g., H₂O₂, O₂ Sulfonamide_Cleavage Piperazine Ethanamine + Methanesulfonic Acid Parent->Sulfonamide_Cleavage H⁺/OH⁻, Δ (Harsh Conditions) Ring_Opened Ring-Opened Products (e.g., via SN2) Parent->Ring_Opened High Temp (Δ) e.g., >150°C

Caption: Major degradation pathways for the core scaffold.

By understanding these potential liabilities and implementing the recommended protocols and strategies, you can significantly improve the stability and reliability of your final compounds, ensuring the integrity and reproducibility of your research data.

References

  • Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. (n.d.). Google Scholar.
  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (n.d.). Spectroscopy Online. Retrieved from [Link]

  • Proposed degradation pathways of the drug under different hydrolytic conditions. (n.d.). Google Scholar.
  • Stability Indicating Forced Degradation Studies. (n.d.). Research Journal of Pharmacy and Technology. Retrieved from [Link]

  • Thummar, K. N., et al. (2012). Forced degradation behaviour of fluphenazine hydrochloride by lc and characterization of its oxidative degradation product by lc– ms/ms .
  • An In-depth Technical Guide to the Thermal Degradation Pathways of Piperazine Deriv
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
  • Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. (2021). PubMed Central. Retrieved from [Link]

  • Synthesis and evaluation of sulfonyl piperazine LpxH inhibitors. (2020). PubMed Central. Retrieved from [Link]

  • Freeman, S. A., et al. (2011). Thermal degradation of piperazine and its structural analogs.
  • Synthesis and evaluation of sulfonyl piperazine LpxH inhibitors. (2020).
  • Stabilizing Agents for Drug Nanocrystals: Effect on Bioavailability. (2018). MDPI. Retrieved from [Link]

  • Nielsen, P. T., et al. (2013). Piperazine Degradation in Pilot Plants.
  • Drug degradation pathways. (n.d.). Pharmacy 180. Retrieved from [Link]

  • Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. (2023). PubMed Central. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-(4-Methanesulfonylpiperazin-1-yl)ethan-1-amine Analogs as Dopamine Receptor Ligands

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unraveling the Therapeutic Potential of a Privileged Scaffold

The 2-(4-methanesulfonylpiperazin-1-yl)ethan-1-amine scaffold represents a core structural motif in a class of compounds with significant potential for modulating dopaminergic systems. The inherent features of the piperazine ring, such as its ability to be readily substituted at the N1 and N4 positions, make it a versatile platform in medicinal chemistry for the development of ligands targeting dopamine receptors, particularly the D2 and D3 subtypes.[1][2] These receptors are implicated in a range of neurological and psychiatric disorders, including schizophrenia, Parkinson's disease, and substance use disorders.[3][4][5]

While a comprehensive, dedicated structure-activity relationship (SAR) study on the this compound series is not extensively documented in publicly available literature, a wealth of information on closely related arylpiperazine derivatives provides a strong foundation for a predictive SAR analysis. This guide will, therefore, extrapolate from established principles and experimental data from analogous series to provide a comparative framework for designing and evaluating novel ligands based on this scaffold. We will deconstruct the molecule into three key components for analysis: the terminal amine, the ethyl linker, and the methanesulfonylpiperazine moiety. For each component, we will discuss the probable impact of structural modifications on dopamine receptor affinity and selectivity, supported by data from relevant studies.

I. The Core Scaffold: A Deconstruction for SAR Analysis

The this compound core can be dissected into three key regions where structural modifications can significantly influence its pharmacological profile. Our analysis will focus on the likely consequences of these modifications on binding affinity and selectivity for D2-like dopamine receptors.

SAR_Scaffold cluster_Scaffold This compound Scaffold scaffold Terminal_Amine Region 1: Terminal Amine Ethyl_Linker Region 2: Ethyl Linker Terminal_Amine->Ethyl_Linker Modifications here affect receptor interaction and selectivity Methanesulfonylpiperazine Region 3: Methanesulfonyl-piperazine Ethyl_Linker->Methanesulfonylpiperazine Linker length and rigidity are critical for optimal positioning Radioligand_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_quantification Quantification & Analysis prep_membranes Prepare cell membranes expressing D2 or D3 receptors incubate Incubate membranes, radioligand, and test compounds at varying concentrations prep_membranes->incubate prep_ligands Prepare solutions of radioligand ([3H]spiperone) and test compounds prep_ligands->incubate filter Separate bound from free radioligand by rapid filtration incubate->filter count Quantify bound radioactivity using liquid scintillation counting filter->count analyze Calculate Ki values using competitive binding analysis count->analyze

Sources

A Comparative Guide to the Validation of Analytical Methods for 2-(4-Methanesulfonylpiperazin-1-yl)ethan-1-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from synthesis to a market-ready pharmaceutical product is paved with rigorous analytical testing. A critical and non-negotiable step in this process is the validation of the analytical methods used to ensure the identity, purity, and strength of the active pharmaceutical ingredient (API) and its formulations. This guide provides an in-depth, objective comparison of analytical methodologies for the validation of methods for 2-(4-Methanesulfonylpiperazin-1-yl)ethan-1-amine and its derivatives. We will delve into the causality behind experimental choices, provide detailed protocols, and present supporting data to ensure scientific integrity and trustworthiness in your analytical workflows.

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1][2] This guide is structured to align with the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines, which provide a comprehensive framework for analytical method validation.[1][3][4][5][6]

The Analytical Challenge: Structural Considerations

This compound and its derivatives present a unique analytical challenge. The core structure, a piperazine ring with a methanesulfonyl group and an ethanamine side chain, lacks a significant chromophore. This makes direct analysis by UV-Vis spectrophotometry, a common and straightforward detection method in High-Performance Liquid Chromatography (HPLC), difficult, especially at low concentrations. Therefore, the choice of analytical instrumentation and methodology must be carefully considered to achieve the required sensitivity and specificity.

Comparative Analysis of Analytical Techniques

The most prevalent analytical techniques for the quantification and purity assessment of pharmaceutical compounds are chromatographic methods. The selection of a specific method is contingent on the analyte's properties, the sample matrix, and the intended purpose of the analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis due to its high resolution, accuracy, and precision.[7] For this compound derivatives, the primary consideration is the mode of detection.

1. HPLC with Ultraviolet (UV) Detection after Derivatization:

  • Principle and Rationale: Since the target molecule lacks a strong UV chromophore, a pre-column or post-column derivatization step can be employed to attach a UV-active moiety to the analyte.[8][9] Reagents like 4-chloro-7-nitrobenzofuran (NBD-Cl) can react with the primary or secondary amine functions of the piperazine derivative to form a stable, UV-active product.[8][9] This approach allows for the use of widely available HPLC-UV systems.

  • Performance Characteristics: This method can offer good sensitivity and is cost-effective. However, the derivatization step can introduce variability and may require optimization to ensure complete and reproducible reaction.

2. HPLC with Charged Aerosol Detection (CAD):

  • Principle and Rationale: CAD is a universal detection method that is not dependent on the optical properties of the analyte. The eluent from the HPLC column is nebulized, and the resulting aerosol particles are charged. The magnitude of the charge is proportional to the mass of the analyte. This makes CAD an excellent choice for non-chromophoric compounds like this compound derivatives.[10]

  • Performance Characteristics: CAD offers near-uniform response for non-volatile analytes, making it suitable for impurity profiling where reference standards for all impurities may not be available. It provides good sensitivity and a wide dynamic range.

3. Liquid Chromatography-Mass Spectrometry (LC-MS):

  • Principle and Rationale: LC-MS combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry.[11] The mass spectrometer can provide molecular weight information and structural details of the analyte and its impurities, making it a powerful tool for identification and quantification.

  • Performance Characteristics: LC-MS is highly sensitive and specific, capable of detecting and quantifying trace-level impurities. It is particularly useful for identifying unknown degradation products in stability studies. The cost of instrumentation and maintenance is higher compared to other detectors.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Principle and Rationale: GC-MS can be an alternative for the analysis of volatile or semi-volatile derivatives of the target compound. The inherent low volatility of this compound would necessitate a derivatization step to increase its volatility and thermal stability.

  • Performance Characteristics: GC-MS offers excellent separation efficiency and is highly sensitive. However, the need for derivatization adds a layer of complexity to the sample preparation process.

Visualization of the Method Validation Workflow

The following diagram illustrates the typical workflow for the validation of an analytical method, as per ICH guidelines.

ValidationWorkflow cluster_Plan Planning cluster_Execute Execution cluster_Evaluate Evaluation & Reporting ATP Define Analytical Target Profile (ATP) Protocol Develop Validation Protocol ATP->Protocol Defines scope Experiments Perform Validation Experiments Protocol->Experiments Guides execution Data Analyze Data & Compare with Acceptance Criteria Experiments->Data Report Generate Validation Report Data->Report

Caption: A streamlined workflow for analytical method validation.

Core Validation Parameters: A Step-by-Step Guide

The validation of an analytical method involves the assessment of several key parameters to ensure its suitability for the intended purpose.[12][13][14] The following protocols are designed to be self-validating systems, grounded in the principles of the ICH Q2(R2) guideline.[3][5][15]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[12]

Experimental Protocol:

  • Forced Degradation Studies: Subject the drug substance to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products.

  • Analysis of Stressed Samples: Analyze the stressed samples using the developed analytical method.

  • Peak Purity Analysis: If using HPLC with a Diode Array Detector (DAD), perform peak purity analysis to ensure the analyte peak is spectrally pure. For LC-MS, assess the mass spectrum across the peak to check for co-eluting species.

  • Resolution: The resolution between the analyte peak and the closest eluting peak should be determined. An acceptance criterion of R > 2 is generally considered adequate.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[4][12]

Experimental Protocol:

  • Preparation of Standards: Prepare a series of at least five concentrations of the analyte standard spanning the expected range (e.g., 80% to 120% of the target concentration for an assay).

  • Analysis: Analyze each concentration in triplicate.

  • Calibration Curve: Plot the average response versus the concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero. A visual inspection of the plot should confirm linearity.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.[12][15]

Experimental Protocol:

  • Spiked Placebo Analysis: Prepare a placebo mixture of the drug product and spike it with known amounts of the analyte at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Analysis: Analyze each concentration level in triplicate.

  • Calculation of Recovery: Calculate the percentage recovery of the analyte at each level.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.[2][16]

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six independent samples of the analyte at 100% of the target concentration.

    • Analyze the samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the relative standard deviation (RSD) of the results.

    • Acceptance Criteria: RSD ≤ 2.0%.

  • Intermediate Precision:

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the RSD for the combined data from both studies.

    • Acceptance Criteria: RSD ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[14][16]

Experimental Protocol:

  • Signal-to-Noise Ratio: Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.[16]

  • Precision at LOQ: Prepare and analyze six independent samples at the determined LOQ concentration.

  • Acceptance Criteria: The RSD for the precision at LOQ should be ≤ 10%.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[15][16]

Experimental Protocol:

  • Vary Method Parameters: Deliberately vary parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5°C), and flow rate (±10%).

  • Analysis: Analyze a sample under each of the modified conditions.

  • Assess Impact: Evaluate the effect of these changes on the system suitability parameters (e.g., resolution, tailing factor, theoretical plates) and the final results.

  • Acceptance Criteria: The system suitability criteria should be met under all varied conditions, and the results should not be significantly affected.

Relationship Between Key Validation Parameters

The following diagram illustrates the interconnectedness of the core validation parameters.

ValidationParameters Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity Range Range Linearity->Range Defines Range->Accuracy Range->Precision Accuracy->Precision LOQ LOQ Accuracy->LOQ Precision->LOQ LOD LOD LOQ->LOD

Caption: Interrelationship of analytical method validation parameters.

Comparative Performance Data (Illustrative)

The following tables provide an illustrative comparison of the expected performance of the different analytical techniques for the analysis of this compound derivatives. The data is hypothetical and based on the typical performance characteristics of these methods.

Table 1: Comparison of Linearity and Range

ParameterHPLC-UV (with Derivatization)HPLC-CADLC-MS
Typical Range (µg/mL) 0.1 - 1000.5 - 5000.001 - 10
Correlation Coefficient (r²) > 0.999> 0.998> 0.999

Table 2: Comparison of Sensitivity

ParameterHPLC-UV (with Derivatization)HPLC-CADLC-MS
LOD (µg/mL) ~ 0.03~ 0.15~ 0.0003
LOQ (µg/mL) ~ 0.1~ 0.5~ 0.001

Table 3: Comparison of Precision and Accuracy

ParameterHPLC-UV (with Derivatization)HPLC-CADLC-MS
Repeatability (%RSD) < 1.5%< 2.0%< 1.0%
Intermediate Precision (%RSD) < 2.0%< 2.5%< 1.5%
Accuracy (% Recovery) 98.5 - 101.5%98.0 - 102.0%99.0 - 101.0%

Conclusion

The validation of analytical methods for this compound derivatives requires a thoughtful approach that considers the specific chemical properties of the molecule. While direct UV detection is challenging, alternative strategies such as derivatization for HPLC-UV, or the use of universal detectors like CAD and highly specific detectors like MS, provide robust and reliable solutions.

This guide has provided a framework for comparing these methods and detailed protocols for executing a comprehensive validation study in alignment with global regulatory expectations.[17][18] The ultimate choice of method will depend on the specific requirements of the analysis, including the desired sensitivity, the nature of the sample matrix, and the available instrumentation. By following a systematic and scientifically sound validation process, researchers and drug developers can ensure the integrity and reliability of their analytical data, a cornerstone of pharmaceutical quality and patient safety.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • Quality Assistance. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link]

  • NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination. [Link]

  • ResearchGate. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • Auburn University. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. [Link]

  • ResearchGate. (2010). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. [Link]

  • PubMed. (2007). Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. [Link]

  • YouTube. (2022). How to do HPLC method validation. [Link]

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  • International Journal of Pharmaceutical Erudition. (2013). Validation of Analytical Methods for Pharmaceutical Analysis. [Link]

  • World Journal of Pharmaceutical and Medical Research. (2023). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. [Link]

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  • American Journal of Pharmacy & Health Research. (2021). RP-HPLC Method Development and Validation for the Quantitative Determination of Potential Impurities of Mirabegron. [Link]

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Navigating the ADME Labyrinth: A Comparative Guide to 2-(4-Methanesulfonylpiperazin-1-yl)ethan-1-amine-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of drug discovery, the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound are the gatekeepers to its clinical success. A promising lead candidate with exceptional target potency can falter if it cannot navigate the physiological labyrinth of the human body. This guide provides an in-depth analysis of the ADME properties of compounds containing the 2-(4-Methanesulfonylpiperazin-1-yl)ethan-1-amine scaffold, a moiety of increasing interest in medicinal chemistry. We will objectively compare its predicted and known performance with alternative scaffolds, supported by established experimental protocols, to empower researchers in making informed decisions for lead optimization.

The piperazine ring is a well-established scaffold in drug design, present in over 100 FDA-approved drugs.[1] Its derivatives are prized for their ability to impart favorable pharmacokinetic properties.[2][3] The inclusion of a methanesulfonyl group on the piperazine nitrogen, as seen in our scaffold of interest, can further modulate these properties, influencing solubility, metabolic stability, and target engagement. A notable example of a drug containing a methanesulfonyl-piperazine moiety is GDC-0941, a potent, orally bioavailable inhibitor of class I PI3 kinase.[4] This precedent suggests that our core scaffold holds promise for developing orally administered therapeutics.

This guide will dissect the key ADME parameters, providing both predictive insights and the experimental frameworks necessary to validate them. We will also explore bioisosteric replacements for the piperazine core, offering a comparative perspective for scaffold hopping and property modulation strategies.

I. Absorption: The Gateway to Systemic Circulation

A drug's journey begins with its absorption from the site of administration into the bloodstream. For orally administered drugs, this primarily involves traversing the intestinal epithelium. Key parameters influencing absorption include solubility and permeability.

Aqueous Solubility

Adequate aqueous solubility is a prerequisite for a drug to be absorbed. The this compound scaffold contains basic nitrogen atoms within the piperazine ring, which are expected to be protonated at physiological pH, thereby enhancing aqueous solubility. The methanesulfonyl group is polar and can also contribute favorably to solubility.

Comparative Analysis:

Scaffold/CompoundPredicted/Known SolubilityRationale
This compound Core Moderate to HighBasic nitrogens for salt formation; polar methanesulfonyl group.
Unsubstituted Piperazine Analog HighHighly basic nature of the free secondary amine.
N-Arylpiperazine Analog VariableLipophilicity of the aryl group can decrease solubility.
Morpholine Analog ModerateLess basic than piperazine, potentially lower solubility of the free base.

Experimental Protocol: Kinetic and Thermodynamic Solubility Assays

  • Kinetic Solubility: This high-throughput assay measures the solubility of a compound in a buffered solution after a short incubation time, mimicking the conditions in the gastrointestinal tract.

  • Thermodynamic Solubility: This assay determines the true equilibrium solubility of a compound and is considered the gold standard.

II. Distribution: Reaching the Target

Once in the bloodstream, a drug distributes to various tissues and organs. The extent of distribution is influenced by factors such as plasma protein binding and the ability to cross biological membranes.

Plasma Protein Binding (PPB)

The binding of a drug to plasma proteins, primarily albumin, renders it pharmacologically inactive and unable to cross membranes. Generally, a lower extent of PPB is desirable. The polarity of the methanesulfonylpiperazine moiety suggests that compounds containing this scaffold may exhibit moderate PPB.

Comparative Analysis:

Scaffold/CompoundPredicted PPBRationale
This compound Core Low to ModeratePolar nature may limit extensive binding to albumin's hydrophobic pockets.
Highly Lipophilic N-Arylpiperazine HighIncreased lipophilicity often correlates with higher plasma protein binding.

Experimental Protocol: Rapid Equilibrium Dialysis (RED) Assay

The RED assay is a common in vitro method to determine the unbound fraction of a drug in plasma.

III. Metabolism: The Body's Chemical Factory

Metabolism, primarily occurring in the liver, transforms drugs into more water-soluble compounds for excretion. This process is mediated by enzymes, most notably the cytochrome P450 (CYP) superfamily. Understanding a compound's metabolic stability and its potential to inhibit or induce CYP enzymes is critical to predict its half-life and potential for drug-drug interactions (DDIs).

Metabolic Stability

The piperazine ring can be susceptible to metabolism, particularly N-dealkylation. However, the presence of the electron-withdrawing methanesulfonyl group is anticipated to increase the metabolic stability of the piperazine ring by reducing the electron density on the adjacent nitrogen.

Comparative Analysis:

Scaffold/CompoundPredicted Metabolic StabilityRationale
This compound Core Moderate to HighElectron-withdrawing sulfonyl group can shield the piperazine from oxidative metabolism.
N-Alkylpiperazine Analog Low to ModerateThe N-alkyl group can be a primary site for CYP-mediated N-dealkylation.
Homopiperazine Mimics VariableCan offer improved metabolic stability, as seen in the optimization of Suvorexant.[5]

Experimental Protocol: Microsomal Stability Assay

This assay assesses the in vitro metabolic stability of a compound by incubating it with liver microsomes, which are rich in CYP enzymes.

Cytochrome P450 (CYP) Inhibition

Inhibition of CYP enzymes can lead to elevated plasma concentrations of co-administered drugs, potentially causing toxicity. It is crucial to assess the inhibitory potential of new chemical entities against major CYP isoforms.

Experimental Protocol: CYP Inhibition Assay (IC50 Determination)

This assay determines the concentration of a compound that causes 50% inhibition of the activity of specific CYP isoforms.

IV. Excretion: The Final Exit

The final step in a drug's journey is its elimination from the body, primarily through the kidneys (renal excretion) or in the feces (biliary excretion).

Permeability and Efflux

The ability of a compound to permeate across the intestinal cell monolayer is a key determinant of its oral absorption. The Caco-2 cell permeability assay is the industry-standard in vitro model for this assessment. It can also identify if a compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which can pump drugs back into the intestinal lumen, reducing absorption. The polar nature of the this compound scaffold suggests that passive permeability might be moderate, and its potential interaction with efflux transporters should be evaluated.

Comparative Analysis:

Scaffold/CompoundPredicted Permeability (Papp)Predicted Efflux Ratio
This compound Core ModerateLow to Moderate
Lipophilic N-Arylpiperazine HighPotentially higher due to increased lipophilicity.
Small, Polar Amines LowMay rely on active transport mechanisms.

Experimental Protocol: Caco-2 Permeability Assay

This bidirectional assay measures the transport of a compound across a monolayer of Caco-2 cells, providing both apparent permeability (Papp) values and an efflux ratio.

V. In Vivo Pharmacokinetics: The Whole Picture

While in vitro assays provide crucial early insights, in vivo pharmacokinetic (PK) studies in animal models are essential to understand the complete ADME profile of a compound in a living system. These studies provide key parameters such as bioavailability, clearance, volume of distribution, and half-life.

Experimental Protocol: Rodent Pharmacokinetic Study

Rodent PK studies are a standard component of preclinical drug development.

VI. Bioisosteric Replacements: Fine-Tuning ADME Properties

When the ADME properties of a lead compound are suboptimal, medicinal chemists often turn to bioisosteric replacement strategies. Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties. For the piperazine core, several bioisosteres can be considered to modulate properties like basicity, lipophilicity, and metabolic stability.

Comparative Table of Piperazine Bioisosteres:

BioisosterePotential ADME AdvantagesPotential Disadvantages
Homopiperazine Can improve metabolic stability and reduce P-gp efflux.[5]May increase lipophilicity.
Constrained Diamines (e.g., spirodiamines) Can improve metabolic stability and introduce novel vectors for target interaction.Synthetic complexity may increase.
Aminopiperidines Offers different basicity and vector orientations.May alter target binding.
Diazabicycloalkanes Rigidified structures can improve selectivity and metabolic stability.Can significantly alter physicochemical properties.

Conclusion

The this compound scaffold presents a promising starting point for the design of orally bioavailable drugs. Its inherent properties suggest a favorable balance of aqueous solubility and metabolic stability. However, a comprehensive assessment of its ADME profile through the systematic application of the in vitro and in vivo assays outlined in this guide is paramount. By understanding the interplay of these properties and exploring judicious bioisosteric modifications, researchers can effectively navigate the ADME labyrinth and advance drug candidates with a higher probability of clinical success.

References

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. PMC - NIH. Available at: [Link]

  • Discovery and optimization of piperazine-1-thiourea-based human phosphoglycerate dehydrogenase inhibitors. PubMed. Available at: [Link]

  • first application of multi-in silico approach methodology for comprehensive prediction of ADME profile (absorption, distribution, metabolism and excretion) important for clinical toxicology and forensic purposes. PubMed. Available at: [Link]

  • An Evolving Role of Piperazine Moieties in Drug Design and Discovery. ResearchGate. Available at: [Link]

  • In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations. MDPI. Available at: [Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. Available at: [Link]

  • Basic Bioisosteres. Cambridge MedChem Consulting. Available at: [Link]

  • Predicted ADME properties for compounds 1-15. ResearchGate. Available at: [Link]

  • Pharmacokinetic and pharmacodynamic profile of oral and intravenous meta-chlorophenylpiperazine in healthy volunteers. PubMed. Available at: [Link]

  • Comparison of three different in vitro models for the evaluation of the hepatotoxicity of piperazine designer drugs. ResearchGate. Available at: [Link]

  • Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies. PubMed. Available at: [Link]

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  • Pharmacokinetics parameters of metabolite (M3). ResearchGate. Available at: [Link]

  • Lipophilic Studies and In Silico ADME Profiling of Biologically Active 2-Aminothiazol-4(5H)-one Derivatives. MDPI. Available at: [Link]

  • Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. MDPI. Available at: [Link]

  • In-silico ADME Evaluation and Molecular Docking of a Novel Compound' 2-(4-Allylpiperazin-1-Yl). Impactfactor. Available at: [Link]

  • The evaluation of pharmacokinetic parameters of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide and its metabolites in rat plasma. Research Results in Pharmacology. Available at: [Link]

  • 6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. PubMed. Available at: [Link]

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A Head-to-Head Comparison of Synthetic Efficiency: 2-(4-Methanesulfonylpiperazin-1-yl)ethan-1-amine and Key Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic selection of building blocks is paramount to the rapid and efficient development of novel therapeutics. The 2-(piperazin-1-yl)ethan-1-amine scaffold is a privileged motif, frequently incorporated into molecules targeting a diverse array of biological targets, including G-protein coupled receptors, ion channels, and enzymes. The introduction of a methanesulfonyl group onto the piperazine nitrogen at the 4-position can significantly modulate the physicochemical properties of the final compound, influencing its solubility, metabolic stability, and target engagement. This guide provides a detailed, head-to-head comparison of the synthetic efficiency for producing 2-(4-Methanesulfonylpiperazin-1-yl)ethan-1-amine and its key structural alternatives, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the Mesylpiperazine Ethanolamine Scaffold

The methanesulfonylpiperazine moiety is a versatile functional group in medicinal chemistry. The electron-withdrawing nature of the methanesulfonyl group reduces the basicity of the distal piperazine nitrogen, which can be advantageous for fine-tuning pharmacokinetic profiles and minimizing off-target effects. The primary amine of the ethanolamine sidechain provides a convenient handle for further derivatization, allowing for the exploration of structure-activity relationships (SAR).

This guide will dissect the synthetic routes to the parent compound, This compound (Target Compound 1) , and compare them against two logical alternatives: N-(2-(4-methanesulfonylpiperazin-1-yl)ethyl)acetamide (Alternative 1) , which offers a protected amine, and 1-methanesulfonyl-4-(2-methoxyethyl)piperazine (Alternative 2) , where the amine is replaced by a methoxy group. The comparison will focus on key metrics of synthetic efficiency, including overall yield, step count, atom economy, and practical considerations such as reagent availability and purification strategies.

Synthetic Strategy Overview

The primary disconnection for all three target molecules involves the formation of the C-N bond between the piperazine ring and the ethanolamine-derived sidechain. Two principal strategies will be evaluated:

  • Reductive Amination: A robust and widely utilized method for C-N bond formation, typically involving the reaction of an amine with a carbonyl compound to form an imine or enamine intermediate, which is then reduced in situ.[1][2][3]

  • Nucleophilic Substitution (N-Alkylation): A classic approach involving the reaction of a nucleophilic amine with an electrophilic alkyl halide or sulfonate.[4][5]

Synthesis of this compound (Target Compound 1)

The most direct and efficient synthesis of the target compound is envisioned as a two-step process starting from commercially available 1-Boc-piperazine.

Experimental Protocol

Step 1: Synthesis of tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate

A solution of 1-Boc-piperazine (1.0 eq) and 2-aminoacetaldehyde dimethyl acetal (1.2 eq) in a suitable solvent such as dichloromethane or dichloroethane is stirred at room temperature. A mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), is added portion-wise.[1] The reaction is monitored by TLC or LC-MS. Upon completion, the reaction is quenched with aqueous sodium bicarbonate solution, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure to afford the crude product, which can be purified by column chromatography.

Step 2: Mesylation and Boc-deprotection

The purified product from Step 1 is dissolved in a suitable solvent like dichloromethane. Triethylamine (1.5 eq) is added, and the solution is cooled to 0 °C. Methanesulfonyl chloride (1.2 eq) is added dropwise, and the reaction is allowed to warm to room temperature. After completion, the reaction is worked up as described above. The resulting Boc-protected mesylated intermediate is then treated with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in dioxane, to remove the Boc protecting group, yielding the final product as a salt.

Causality Behind Experimental Choices
  • Reductive Amination: This method is chosen for its high selectivity and functional group tolerance.[6] Sodium triacetoxyborohydride is the preferred reducing agent as it is mild and does not reduce the starting aldehyde.[1]

  • Boc Protection: The use of a Boc protecting group on the piperazine nitrogen allows for selective functionalization of the other nitrogen atom. It is easily removed under acidic conditions.

Visualizing the Workflow

Synthesis of Target Compound 1 1-Boc-piperazine 1-Boc-piperazine Intermediate_1 tert-butyl 4-(2-aminoethyl)piperazine- 1-carboxylate 1-Boc-piperazine->Intermediate_1 2-aminoacetaldehyde dimethyl acetal, NaBH(OAc)3 Intermediate_2 Boc-protected mesylated intermediate Intermediate_1->Intermediate_2 MsCl, Et3N Target_Compound_1 2-(4-Methanesulfonylpiperazin- 1-yl)ethan-1-amine Intermediate_2->Target_Compound_1 TFA or HCl

Caption: Synthetic workflow for Target Compound 1 via reductive amination.

Synthesis of N-(2-(4-methanesulfonylpiperazin-1-yl)ethyl)acetamide (Alternative 1)

This alternative can be synthesized from the same intermediate as Target Compound 1, with an additional acetylation step.

Experimental Protocol

Steps 1 & 2: Follow the same procedure as for Target Compound 1 to obtain the Boc-protected mesylated intermediate.

Step 3: Acetylation

The intermediate from Step 2 is dissolved in dichloromethane, and triethylamine (1.5 eq) is added, followed by acetyl chloride (1.2 eq) at 0 °C. The reaction is stirred until completion and then worked up.

Step 4: Boc-deprotection

The acetylated intermediate is deprotected using TFA or HCl as described previously to yield Alternative 1.

Visualizing the Workflow

Synthesis of Alternative 1 1-Boc-piperazine 1-Boc-piperazine Intermediate_1 tert-butyl 4-(2-aminoethyl)piperazine- 1-carboxylate 1-Boc-piperazine->Intermediate_1 2-aminoacetaldehyde dimethyl acetal, NaBH(OAc)3 Intermediate_2 Boc-protected mesylated intermediate Intermediate_1->Intermediate_2 MsCl, Et3N Intermediate_3 Acetylated Intermediate Intermediate_2->Intermediate_3 Acetyl Chloride, Et3N Alternative_1 N-(2-(4-methanesulfonylpiperazin- 1-yl)ethyl)acetamide Intermediate_3->Alternative_1 TFA or HCl

Caption: Synthetic workflow for Alternative 1.

Synthesis of 1-methanesulfonyl-4-(2-methoxyethyl)piperazine (Alternative 2)

This alternative is best synthesized via N-alkylation of 1-mesylpiperazine.

Experimental Protocol

Step 1: Synthesis of 1-methanesulfonylpiperazine

Piperazine (1.0 eq) is dissolved in a suitable solvent such as dichloromethane. The solution is cooled to 0 °C, and a solution of methanesulfonyl chloride (1.05 eq) in dichloromethane is added dropwise. The reaction mixture is stirred for several hours, and the resulting solid (piperazine hydrochloride) is filtered off. The filtrate is concentrated to give 1-methanesulfonylpiperazine.

Step 2: N-Alkylation

1-Methanesulfonylpiperazine (1.0 eq) is dissolved in a polar aprotic solvent like DMF or acetonitrile. A base such as potassium carbonate (1.5 eq) is added, followed by 1-bromo-2-methoxyethane (1.2 eq).[5] The reaction mixture is heated to promote the reaction. After completion, the reaction is cooled, diluted with water, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography.

Causality Behind Experimental Choices
  • N-Alkylation: This is a straightforward and high-yielding method for forming the C-N bond in this case, as the starting materials are readily available and the reaction conditions are well-established.

  • Monosulfonylation of Piperazine: Careful control of stoichiometry is required to favor the formation of the mono-mesylated product.

Visualizing the Workflow

Synthesis of Alternative 2 Piperazine Piperazine Intermediate_1 1-Methanesulfonylpiperazine Piperazine->Intermediate_1 MsCl Alternative_2 1-methanesulfonyl-4- (2-methoxyethyl)piperazine Intermediate_1->Alternative_2 1-bromo-2-methoxyethane, K2CO3

Caption: Synthetic workflow for Alternative 2 via N-alkylation.

Head-to-Head Comparison of Synthesis Efficiency

MetricTarget Compound 1Alternative 1Alternative 2
Number of Steps 242
Overall Yield (Estimated) Good (60-70%)Moderate (40-50%)Good to Excellent (70-85%)
Atom Economy ModerateLowGood
Reagent Availability Readily AvailableReadily AvailableReadily Available
Purification Standard ChromatographyMultiple Chromatographic StepsStandard Chromatography
Scalability Readily ScalableLess Scalable due to more stepsReadily Scalable

Discussion and Conclusion

From a purely synthetic efficiency standpoint, the synthesis of Alternative 2, 1-methanesulfonyl-4-(2-methoxyethyl)piperazine, is the most efficient . The two-step N-alkylation route is high-yielding, utilizes readily available starting materials, and is easily scalable.

The synthesis of the primary target, This compound (Target Compound 1) , is also efficient, with a robust two-step reductive amination strategy. While the overall yield may be slightly lower than for Alternative 2, it provides direct access to the valuable primary amine handle for further diversification.

The synthesis of Alternative 1, N-(2-(4-methanesulfonylpiperazin-1-yl)ethyl)acetamide , is the least efficient of the three. The additional protection and deprotection steps add to the step count, reduce the overall yield, and increase the purification burden. However, in some contexts, the direct synthesis of the acetamide may be desirable if this is the final target molecule.

Ultimately, the choice of synthetic route will depend on the specific goals of the research program. For rapid access to a diverse library of analogs, the synthesis of Target Compound 1 provides an excellent starting point. If the primary amine is not required, the synthesis of Alternative 2 offers a more efficient and higher-yielding route to a closely related analog.

References

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  • PubMed. Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells.
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A Technical Guide to Biological Target Validation for Molecules Incorporating 2-(4-Methanesulfonylpiperazin-1-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the biological target validation of molecules incorporating the 2-(4-Methanesulfonylpiperazin-1-yl)ethan-1-amine scaffold. With a focus on scientific integrity and actionable insights, this document delves into the primary biological targets of this chemical moiety, offers a comparative analysis of lead compounds against relevant alternatives, and provides detailed experimental protocols for robust target validation.

Introduction: The Emergence of the this compound Scaffold in Kinase Inhibition

The this compound moiety has emerged as a significant pharmacophore in modern medicinal chemistry, particularly in the design of kinase inhibitors. Its structural features often contribute to favorable pharmacokinetic properties and potent interactions with the ATP-binding pocket of various kinases. Notably, this scaffold is a key component of several investigational drugs targeting the Phosphoinositide 3-kinase (PI3K) pathway, a critical signaling node frequently dysregulated in cancer. This guide will focus on the validation of PI3K as a primary target for molecules containing this moiety, using pictilisib (GDC-0941) and CYH33 as primary examples, and compare their performance with alternative therapeutic strategies targeting the PI3K/AKT/mTOR axis.

The PI3K/AKT/mTOR Signaling Pathway: A Primary Target

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that governs a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.

PI3K_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GPCR G-Protein Coupled Receptor (GPCR) GPCR->PI3K RAS RAS RAS->PI3K PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation AKT AKT PIP3->AKT PDK1 PDK1 PIP3->PDK1 mTORC1 mTORC1 AKT->mTORC1 Downstream Cell Growth, Proliferation, Survival, Metabolism AKT->Downstream mTORC1->Downstream mTORC2 mTORC2 mTORC2->AKT PDK1->AKT

Caption: The PI3K/AKT/mTOR signaling cascade.

Comparative Analysis of Lead Compounds and Alternatives

A critical aspect of target validation is understanding the potency and selectivity of a compound in relation to established and alternative therapies. Molecules incorporating the this compound scaffold have been developed as both pan-PI3K and isoform-selective inhibitors.

Table 1: Comparative In Vitro Potency of PI3K/AKT/mTOR Pathway Inhibitors

CompoundPrimary Target(s)PI3Kα (IC50, nM)PI3Kβ (IC50, nM)PI3Kδ (IC50, nM)PI3Kγ (IC50, nM)AKT (IC50, nM)mTOR (IC50, nM)Reference(s)
Pictilisib (GDC-0941) Pan-Class I PI3K333375->1000[1][2][3]
CYH33 PI3Kα5.959878.7225--[4]
Buparlisib (BKM120) Pan-Class I PI3K52166116262--[5]
Alpelisib (BYL719) PI3Kα4.61156290250--[6][7]
Ipatasertib (GDC-0068) Pan-AKT----5 (AKT1), 18 (AKT2), 8 (AKT3)-[8][9]
Everolimus (RAD001) mTORC1-----~2[10][11]

Note: IC50 values can vary depending on the assay conditions. Data presented here are for comparative purposes.

This comparative data highlights the different selectivity profiles of these inhibitors. While pictilisib broadly targets all Class I PI3K isoforms, CYH33 and alpelisib demonstrate significant selectivity for the p110α isoform.[4][6][7] This isoform specificity can be crucial in mitigating off-target effects and improving the therapeutic index.[6] In contrast, ipatasertib and everolimus offer alternative strategies by targeting downstream nodes of the pathway.[8][11]

Experimental Protocols for Target Validation

Robust target validation relies on a multi-pronged experimental approach, progressing from biochemical assays to cellular and in vivo models. The following protocols provide a detailed methodology for key experiments.

In Vitro Kinase Activity Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the purified target kinase.

Kinase_Assay_Workflow Start Start Prepare Prepare Assay Plate: - Kinase - Substrate - Buffer Start->Prepare Add_Inhibitor Add Test Compound (e.g., GDC-0941) or Vehicle (DMSO) Prepare->Add_Inhibitor Initiate_Reaction Initiate Reaction: Add ATP/[γ-32P]ATP Add_Inhibitor->Initiate_Reaction Incubate Incubate at RT Initiate_Reaction->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Detect Detect Phosphorylation (e.g., Scintillation Counting) Stop_Reaction->Detect Analyze Analyze Data: Calculate IC50 Detect->Analyze

Caption: Workflow for an in vitro kinase assay.

Step-by-Step Protocol:

  • Prepare Reagents:

    • Kinase Buffer: 20 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT.

    • Substrate: e.g., phosphatidylinositol (PI) for PI3K assays.

    • ATP Solution: A mixture of cold ATP and radiolabeled [γ-³²P]ATP.

    • Test Compound: Serially diluted in DMSO.

  • Assay Setup:

    • In a 96-well plate, add 25 µL of kinase buffer containing the purified PI3K enzyme and substrate.

    • Add 1 µL of the test compound at various concentrations or DMSO as a vehicle control.

    • Pre-incubate for 10 minutes at room temperature.

  • Initiate Reaction:

    • Add 25 µL of the ATP solution to each well to start the kinase reaction.

    • Incubate for 30-60 minutes at room temperature.

  • Stop Reaction and Detection:

    • Stop the reaction by adding 50 µL of 150 mM phosphoric acid.

    • Transfer the reaction mixture to a filter plate (e.g., phosphocellulose) and wash to remove unincorporated [γ-³²P]ATP.

    • Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value using a sigmoidal dose-response curve fit.[1]

Western Blot Analysis of PI3K Pathway Activation

This technique assesses the phosphorylation status of key downstream effectors of the PI3K pathway in a cellular context, providing evidence of target engagement and pathway modulation.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Culture cancer cell lines (e.g., MCF-7, PC-3) in appropriate media.

    • Treat cells with varying concentrations of the test compound or vehicle for a specified time (e.g., 2-24 hours).

  • Protein Extraction:

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-AKT (Ser473), total AKT, phospho-S6 ribosomal protein, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities to determine the relative levels of phosphorylated proteins compared to total protein and the loading control.[4][12]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct target engagement in a cellular environment by measuring the thermal stabilization of a target protein upon ligand binding.[2][13][14][15]

CETSA_Workflow Start Start Cell_Treatment Treat Cells with Compound or Vehicle Start->Cell_Treatment Heating Heat Cells at Varying Temperatures Cell_Treatment->Heating Lysis Cell Lysis Heating->Lysis Centrifugation Centrifugation to Pellet Aggregated Proteins Lysis->Centrifugation Collect_Supernatant Collect Supernatant (Soluble Proteins) Centrifugation->Collect_Supernatant Analysis Analyze Soluble Protein (e.g., Western Blot) Collect_Supernatant->Analysis Plot_Curve Plot Melting Curve Analysis->Plot_Curve

Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).

Step-by-Step Protocol:

  • Cell Treatment:

    • Culture cells to near confluency.

    • Treat cells with the test compound at a fixed concentration or vehicle for 1 hour.

  • Thermal Challenge:

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C.

  • Protein Extraction:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Analysis:

    • Collect the supernatant containing the soluble proteins.

    • Analyze the amount of the target protein (e.g., PI3Kα) in the soluble fraction by Western blot.

  • Data Interpretation:

    • Plot the amount of soluble target protein as a function of temperature.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, direct engagement.[2][13][14][15]

Conclusion

The validation of biological targets for molecules incorporating the this compound scaffold requires a systematic and rigorous approach. As demonstrated, this moiety is a key feature of potent PI3K inhibitors. By employing a combination of in vitro biochemical assays, cellular pathway analysis, and target engagement studies like CETSA, researchers can confidently establish the mechanism of action and selectivity profile of their compounds. The comparative data and detailed protocols provided in this guide serve as a valuable resource for scientists in the field of drug discovery, enabling them to make informed decisions and advance the development of novel therapeutics.

References

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  • Fritsch, C., et al. (2014). Characterization of the novel PI3Kα-selective inhibitor NVP-BYL719 and its development for the treatment of PI3K-dependent cancers. Molecular cancer therapeutics, 13(5), 1149-1161.
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  • Grommes, C., et al. (2023). Preclinical and clinical evaluation of Buparlisib (BKM120) in recurrent/refractory Central Nervous System Lymphoma. Leukemia & Lymphoma, 64(8), 1546-1550.
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  • Folkes, A. J., et al. (2008). The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. Journal of medicinal chemistry, 51(18), 5522-5532.

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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Drugs Derived from 2-(4-Methanesulfonylpiperazin-1-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of Kinase Inhibitor Selectivity

The 2-(4-methanesulfonylpiperazin-1-yl)ethan-1-amine scaffold is a privileged structure in modern medicinal chemistry, frequently incorporated into potent kinase inhibitors due to its favorable physicochemical properties and ability to form key interactions within the ATP-binding pocket. Drugs such as the PI3K inhibitors GDC-0941 and CYH33 feature a closely related methanesulfonylpiperazine moiety, highlighting its importance.[1][2] However, the very nature of their target class—the protein kinases—presents a formidable challenge. The human kinome consists of over 500 members, many of which share a high degree of structural conservation in the ATP-binding site. This conservation is the root cause of cross-reactivity.

This guide provides a comparative analysis of state-of-the-art methodologies for profiling the cross-reactivity of kinase inhibitors built upon this scaffold. As drug development professionals, our goal is not merely to identify off-targets but to understand them. Unintended kinase interactions can be a source of significant toxicity and adverse drug reactions (ADRs).[3][4][5] Conversely, a well-characterized polypharmacological profile can be leveraged for enhanced therapeutic efficacy.[6][7][8] Therefore, a robust, multi-tiered profiling strategy is not just a regulatory requirement but a cornerstone of rational drug design and candidate selection.

The Rationale: Why Comprehensive Profiling is Non-Negotiable

The central challenge in developing selective kinase inhibitors is overcoming the inherent similarity across the kinome. An inhibitor designed to fit perfectly into the ATP pocket of its primary target may inadvertently bind to dozens of other kinases. This promiscuity necessitates a deep and early understanding of a compound's interaction landscape.[6][9] Early-stage profiling allows for the mitigation of potential safety liabilities and enables selectivity-focused structure-activity relationship (SAR) studies to design better, safer drug candidates.[4][10]

cluster_inhibitor Kinase Inhibitor cluster_kinases Kinome Targets cluster_pocket Inhibitor Drug Scaffold: 2-(4-Methanesulfonyl- piperazin-1-yl)ethan-1-amine OnTarget Intended Target (e.g., PI3Kα) Inhibitor->OnTarget Therapeutic Effect OffTarget Unintended Off-Target (e.g., Kinase X) Inhibitor->OffTarget Potential Side Effects or Polypharmacology Pocket1 ATP Binding Pocket OnTarget->Pocket1 Pocket2 ATP Binding Pocket OffTarget->Pocket2 Pocket1->Pocket2 High Similarity

Caption: The challenge of kinase inhibitor selectivity.

A Comparative Guide to Profiling Methodologies

An effective cross-reactivity profiling strategy integrates data from multiple orthogonal assays, spanning from high-throughput biochemical screens to nuanced cell-based target engagement studies. No single method provides a complete picture; their strengths and weaknesses are complementary.

Biochemical Assays: The Broad Survey

Biochemical assays measure the direct interaction between a compound and a purified kinase enzyme. They are the workhorse of early-stage profiling, offering a broad, rapid, and quantifiable assessment of kinome-wide interactions.

The KINOMEscan® platform is an industry-standard, high-throughput method that utilizes a site-directed competition binding assay.[11][12] It provides a direct measure of binding affinity (dissociation constant, Kd) rather than enzymatic inhibition.

  • Principle of the Assay: The assay involves a test compound, a DNA-tagged kinase, and an immobilized, broadly active kinase inhibitor. The test compound competes with the immobilized ligand for binding to the kinase. The amount of kinase captured on the solid support is quantified via qPCR of the DNA tag. A strong "hit" occurs when the test compound prevents the kinase from binding to the immobilized ligand.[13]

  • Data Output & Interpretation: Results are typically reported as "% Control" at a given concentration, where a lower percentage indicates stronger binding. Follow-up dose-response experiments yield precise Kd values, allowing for potent off-targets to be ranked. The data is often visualized on a "TREEspot" diagram, which maps hits onto a phylogenetic tree of the human kinome.[11]

  • Compound Preparation: Solubilize the test compound (e.g., "Compound-M") in 100% DMSO to create a stock solution.

  • Assay Plate Preparation: Prepare serial dilutions of Compound-M.

  • Binding Reaction: In each well, combine the DNA-tagged kinase, the immobilized ligand beads, and the diluted Compound-M. Incubate to allow the binding reaction to reach equilibrium.

  • Washing: Wash the beads to remove any unbound kinase.

  • Elution & Quantification: Elute the bound kinase from the beads and quantify the amount of associated DNA tag using qPCR.

  • Data Analysis: Calculate the amount of kinase bound relative to a DMSO vehicle control. For dose-response curves, fit the data to determine the Kd.

Caption: KINOMEscan® competition binding assay workflow.

Cell-Based Assays: Confirming Target Engagement

While biochemical assays are excellent for identifying potential interactions, they do not account for the complexities of a cellular environment, such as membrane permeability, intracellular ATP concentrations, and off-target binding.[14] Cell-based assays are therefore critical for validating that a compound engages its intended (and unintended) targets in situ.

CETSA® is a powerful biophysical method that directly measures drug-protein interactions in living cells or tissues.[15] The principle is that ligand binding stabilizes a target protein against thermal denaturation.[16]

  • Principle of the Assay: Cells are treated with the test compound and then heated across a range of temperatures. Unbound proteins denature and aggregate at lower temperatures, while ligand-bound proteins remain soluble at higher temperatures. The amount of soluble protein remaining at each temperature is quantified, typically by Western blot or mass spectrometry.[14][16] A positive thermal shift (an increase in the apparent melting temperature, Tagg) is direct evidence of target engagement.[17]

  • Data Output & Interpretation: The primary output is a "melting curve" plotting soluble protein fraction versus temperature. A rightward shift in this curve in the presence of the drug indicates stabilization and binding. Isothermal dose-response experiments, performed at a fixed temperature, can be used to determine the compound concentration required for target engagement.[17]

  • Cell Treatment: Culture cells to confluency. Treat with various concentrations of Compound-M or vehicle (DMSO) for a defined period.

  • Heating: Harvest and resuspend cells. Aliquot the cell suspension and heat each aliquot to a different temperature for a short duration (e.g., 3 minutes), followed by cooling.

  • Lysis: Lyse the cells to release intracellular contents.

  • Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Quantification: Collect the supernatant containing the soluble protein fraction. Analyze the abundance of the target kinase and a loading control (e.g., GAPDH) via SDS-PAGE and Western blotting.

  • Data Analysis: Densitometrically quantify the Western blot bands. Plot the normalized soluble fraction against temperature to generate melting curves and determine the thermal shift (ΔTagg).

A 1. Treat Cells (Compound vs. Vehicle) B 2. Heat Aliquots (Temperature Gradient) A->B C 3. Cell Lysis B->C D 4. Centrifugation (Separate Soluble/Aggregated) C->D E 5. Western Blot (Analyze Soluble Fraction) D->E F 6. Data Analysis (Generate Melting Curves) E->F

Caption: Cellular Thermal Shift Assay (CETSA®) workflow.

KiNativ™ is a powerful chemoproteomic platform that profiles kinase inhibitor engagement directly in native biological systems (cell lysates or tissues).[18] It provides a functional measure of active site occupancy.

  • Principle of the Assay: The method uses biotinylated, irreversible ATP/ADP probes that covalently label a conserved lysine in the active site of ATP-binding proteins, including kinases. In a competition experiment, cell lysates are first incubated with a test inhibitor. The inhibitor binding to its target kinases will block the active site, preventing subsequent labeling by the ATP/ADP probe. After proteolysis, the biotin-labeled peptides are enriched and identified and quantified by mass spectrometry.[19][20]

  • Data Output & Interpretation: The output is a quantitative measure of the abundance of active-site peptides for hundreds of kinases. A decrease in the signal for a specific kinase in the drug-treated sample compared to the control indicates that the drug is occupying the active site and preventing probe binding. This allows for the determination of inhibitor potency and selectivity in a complex, endogenous environment.[18][19]

Synthesizing the Data: A Tiered Approach to Profiling

For a drug development program, these methodologies should be deployed in a logical, tiered fashion to build a comprehensive understanding of a compound's selectivity profile efficiently.

  • Tier 1 (Early Stage: Hit-to-Lead): The goal is early hazard identification.[5] A broad biochemical screen (e.g., KINOMEscan® scanEDGE panel at a single, high concentration like 1 or 10 µM) is ideal. This quickly flags potent off-targets and helps prioritize chemical series with cleaner initial profiles.[3][11]

  • Tier 2 (Mid-Stage: Lead Optimization): The focus shifts to quantitative SAR and de-risking.[10] For hits identified in Tier 1, determine full Kd or IC50 values. Begin introducing cell-based assays like CETSA® for the primary target and a small number of the most potent off-targets to confirm cellular engagement.

  • Tier 3 (Late Stage: Candidate Selection): A full mechanistic understanding is required.[3] Conduct comprehensive cellular profiling using a platform like KiNativ™ or a proteome-wide CETSA-MS approach to generate a high-confidence, in-cell selectivity profile for the final drug candidate. This provides a robust data package for predicting clinical adverse effects.

T1 Tier 1: Hit-to-Lead • Broad Biochemical Screen (e.g., KINOMEscan®) • Single High Concentration • Goal: Early Hazard ID T2 Tier 2: Lead Optimization • Quantitative Biochemical Screen (Kd or IC50) • Targeted CETSA® • Goal: Build SAR, De-risk T1->T2 Prioritized Hits T3 Tier 3: Candidate Selection • Comprehensive Cellular Profiling (e.g., KiNativ™) • In Vivo Target Engagement • Goal: Full Mechanistic Picture T2->T3 Optimized Leads

Caption: A tiered strategy for cross-reactivity profiling.

Data Presentation: A Unified View

To make informed decisions, data from all assays must be consolidated and compared directly. Discrepancies are common and informative. For example, a compound may be potent biochemically but show weak cellular activity due to poor permeability or high efflux.

Table 1: Hypothetical Cross-Reactivity Profile for "Compound-M"

Target KinaseMethodEndpointResultInterpretation
PI3Kα (On-Target) KINOMEscan®Kd1.2 nMPotent biochemical binding
CETSA®ΔTagg+5.8 °CStrong cellular target engagement
KiNativ™% Inhibition @ 100nM95%High active site occupancy in cells
Kinase X (Off-Target) KINOMEscan®Kd25 nMPotent biochemical off-target
CETSA®ΔTagg+3.1 °CModerate cellular engagement
KiNativ™% Inhibition @ 100nM60%Significant active site occupancy
Kinase Y (Off-Target) KINOMEscan®Kd80 nMModerate biochemical off-target
CETSA®ΔTaggNo ShiftNo evidence of cellular engagement
KiNativ™% Inhibition @ 100nM<10%No significant active site occupancy
Kinase Z (Off-Target) KINOMEscan®% Ctrl @ 1µM92%No significant biochemical binding
CETSA®Not TestedN/AN/A
KiNativ™Not TestedN/AN/A

Conclusion

Profiling the cross-reactivity of drugs derived from the this compound scaffold, or any kinase inhibitor, is a complex but essential undertaking. A reliance on a single assay format is insufficient. The most robust and translatable data comes from an integrated, tiered strategy that combines broad biochemical surveys with definitive cell-based target engagement assays. By layering the high-throughput power of methods like KINOMEscan® with the physiological relevance of CETSA® and KiNativ™, researchers can build a comprehensive and reliable selectivity profile. This multi-faceted approach empowers drug development professionals to mitigate risks, understand potential ADRs, and ultimately select safer, more effective clinical candidates.

References

  • Eurofins Discovery. (n.d.). Specialized In Vitro Safety Pharmacology Profiling Panels.
  • Mishra, R. K., et al. (2012). Cross-reactivity virtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. NIH.
  • Yamanishi, Y., et al. (2012). Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. ACS Publications.
  • Indigo Biosciences. (n.d.). Safety Pharmacology Profiling for Drug Development.
  • Yamanishi, Y., et al. (2012). Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. PubMed.
  • Yamanishi, Y., et al. (2012). Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. Journal of Chemical Information and Modeling.
  • Al-Sanea, M. M., et al. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
  • BenchChem. (2025). A Researcher's Guide to Cross-Reactivity Profiling of Kinase Inhibitors: Methodologies and Data Interpretation.
  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services.
  • WuXi AppTec. (n.d.). WuXi AppTec in vitro Safety Pharmacology Profiling.
  • Eurofins Discovery. (n.d.). Industry-leading In Vitro Safety Pharmacology Profiling.
  • Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
  • Dai, L., et al. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.
  • Eurofins Discovery. (n.d.). KINOMEscan Technology.
  • Jafari, R., et al. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews.
  • Diks, S. H., & Peppelenbosch, M. P. (n.d.). Kinome Profiling. PubMed Central.
  • Eurofins Discovery. (n.d.). KINOMEscan® Kinase Profiling Platform.
  • Reaction Biology. (n.d.). Kinase Screening & Profiling Service | Drug Discovery Support.
  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net.
  • Eurofins Discovery. (2023). Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. YouTube.
  • ResearchGate. (n.d.). The KiNativ approach to kinase inhibitor profiling.
  • Folkes, A. J., et al. (2008). The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. PubMed.
  • Xiang, H-Y., et al. (2021). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][3][21][22]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. PubMed. Retrieved from

  • ActivX Biosciences, Inc. (2011). Going KiNativ(TM): ActivX Biosciences, Inc. Publishes Landmark Article on Kinase Profiling. Marketwire.
  • Thermo Fisher Scientific. (n.d.). Targeted Kinase Inhibitor Profiling Using a Hybrid Quadrupole-Orbitrap Mass Spectrometer.

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Safety Operating Guide

2-(4-Methanesulfonylpiperazin-1-yl)ethan-1-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Proper Disposal of 2-(4-Methanesulfonylpiperazin-1-yl)ethan-1-amine

Introduction: A Precautionary Approach

Part 1: Hazard Assessment and Waste Characterization

Due to the absence of specific toxicological and environmental data, this compound must be treated as a hazardous substance. This characterization is based on the known properties of its constituent functional groups.

  • Piperazine Derivatives: Many piperazine compounds are known to be corrosive, capable of causing severe skin burns and eye damage.[1][2][3] They can also be skin sensitizers, inducing allergic reactions upon contact.[1][4]

  • Primary Amines: Aliphatic amines are often corrosive and can be toxic. They are basic and will react exothermically with acids.

  • Sulfonyl Compounds: While the methanesulfonyl group is generally stable, compounds containing it should be handled with care, as thermal decomposition can release toxic oxides of sulfur and nitrogen.[5][6]

Based on this analysis, the waste should be characterized as hazardous, with the assumed properties summarized in the table below.

Parameter Presumed Guideline / Property Rationale / Citation
Waste Classification Hazardous WasteBased on structural analogy to corrosive and sensitizing piperazine derivatives.[1][7]
Physical State Solid or Liquid (as used)To be determined by visual inspection in the laboratory.
Primary Hazards Skin Corrosion/Irritation, Serious Eye Damage, Potential Skin Sensitizer.Consistent with safety data for numerous piperazine and amine-containing compounds.[1][4][8]
Environmental Hazard Potentially harmful to aquatic life with long-lasting effects.A common classification for complex organic molecules and pharmaceutical compounds not readily degraded.[4][9]
Reactivity Hazards Reacts with strong oxidizing agents and acids.General reactivity for amines.[10] Avoid mixing with incompatible waste streams.[11]

Part 2: Safety Protocols and Personal Protective Equipment (PPE)

Adherence to strict safety protocols is non-negotiable when handling and preparing this compound for disposal.

Mandatory Personal Protective Equipment (PPE):

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber). Always inspect gloves prior to use and dispose of contaminated gloves according to good laboratory practices.

  • Eye/Face Protection: Use chemical safety goggles and/or a full-face shield.[1]

  • Skin and Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned. For larger quantities or in case of a spill, chemical-resistant aprons and boots may be necessary.

  • Respiratory Protection: All handling of waste should occur inside a certified chemical fume hood to avoid inhalation of any potential vapors or aerosols.[12]

Essential Safety Practices:

  • Ensure an eyewash station and safety shower are readily accessible and have been recently tested.[12]

  • Avoid all personal contact, including inhalation and skin contact.[2]

  • Do not eat, drink, or smoke in the area where the chemical is handled or stored.[4][13]

Part 3: Disposal Workflow and Decision-Making

The proper disposal of this compound follows a systematic process from waste generation to final removal by certified professionals. The following diagram illustrates the decision-making workflow.

G Disposal Workflow for this compound cluster_0 In-Lab Procedures cluster_1 Institutional & External Procedures A Waste Generation (Pure compound, contaminated labware, solutions) B Characterize as Hazardous Waste A->B C Select Compatible Container (HDPE, Glass) B->C D Segregate Waste (Non-Halogenated Organics) C->D E Label Container Correctly ('Hazardous Waste', Full Chemical Name, Dates, Hazards) D->E F Store in Designated Area (Secondary Containment, Ventilated) E->F G Contact Institutional EHS Office F->G When container is 75% full or ready for disposal H Complete Waste Manifest / Pickup Request G->H I Waste Pickup by Licensed Contractor H->I J Final Disposal (Incineration at Approved Facility) I->J

Sources

Comprehensive Guide to Personal Protective Equipment (PPE) for Handling 2-(4-Methanesulfonylpiperazin-1-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and logistical information for the handling and disposal of 2-(4-Methanesulfonylpiperazin-1-yl)ethan-1-amine (CAS No. 879487-91-9). As a novel research chemical, comprehensive toxicological data may not be fully available. Therefore, this protocol is grounded in a cautious approach, drawing from the safety profiles of structurally similar piperazine derivatives and established best practices for laboratory safety. The primary objective is to ensure the well-being of all personnel through meticulous hazard mitigation.

Hazard Assessment: The "Why" Behind the Protocol

Understanding the potential risks is critical for selecting and using Personal Protective Equipment (PPE) effectively. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, analysis of analogous piperazine compounds reveals a consistent hazard profile. These hazards are the driving force behind the stringent PPE requirements outlined below.

Key Potential Hazards:

  • Severe Eye Damage/Irritation: Piperazine derivatives are frequently classified as causing serious eye damage, potentially leading to irreversible harm or blindness.[1][2][3] Contact can cause severe burns to the delicate tissues of the eye.[3][4]

  • Skin Corrosion/Irritation: These compounds are often harmful in contact with skin and can cause chemical burns or significant irritation.[1][2][5] Prolonged contact may lead to more severe tissue damage.

  • Allergic Skin Reaction (Sensitization): Some individuals may develop an allergic skin reaction after exposure, which can be triggered by very small amounts in subsequent encounters.[1][3]

  • Respiratory Tract Irritation: If the compound is in a powdered form, inhalation of dust can cause respiratory irritation.[2] Vapors or aerosols may also pose a similar risk.

  • Harmful if Swallowed: Acute oral toxicity is a common concern with related chemicals.[2]

  • Organ Toxicity and Reproductive Hazards: Certain piperazine compounds have been shown to cause damage to organs through prolonged or repeated exposure and may pose a risk to fertility or an unborn child.[1]

Given these potential risks, all handling procedures must be conducted with the assumption that the compound is hazardous, warranting a comprehensive PPE strategy.

Core PPE Recommendations: Your Last Line of Defense

Engineering controls, such as fume hoods, are the primary method for exposure prevention.[6] However, appropriate PPE is mandatory as the final barrier between the researcher and the chemical.[7][8]

  • Eye and Face Protection:

    • Minimum Requirement: Chemical splash goggles that conform to ANSI Z87.1 standards are essential.[7] They must fit snugly to protect against splashes, dust, and mists.[8]

    • Required for Splash Risk: When handling solutions, performing transfers, or working with quantities greater than a few milligrams, a face shield must be worn in addition to chemical splash goggles .[7][8] This provides a full barrier against splashes that could otherwise circumvent goggles.[7]

  • Skin and Body Protection:

    • Laboratory Coat: A standard lab coat is insufficient. A fully buttoned, long-sleeved, chemical-resistant lab coat or gown is required. Cuffs should be snug around the wrist.

    • Double Gloving: Due to the potential for skin corrosion and sensitization, double-gloving is mandatory .[9] Use two pairs of nitrile gloves. The outer glove should be changed immediately if contamination is suspected.[9]

    • Apron: For procedures involving larger volumes (>100 mL) or a significant risk of splashing, a chemical-resistant apron should be worn over the lab coat.

  • Hand Protection:

    • Glove Type: Chemical-resistant nitrile gloves are the standard recommendation. Always check the manufacturer's specifications for compatibility with amine-containing compounds. Ensure gloves are inspected for tears or holes before each use.

  • Respiratory Protection:

    • Standard Handling: All work with this compound, both solid and liquid, must be performed inside a certified chemical fume hood to control dust and vapors at the source.[6]

    • Emergency or High-Risk Scenarios: In the event of a large spill outside of a fume hood or if engineering controls are not available or fail, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is necessary.[10] A full-face respirator provides the highest level of protection.[10]

Operational Plan: PPE Selection Matrix

The level of PPE required is dictated by the specific task. Use the following table to guide your selection for different procedures.

Task/Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Solid Compound Chemical Splash Goggles & Face ShieldDouble Nitrile GlovesChemical-Resistant Lab CoatCertified Chemical Fume Hood
Preparing Stock Solutions Chemical Splash Goggles & Face ShieldDouble Nitrile GlovesChemical-Resistant Lab CoatCertified Chemical Fume Hood
Transferring Solutions Chemical Splash Goggles & Face ShieldDouble Nitrile GlovesChemical-Resistant Lab Coat, Apron if >100mLCertified Chemical Fume Hood
Small-Scale Reactions Chemical Splash GogglesDouble Nitrile GlovesChemical-Resistant Lab CoatCertified Chemical Fume Hood
Spill Cleanup Chemical Splash Goggles & Face ShieldDouble Nitrile Gloves (Heavy Duty)Chemical-Resistant Gown/CoverallsNIOSH-Approved Respirator (if outside hood)
Waste Disposal Chemical Splash Goggles & Face ShieldDouble Nitrile GlovesChemical-Resistant Lab CoatN/A (if container is sealed)

Procedural Guidance: Donning and Doffing PPE

The order in which you put on and remove PPE is critical to prevent cross-contamination.

Donning (Putting On) Sequence
  • Lab Coat/Gown: Put on your chemical-resistant lab coat and fasten it completely.

  • Inner Gloves: Don the first pair of nitrile gloves, ensuring they are tucked under the cuff of your lab coat sleeve.

  • Outer Gloves: Don the second pair of nitrile gloves, pulling them over the cuff of your lab coat sleeve.

  • Eye Protection: Put on your chemical splash goggles.

  • Face Shield: If required by the task, put on your face shield over the goggles.

G cluster_donning PPE Donning Sequence start Start step1 1. Don Chemical-Resistant Lab Coat/Gown start->step1 step2 2. Don Inner Pair of Nitrile Gloves step1->step2 step3 3. Don Outer Pair of Nitrile Gloves step2->step3 step4 4. Don Chemical Splash Goggles step3->step4 step5 5. Don Face Shield (if required) step4->step5 end Ready for Work step5->end

Caption: Workflow for the correct sequence of donning PPE.

Doffing (Removing) Sequence

This process should be performed slowly and deliberately to avoid self-contamination.

  • Outer Gloves: Remove the most contaminated item first. Pinch the outside of one glove at the wrist and peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the remaining glove at the wrist and peel it off over the first glove. Dispose of them immediately.[11]

  • Face Shield: Handle by the headband and lift away from your face. Place in a designated area for decontamination.

  • Lab Coat/Gown: Unbutton the coat. Peel it away from your body, turning the sleeves inside out as you remove it. Roll it into a bundle with the contaminated side inward and place it in the designated laundry or disposal bin.

  • Goggles: Remove by handling the strap, not the front. Place in the decontamination area.

  • Inner Gloves: Remove using the same technique as for the outer gloves.

  • Wash Hands: Immediately and thoroughly wash your hands with soap and water for at least 20 seconds.[2]

G cluster_doffing PPE Doffing Sequence start Exiting Work Area step1 1. Remove Outer Gloves start->step1 step2 2. Remove Face Shield step1->step2 step3 3. Remove Lab Coat/Gown step2->step3 step4 4. Remove Goggles step3->step4 step5 5. Remove Inner Gloves step4->step5 step6 6. WASH HANDS THOROUGHLY step5->step6 end Safe step6->end

Caption: Workflow for the correct sequence of doffing PPE.

Disposal Plan for Contaminated PPE

Proper disposal is crucial to prevent secondary exposure to personnel and the environment.

  • Gloves, Absorbent Pads, and Wipes: All disposable items contaminated with this compound must be considered hazardous chemical waste.[12]

    • Collect all contaminated disposables in a dedicated, labeled plastic bag inside the chemical fume hood.[9]

    • Seal the bag when work is complete or the bag is full.

    • Place the sealed bag into a designated, rigid, and clearly labeled hazardous waste container.[12]

  • Reusable PPE (Goggles, Face Shield, Lab Coat):

    • Decontamination: Reusable items must be thoroughly decontaminated after use. Clean with a detergent solution, followed by a thorough rinse with water.[11][12]

    • Storage: Store cleaned PPE in a designated clean area to prevent re-contamination.

  • Empty Chemical Containers: Empty containers that held this chemical must be treated as hazardous waste unless triple-rinsed with a suitable solvent.[13] The rinsate must be collected and disposed of as hazardous chemical waste.[13]

Emergency First Aid Procedures

In case of accidental exposure, immediate action is critical.

  • Skin Contact: Immediately remove all contaminated clothing.[1] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[2][5] Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention, preferably from an ophthalmologist.[1]

  • Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.[1][2] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting.[1][3] Rinse the mouth with water.[2] Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.[1]

Always have the Safety Data Sheet (or this guide, in its absence) available for emergency responders.

References

  • Vertex AI Search, SAFETY DATA SHEET.
  • Angene Chemical (2026-01-02). Safety Data Sheet.
  • Fisher Scientific (2010-11-24). SAFETY DATA SHEET.
  • Thermo Fisher Scientific (2016-10-18). SAFETY DATA SHEET.
  • Fisher Scientific (2025-05-01). SAFETY DATA SHEET.
  • Fisher Scientific. SAFETY DATA SHEET.
  • Enamine. safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2. HAZARDS IDENTIFICATION.
  • 4 - SAFETY DATA SHEET (2016-10-18).
  • Carl ROTH. Safety Data Sheet: 4-(2-hydroxyethyl)piperazin-1-ylethanesulphonic acid.
  • Sigma-Aldrich. 2-(4-Methyl-piperazin-1-yl)-ethylamine.
  • Duke Safety (2025-03-05). Safe Handling of Hazardous Drugs.
  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment.
  • 3M United States. ACE Personal Protective Equipment.
  • Hoffmann Group USA. Personal Protective Equipment.
  • Safe Handling and Disposal of Antineoplastic and Other Drugs.
  • BroadPharm. 2-(4-{2-[(2-aminoethyl)amino]ethyl}piperazin-1-yl)ethan-1-amine.
  • Med.Navy.mil (2019-11-22). Chapter 10 – Personal Protective Equipment.
  • Group of Chemicals SOP Example Antineoplastic Administration, Handling & Disposal.
  • HAZARDOUS DRUG HANDLING AND DISPOSAL SOP.
  • Occupational Safety and Health Administration (OSHA). 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear.
  • PubMed. 6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer.

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×

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Methanesulfonylpiperazin-1-yl)ethan-1-amine
Reactant of Route 2
Reactant of Route 2
2-(4-Methanesulfonylpiperazin-1-yl)ethan-1-amine

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.